molecular formula C69H115N13O12 B15560319 Omphalotin A

Omphalotin A

Número de catálogo: B15560319
Peso molecular: 1318.7 g/mol
Clave InChI: RPRXGEAIZUOLRT-DVFCVIECSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Omphalotin A is a useful research compound. Its molecular formula is C69H115N13O12 and its molecular weight is 1318.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C69H115N13O12

Peso molecular

1318.7 g/mol

Nombre IUPAC

(3S,6S,9S,12S,15S,21S,24S,30S,33S)-9,21,30-tri(butan-2-yl)-15-(1H-indol-3-ylmethyl)-1,4,7,13,19,22,28,31,34-nonamethyl-3,6,12,24,33-penta(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31,34-dodecazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone

InChI

InChI=1S/C69H115N13O12/c1-26-43(14)54-64(89)79(22)58(42(12)13)69(94)80(23)56(40(8)9)65(90)76(19)37-52(85)77(20)57(41(10)11)68(93)82(25)60(45(16)28-3)67(92)75(18)36-51(84)72-53(38(4)5)63(88)81(24)59(44(15)27-2)66(91)74(17)35-50(83)71-49(33-46-34-70-48-32-30-29-31-47(46)48)62(87)78(21)55(39(6)7)61(86)73-54/h29-32,34,38-45,49,53-60,70H,26-28,33,35-37H2,1-25H3,(H,71,83)(H,72,84)(H,73,86)/t43?,44?,45?,49-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1

Clave InChI

RPRXGEAIZUOLRT-DVFCVIECSA-N

Origen del producto

United States

Foundational & Exploratory

The Chemical Architecture of Omphalotin A: A Technical Guide to a Potent Nematocidal Cyclopeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A is a cyclic dodecapeptide produced by the basidiomycete fungus Omphalotus olearius.[1] It has garnered significant interest within the scientific community due to its potent and selective nematicidal activity, particularly against the plant-pathogenic root-knot nematode Meloidogyne incognita.[2] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and biological activity. Furthermore, it details the experimental protocols for its isolation, chemical synthesis, and heterologous production, and visualizes its biosynthetic pathway and proposed mechanism of action. The unique structural features of this compound, notably its extensive N-methylation, contribute to its remarkable stability and bioactivity, making it a compelling lead compound for the development of novel anthelmintic agents.[3][4]

Chemical Structure and Physicochemical Properties

This compound is a cyclic dodecapeptide with the amino acid sequence cyclo(-Gly-Val-Ile-Val-Gly-Val-Ile-Trp-Val-Ile-Gly-Val-).[1] A distinctive feature of its structure is the N-methylation of nine of the twelve amide bonds, which enhances its proteolytic stability and membrane permeability.[3][4] The molecule has a molecular weight of 1317 g/mol and an elemental composition of C₆₉H₁₁₅N₁₃O₁₂.[2] All amino acid residues in this compound have been determined to be in the L-configuration.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionReference(s)
Molecular FormulaC₆₉H₁₁₅N₁₃O₁₂[2]
Molecular Weight1317 g/mol [2]
AppearanceNot specified in detail, but isolated as a pure compound.[2]
SolubilityDescribed as a very hydrophobic macrocyclic peptide.[1]
ChiralityAll amino acids are in the L-configuration.

Biological Activity

This compound exhibits potent and selective nematicidal activity. It is particularly effective against the plant-pathogenic nematode Meloidogyne incognita. In contrast, it shows significantly lower activity against the saprophytic nematode Caenorhabditis elegans and is only weakly cytotoxic at high concentrations.[2] It has been reported to have no phytotoxic, antibacterial, or antifungal activities.[2]

Table 2: Nematicidal and Other Biological Activities of this compound

Organism/Cell LineActivity TypeValueReference(s)
Meloidogyne incognitaNematicidalLD₅₀: 0.57 µg/mL[2]
Meloidogyne incognitaNematicidalLD₉₀: 2-5 µg/mL (for Omphalotins E-I)[3]
Meloidogyne incognitaNematicidalLC₅₀: < 1.0 μM (recombinant)
Caenorhabditis elegansNematicidalApproximately 50 times less sensitive than M. incognita.[2]
Various cell linesCytotoxicityWeakly cytotoxic at 100 µg/mL.[2]
Various bacteria and fungiAntibacterial/AntifungalNo significant activity reported.[2]

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, NOESY) NMR experiments were crucial in determining the amino acid sequence and the location of the N-methyl groups.[1] FAB mass spectrometry was used to determine the molecular weight and elemental composition.[2]

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound

Experimental Protocols

Isolation of this compound from Omphalotus olearius

This compound is naturally produced by the mycelium of the fungus Omphalotus olearius. The isolation process involves fermentation of the fungus, followed by extraction and chromatographic purification of the target compound.

Protocol:

  • Fermentation: Omphalotus olearius is cultured in a suitable liquid medium (e.g., YMG medium: 0.4% yeast extract, 1% malt (B15192052) extract, 0.4% glucose) in a fermentor for several days to allow for sufficient mycelial growth and production of this compound.

  • Harvesting: The mycelia are separated from the culture broth by filtration or centrifugation.

  • Extraction: The harvested mycelia are lyophilized and then extracted with an organic solvent such as methanol.

  • Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include techniques such as solid-phase extraction (e.g., using a C18 resin) followed by high-performance liquid chromatography (HPLC).

Solid-Phase Chemical Synthesis of this compound

The total synthesis of this compound can be achieved using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support.

Protocol:

  • Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal amino acid is first attached to the resin. Subsequent Nα-Fmoc protected amino acids are then sequentially coupled to the growing peptide chain using a coupling agent (e.g., HBTU/HOBt).

  • Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF to allow for the addition of the next amino acid.

  • N-Methylation: N-methylated amino acids are incorporated into the peptide chain as required.

  • Cleavage and Deprotection: Once the linear dodecapeptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Cyclization: The linear peptide is then cyclized in solution, often under high dilution to favor intramolecular cyclization over polymerization.

  • Purification: The final cyclic peptide is purified by reverse-phase HPLC.

Heterologous Production of this compound in Pichia pastoris

This compound can be produced recombinantly in the yeast Pichia pastoris. This system allows for the scalable and controlled production of the peptide.

Protocol:

  • Gene Synthesis and Cloning: The genes encoding the this compound precursor protein (OphMA) and the prolyloligopeptidase (OphP) are synthesized and cloned into a P. pastoris expression vector.

  • Transformation: The expression vector is transformed into a suitable P. pastoris strain.

  • Cultivation and Induction: The transformed yeast is grown in a suitable medium. Expression of the recombinant proteins is typically induced by the addition of methanol.

  • Cell Lysis and Extraction: The yeast cells are harvested and lysed. This compound is then extracted from the cell lysate using an organic solvent such as ethyl acetate.

  • Purification: The extracted this compound is purified using chromatographic techniques, such as HPLC.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway. It involves a precursor protein, OphMA, which contains a methyltransferase domain that autocatalytically methylates the C-terminal core peptide. A separate enzyme, the prolyloligopeptidase OphP, is responsible for the cleavage and subsequent macrocyclization of the modified peptide.[5]

This compound Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification OphMA_gene ophMA gene OphMA_precursor OphMA Precursor Protein (Methyltransferase + Core Peptide) OphMA_gene->OphMA_precursor Transcription & Translation OphP_gene ophP gene OphP_enzyme OphP (Prolyloligopeptidase) OphP_gene->OphP_enzyme Transcription & Translation Methylation N-methylation of Core Peptide OphMA_precursor->Methylation Autocatalytic Cleavage_Cyclization Cleavage and Macrocyclization OphP_enzyme->Cleavage_Cyclization Methylated_OphMA Methylated OphMA Methylation->Methylated_OphMA Methylated_OphMA->Cleavage_Cyclization Omphalotin_A This compound Cleavage_Cyclization->Omphalotin_A

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for isolating this compound from its natural source.

Isolation Workflow Start Start: Omphalotus olearius Culture Fermentation Fermentation Start->Fermentation Harvesting Harvest Mycelia (Filtration/Centrifugation) Fermentation->Harvesting Lyophilization Lyophilization Harvesting->Lyophilization Extraction Methanol Extraction Lyophilization->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (C18 Resin) Crude_Extract->SPE Partially_Purified Partially Purified Fraction SPE->Partially_Purified HPLC Reverse-Phase HPLC Partially_Purified->HPLC Pure_Omphalotin_A Pure this compound HPLC->Pure_Omphalotin_A

Caption: Workflow for the isolation of this compound.

Experimental Workflow for Heterologous Production

This diagram outlines the key steps in the recombinant production of this compound using Pichia pastoris.

Heterologous Production Workflow Start Start: ophMA and ophP genes Cloning Cloning into P. pastoris Expression Vector Start->Cloning Transformation Transformation of P. pastoris Cloning->Transformation Cultivation Cultivation of Recombinant Yeast Transformation->Cultivation Induction Methanol Induction Cultivation->Induction Harvest_Lysis Cell Harvesting and Lysis Induction->Harvest_Lysis Extraction Organic Solvent Extraction Harvest_Lysis->Extraction Crude_Product Crude this compound Extraction->Crude_Product Purification HPLC Purification Crude_Product->Purification Recombinant_Omphalotin_A Recombinant this compound Purification->Recombinant_Omphalotin_A

Caption: Workflow for heterologous production of this compound.

Proposed Mechanism of Nematicidal Action

The precise molecular target and signaling pathway of this compound in nematodes are still under investigation. However, its high potency and selectivity suggest a specific mode of action, possibly involving the disruption of essential physiological processes in the nematode.

Proposed Mechanism of Action Omphalotin_A This compound Nematode Nematode (e.g., M. incognita) Omphalotin_A->Nematode Target Specific Molecular Target (Unknown) Nematode->Target Disruption Disruption of Essential Physiological Pathway Target->Disruption Paralysis_Death Paralysis and Death Disruption->Paralysis_Death

Caption: Proposed mechanism of this compound's nematicidal activity.

References

The Central Role of the OphMA Precursor Protein in Omphalotin A Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omphalotin A, a cyclic dodecapeptide with potent nematicidal activity, belongs to the growing class of ribosomally synthesized and post-translationally modified peptides (RiPPs). Its unique biosynthesis, characterized by extensive backbone N-methylation, is orchestrated by a key precursor protein, OphMA. This technical guide provides an in-depth exploration of the multifaceted role of OphMA in the synthesis of this compound, detailing its structure, enzymatic function, and the subsequent processing steps that lead to the final natural product. This document summarizes quantitative data on enzyme promiscuity, provides detailed experimental protocols for key assays, and includes visualizations of the biosynthetic pathway and experimental workflows to support researchers in this field.

Introduction to this compound and the OphMA Precursor

This compound is a fascinating example of a RiPP, where the genetic blueprint for the peptide is encoded in a ribosomal gene, and the final complex structure is achieved through a series of post-translational modifications.[1] At the heart of this process is the OphMA protein, a large, multifunctional enzyme that acts as both the precursor peptide and the modifying enzyme.[2]

OphMA is a homodimeric protein with a unique architecture. Each protomer consists of three distinct domains:

  • N-terminal α-N-methyltransferase (NMT) domain: This domain is responsible for catalyzing the transfer of methyl groups from S-adenosylmethionine (SAM) to the backbone amide nitrogens of the core peptide.

  • Clasp domain: This domain facilitates the homodimerization of OphMA, creating a pseudo-catenane structure where the clasp domain of one monomer interacts with the NMT domain of the other.[3]

  • C-terminal Substrate Peptide: This region contains the core dodecapeptide sequence that will ultimately become this compound, flanked by a leader and a follower sequence.[3]

The biosynthesis of this compound is a remarkable process of self-modification, where the NMT domain of one OphMA monomer acts in trans to methylate the core peptide of its partner monomer.[4] This iterative methylation process is a key step in conferring the characteristic proteolytic resistance and conformational rigidity of this compound.

The Biosynthetic Pathway of this compound

The synthesis of this compound from the OphMA precursor can be summarized in the following key steps:

  • Ribosomal Synthesis of OphMA: The ophMA gene is transcribed and translated by the host cell's ribosomal machinery to produce the full-length OphMA protein.

  • Homodimerization: OphMA monomers associate to form a functional homodimer, a crucial step for its methyltransferase activity.

  • Iterative N-methylation: The NMT domain of one OphMA protomer catalyzes the sequential N-methylation of nine specific amide bonds within the core peptide of the other protomer, using SAM as the methyl donor.[4]

  • Proteolytic Cleavage: Following methylation, the C-terminal region of OphMA containing the modified core peptide and the follower peptide is proteolytically cleaved. While initially thought to be catalyzed by the prolyl oligopeptidase OphP, recent evidence suggests that an as-yet-unidentified host protease is responsible for this initial cleavage event.[5]

  • Macrocyclization: The released, methylated linear peptide is then recognized by the prolyl oligopeptidase OphP. OphP catalyzes the final step, which involves the cleavage of the follower peptide and the concomitant macrocyclization of the core peptide to form the mature this compound.[4]

Omphalotin_A_Biosynthesis cluster_OphMA OphMA Precursor Protein Processing cluster_Cleavage_Cyclization Peptide Release and Cyclization OphMA_gene ophMA gene Ribosome Ribosomal Translation OphMA_gene->Ribosome Transcription OphMA_protein OphMA Precursor Protein Ribosome->OphMA_protein Translation Dimerization Homodimerization OphMA_protein->Dimerization OphMA_dimer Functional OphMA Homodimer Dimerization->OphMA_dimer N_methylation Iterative N-methylation (SAM-dependent) OphMA_dimer->N_methylation Methylated_OphMA N-methylated OphMA N_methylation->Methylated_OphMA Protease Host Protease (Unidentified) Methylated_OphMA->Protease Substrate Linear_peptide Methylated Linear Peptide (Core + Follower) Protease->Linear_peptide Cleavage OphP OphP (Prolyl Oligopeptidase) Linear_peptide->OphP Substrate Omphalotin_A This compound (Cyclic Peptide) OphP->Omphalotin_A Macrocyclization

Caption: Biosynthetic pathway of this compound.

Quantitative Analysis of Enzyme Promiscuity

Both OphMA and OphP exhibit a degree of substrate promiscuity, which has significant implications for the bioengineering of novel cyclic peptides.

OphMA Substrate Promiscuity

Studies involving site-directed mutagenesis of the core peptide sequence within OphMA have revealed its tolerance for a variety of amino acid substitutions. This promiscuity allows for the generation of a diverse range of N-methylated linear peptides.[5][6]

OphMA Variant (Core Peptide Mutation) Observed Product Methylation Pattern Reference
Wild-typeThis compound9-fold N-methylated[5]
I402AAla-substituted this compound9-fold N-methylated[5]
V403AAla-substituted this compound9-fold N-methylated[5]
V404AAla-substituted this compound9-fold N-methylated[5]
G405AAla-substituted this compound9-fold N-methylated[5]
V406AAla-substituted this compound9-fold N-methylated[5]
I407AAla-substituted this compound9-fold N-methylated[5]
L408AAla-substituted this compound9-fold N-methylated[5]
V409AAla-substituted this compound9-fold N-methylated[5]
G410AAla-substituted this compound9-fold N-methylated[5]
I411AAla-substituted this compound9-fold N-methylated[5]
V404ELinear di-methylated peptideMethylation at Val401 and Val403[4]
V406ELinear tetra-methylated peptideMethylation at Val401, Val403, Val404, Gly405[4]
V403PLinear di-methylated peptideMethylation at Val401 and Ile402[4]
V406PLinear tetra-methylated peptideMethylation at Val401, Val403, Val404, Gly405[4]
I407PLinear penta-methylated peptideMethylation at Val401, Val403, Val404, Gly405, Val406[4]
ΔC6-V403FLinear di-methylated peptideMethylation at Val401 and Ile402[4]
ΔC6-V404FLinear tri-methylated peptideMethylation at Val401, Val403, Val404[4]
ΔC6-V406FLinear tetra-methylated peptideMethylation at Val401, Val403, Val404, Gly405[4]
ΔC6-G405A/V406FLinear tetra-methylated peptideMethylation at Val401, Val403, Val404, Ala405[4]

Note: ΔC6 denotes the deletion of the C-terminal six residues (follower peptide).

OphP Macrocyclase Kinetic Parameters

The macrocyclase OphP also demonstrates flexibility in its substrate recognition, although quantitative kinetic data is still emerging. The following table summarizes available kinetic parameters for OphP with different peptide substrates.

Substrate Km (µM) kcat (s-1) kcat/Km (M-1s-1) Reference
PresegB10.25 ± 0.010.14 ± 0.015.6 x 105[7]
PresegF12.40 ± 0.510.12 ± 0.015.0 x 104[7]

Data for OphP with its native substrate is not yet available in this format.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of OphMA and this compound synthesis.

Heterologous Co-expression of OphMA and OphP in Pichia pastoris

Pichia pastoris is a widely used expression system for producing this compound and its analogs due to its ability to perform post-translational modifications and its high-density cell growth.[6]

Protocol:

  • Vector Construction:

    • Synthesize the genes for ophMA and ophP with codon optimization for P. pastoris.

    • Clone the ophMA and ophP genes into a suitable P. pastoris expression vector (e.g., pPICZα A) under the control of the methanol-inducible alcohol oxidase 1 (AOX1) promoter. A C-terminal His-tag can be added to OphMA for purification.

  • Transformation of P. pastoris :

    • Linearize the expression vector containing ophMA and ophP.

    • Transform the linearized vector into a suitable P. pastoris strain (e.g., X-33) by electroporation.

    • Select for positive transformants on YPDS plates containing the appropriate antibiotic (e.g., Zeocin).

  • Expression Screening:

    • Inoculate single colonies into BMGY medium (Buffered Glycerol-complex Medium) and grow at 30°C with shaking until the culture reaches an OD600 of 2-6.

    • Harvest the cells by centrifugation and resuspend in BMMY medium (Buffered Methanol-complex Medium) to an OD600 of 1.0 to induce protein expression.

    • Add 100% methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction.

    • Incubate for 72-96 hours at 30°C with vigorous shaking.

  • Fermentation (High-Density Culture):

    • For large-scale production, use a fermenter. Start with a batch culture in Basal Salts Medium (BSM) with glycerol (B35011).

    • After the initial glycerol is consumed, start a fed-batch phase with a limiting glycerol feed to increase biomass.

    • Induce expression by switching to a methanol feed. Maintain the methanol concentration at a low level (e.g., 0.5-1%) to avoid toxicity.[8]

    • Monitor dissolved oxygen and pH throughout the fermentation.

Purification of His-tagged OphMA

Buffers:

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

Protocol:

  • Cell Lysis:

    • Harvest the P. pastoris cells from the expression culture by centrifugation.

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells using a bead beater with glass beads or a French press.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA agarose (B213101) column with Lysis Buffer.

    • Load the cleared cell lysate onto the column.

    • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged OphMA with Elution Buffer.

  • Buffer Exchange:

    • If necessary, exchange the buffer of the purified protein using dialysis or a desalting column into a suitable storage buffer (e.g., PBS with glycerol).

In Vitro Macrocyclization Assay using OphP

Reaction Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5.

Protocol:

  • Substrate Preparation:

    • Synthesize or purify the N-methylated linear peptide substrate.

  • Enzymatic Reaction:

    • Set up the reaction mixture containing the linear peptide substrate (e.g., 100 µM) and purified OphP (e.g., 10 µM) in the Reaction Buffer.

    • Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching and Sample Preparation:

    • Quench the reaction at each time point by adding an equal volume of a stop solution (e.g., 10% formic acid in acetonitrile).

    • Centrifuge the quenched samples to pellet any precipitate.

  • Analysis:

    • Analyze the supernatant by HPLC-MS/MS to monitor the formation of the cyclic product and the disappearance of the linear substrate.

HPLC-MS/MS Analysis of this compound and Analogs

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-Exactive).

Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm XB-C18 100 Å, 150 x 2.1 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Range: m/z 200-2000.

  • Data Acquisition: Data-dependent MS/MS acquisition, where the most intense ions in the full scan are selected for fragmentation.

Visualizing Workflows and Logical Relationships

Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and logical relationships.

Experimental Workflow for this compound Production and Analysis

Experimental_Workflow cluster_Expression Heterologous Expression cluster_Purification Protein Purification cluster_Analysis Product Analysis Vector_Construction Vector Construction (ophMA & ophP in pPICZα A) Transformation P. pastoris Transformation Vector_Construction->Transformation Fermentation High-Density Fermentation (Methanol Induction) Transformation->Fermentation Cell_Lysis Cell Lysis Fermentation->Cell_Lysis Extraction Cellular Extraction of this compound Fermentation->Extraction Ni_NTA Ni-NTA Affinity Chromatography Cell_Lysis->Ni_NTA Purified_OphMA Purified OphMA Ni_NTA->Purified_OphMA HPLC_MSMS HPLC-MS/MS Analysis Extraction->HPLC_MSMS Data_Analysis Data Analysis and Quantification HPLC_MSMS->Data_Analysis

Caption: Workflow for this compound production.

Conclusion

The OphMA precursor protein is a remarkable example of a self-modifying enzyme that plays a pivotal role in the biosynthesis of this compound. Its intricate structure and function, coupled with the subsequent action of the macrocyclase OphP, highlight the elegance of RiPP biosynthetic pathways. The inherent promiscuity of these enzymes opens up exciting avenues for the biotechnological production of novel, N-methylated cyclic peptides with potential therapeutic applications. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to further unravel the complexities of this compound synthesis and harness its biosynthetic machinery for synthetic biology and drug discovery.

References

The Role of OphP Protease in Omphalotin A Cyclization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omphalotin A is a cyclic peptide with significant nematocidal activity, making it a molecule of interest for drug development. Its biosynthesis involves a fascinating enzymatic pathway, at the heart of which lies the OphP protease. Initially presumed to be a dual-function enzyme responsible for both precursor peptide cleavage and cyclization, recent research has refined our understanding of OphP's role. This technical guide provides an in-depth exploration of the function of OphP in the cyclization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate biochemical processes involved. It is now understood that OphP functions primarily as a macrocyclase, acting on a pre-processed, N-methylated peptide intermediate to catalyze the formation of the final cyclic product. This guide will serve as a comprehensive resource for researchers in the fields of natural product biosynthesis, enzymology, and drug discovery.

The Biosynthetic Pathway of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1][2] Its biosynthesis is governed by two key enzymes encoded by the ophMA and ophP genes.[3]

  • Precursor Peptide Synthesis and N-methylation: The ophMA gene encodes a precursor protein, OphMA, which contains a C-terminal core peptide that is the template for this compound.[4] The N-terminal portion of OphMA possesses methyltransferase activity and iteratively N-methylates the backbone of the core peptide.[4]

  • Precursor Cleavage: Contrary to initial hypotheses, in vitro studies have demonstrated that OphP does not cleave the full-length, methylated OphMA precursor.[1] Instead, an as-yet-unidentified host protease is responsible for liberating the linear, N-methylated this compound precursor peptide from OphMA.[1][4]

  • Macrocyclization by OphP: The released linear peptide serves as the substrate for OphP. OphP, a serine peptidase belonging to the S9A family, functions as a macrocyclase.[1][5] It catalyzes the intramolecular cyclization of the peptide by forming a peptide bond between the N- and C-termini, releasing a short C-terminal follower peptide in the process.[6]

OmphalotinA_Biosynthesis cluster_methylation N-methylation cluster_cleavage Precursor Cleavage cluster_cyclization Macrocyclization OphMA OphMA Precursor Protein (with C-terminal core peptide) Methylated_OphMA N-methylated OphMA OphMA->Methylated_OphMA OphMA Methyltransferase Domain Linear_Peptide Linear N-methylated This compound Precursor Methylated_OphMA->Linear_Peptide Host Protease (Unidentified) Omphalotin_A Cyclic this compound Linear_Peptide->Omphalotin_A OphP (Macrocyclase)

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Analysis of OphP Activity

The catalytic efficiency of OphP is influenced by the substrate's sequence and degree of N-methylation. While comprehensive kinetic parameters (Km, kcat) are not extensively reported across a wide range of substrates, existing studies provide valuable insights into its substrate preferences.

Table 1: Substrate Specificity and Cyclization Efficiency of OphP

SubstrateDescriptionP1 ResidueCyclization EfficiencyReference
Oph-5This compound precursor with follower peptideN-Me-GlyHigh[5]
Oph-4This compound precursor with truncated followerN-Me-GlyHigh[5]
Led-1Lentinulin A precursorN-Me-GlyHigh[5]
Dbi-1Dendrothelin A precursorN-Me-GlyHigh[5]
Oph-2Elongated this compound precursorN-Me-GlyModerate (multiple products)[5]
SFTI-1 variantUnrelated peptide with N-Me-Gly at P1N-Me-GlyLow[6]
AMA1Amatoxin precursor (non-methylated)ProNo activity[1]
PHA1Phalloidin precursor (non-methylated)AlaNo activity[1]

Note: Efficiency is qualitatively described based on the cited literature. Quantitative values for kcat and Km are not consistently available.

OphP exhibits a strong preference for substrates containing an N-methylated glycine (B1666218) residue at the P1 position (the residue preceding the cleavage and cyclization site).[1] The enzyme shows promiscuity regarding the sequence of the core peptide but is significantly more efficient with highly N-methylated substrates.[5][7] The length and sequence of the C-terminal follower peptide appear to have a minimal impact on the efficiency of cyclization.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of OphP.

Heterologous Expression and Purification of OphP in Pichia pastoris

P. pastoris is a widely used expression system for producing functional OphP.[5]

  • Gene Synthesis and Cloning: The OphP gene is codon-optimized for P. pastoris and synthesized. It is then cloned into a suitable Pichia expression vector, such as pPICZα A, which allows for methanol-inducible expression and secretion of the protein. A His-tag is typically added for purification.

  • Transformation of P. pastoris: The linearized expression vector is transformed into a suitable P. pastoris strain (e.g., X-33) by electroporation. Transformants are selected on YPDS plates containing Zeocin.

  • Expression Screening: Small-scale cultures of individual transformants are grown in BMGY medium to generate biomass, followed by induction with methanol (B129727) in BMMY medium for 72 hours. The culture supernatant is analyzed by SDS-PAGE and Western blot to identify the best-expressing clones.

  • Large-Scale Expression and Purification: A large-scale culture of the highest-expressing clone is grown and induced with methanol. The culture supernatant is harvested by centrifugation.

  • Purification: The His-tagged OphP is purified from the supernatant using immobilized metal affinity chromatography (IMAC). The purified protein is then dialyzed against a suitable storage buffer and concentrated.

OphP_Purification_Workflow start Start gene_synthesis OphP Gene Synthesis & Codon Optimization start->gene_synthesis cloning Cloning into pPICZα A vector gene_synthesis->cloning transformation Electroporation into P. pastoris cloning->transformation selection Selection on Zeocin plates transformation->selection screening Small-scale Expression Screening selection->screening large_scale Large-scale Expression screening->large_scale harvest Harvest Supernatant large_scale->harvest purification IMAC Purification harvest->purification end Purified OphP purification->end

Figure 2: Experimental workflow for OphP expression and purification.
In Vitro Macrocyclization Assay

This assay is used to determine the activity and substrate specificity of purified OphP.

  • Substrate Preparation: Linear N-methylated peptide substrates are chemically synthesized or produced enzymatically.

  • Reaction Setup: A typical reaction mixture contains the purified peptide substrate (e.g., 50 µM) and purified OphP (e.g., 1 µM) in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time course (e.g., 0, 1, 4, and 24 hours).

  • Reaction Quenching: The reaction is stopped at each time point by adding an equal volume of a quenching solution (e.g., 10% formic acid).

  • Analysis: The reaction products are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the linear substrate and the cyclized product.

OphMA Precursor Cleavage Assay

This assay is performed to confirm the lack of proteolytic activity of OphP on the full-length OphMA precursor.

  • Expression and Purification of OphMA: Full-length, N-methylated OphMA is expressed in E. coli or P. pastoris and purified.

  • Reaction Setup: Purified OphMA (e.g., 10 µM) is incubated with a molar excess of purified OphP (e.g., 20 µM) in the reaction buffer.

  • Incubation: The reaction is incubated for an extended period (e.g., up to 24 hours) at 30°C.

  • Analysis: The reaction mixture is analyzed by SDS-PAGE to look for the appearance of cleavage products of OphMA. LC-MS analysis can also be used to search for the release of the linear this compound precursor. As demonstrated in the literature, no cleavage of OphMA by OphP is observed.[1]

Structural Insights into OphP Function

The crystal structure of OphP reveals a canonical prolyl oligopeptidase (POP) fold.[1][5] However, its substrate recognition mechanism is distinct from other members of the POP family.[5] The substrate-binding cleft of OphP is predominantly hydrophobic, which accommodates the hydrophobic and highly N-methylated core of its peptide substrates.[1] A small and hydrophobic P1 binding pocket explains the strong preference for N-methylated glycine at this position.[1]

OphP_Substrate_Recognition OphP OphP Enzyme P1 Pocket Substrate Binding Cleft Catalytic Triad Substrate Linear Peptide Substrate N-methylated Core N-Me-Gly (P1) Follower Peptide Substrate:gly->OphP:p1 Binding Substrate:nme->OphP:cleft Interaction

Figure 3: Logical relationship of OphP substrate recognition.

Conclusion and Future Directions

OphP is a specialized macrocyclase essential for the biosynthesis of this compound. Its unique substrate preference for N-methylated peptides, particularly with an N-methylated glycine at the P1 site, distinguishes it from other prolyl oligopeptidases. The elucidation of its function and the development of in vitro assays provide a powerful platform for the chemoenzymatic synthesis of novel cyclic peptides with potential therapeutic applications.

Future research should focus on:

  • Identification of the Host Protease: The protease responsible for liberating the linear this compound precursor from OphMA remains to be identified. Its discovery would complete our understanding of the biosynthetic pathway.

  • Comprehensive Kinetic Analysis: A detailed kinetic characterization of OphP with a broader range of substrates would provide a more quantitative understanding of its substrate specificity and catalytic mechanism.

  • Enzyme Engineering: The promiscuity of OphP makes it an attractive target for protein engineering to create variants with altered substrate specificities for the production of a wider array of novel cyclic peptides.

This technical guide provides a solid foundation for researchers delving into the fascinating world of this compound biosynthesis and the enzymatic machinery that governs it. The detailed protocols and summarized data offer a practical starting point for further investigation and application of this unique enzymatic system.

References

The Nematicidal Arsenal of Omphalotus olearius: A Technical Guide to Omphalotin A and its Natural Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Omphalotin A, a potent nematicidal cyclopeptide, and its naturally occurring variants. We delve into their structural diversity, biological properties, and the experimental methodologies employed for their study. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and agricultural science.

Introduction to this compound and its Analogs

This compound is a cyclic dodecapeptide produced by the Jack O'Lantern mushroom, Omphalotus olearius.[1] It exhibits remarkable and selective nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita, a significant agricultural pest.[2] Structurally, this compound is characterized by a high degree of N-methylation on its peptide backbone, a feature that contributes to its stability and biological activity.[3] The biosynthesis of this compound is a fascinating process involving a precursor protein, OphMA, which contains both a methyltransferase domain and the core peptide sequence, and a prolyl oligopeptidase, OphP, which is responsible for cleavage and macrocyclization.[4][5]

Beyond this compound, a series of natural variants have been isolated and characterized, each with unique structural modifications and, consequently, varied biological activities. These variants provide a valuable opportunity for structure-activity relationship (SAR) studies, offering insights into the key molecular features required for nematicidal potency. This guide will focus on the known natural variants: Lentinulin A, Dendrothelin A, and Omphalotins B through I.

Structural Diversity of this compound Variants

The natural variants of this compound primarily differ in their amino acid sequence and post-translational modifications such as hydroxylation and acetylation.

Table 1: Structures of this compound and its Natural Variants

CompoundCore Peptide SequenceModifications
This compound cyclo(-L-Val-L-Ile-L-Val-L-Val-L-Trp-L-Val-L-Ile-Gly-L-Val-L-Ile-Gly-L-Val-)9 N-methylations
Lentinulin A cyclo(-L-Val-L-Ile-L-Val-L-Ala-L-Trp-L-Val-L-Ile-Gly-L-Val-L-Ile-Gly-L-Val-)9 N-methylations
Dendrothelin A cyclo(-L-Val-L-Ile-L-Val-L-Val-L-Trp-L-Leu-L-Ile-Gly-L-Val-L-Ile-Gly-L-Val-)9 N-methylations
Omphalotin B This compound backboneOxidized Glycine
Omphalotin C This compound backboneOxidized Valine and Isoleucine
Omphalotin D This compound backboneOxidized Tryptophan
Omphalotins E-I This compound backboneVarious hydroxylations and acetylations

Biological Properties: Nematicidal Activity

The primary biological activity of this compound and its variants is their potent and selective toxicity towards nematodes. The root-knot nematode Meloidogyne incognita has been a key model for assessing their efficacy.

Table 2: Nematicidal Activity of this compound and its Variants against Meloidogyne incognita

CompoundLC50 (µg/mL)LC50 (µM)Reference
This compound ~0.5~0.38[6]
Lentinulin A ~0.6~0.46[6]
Dendrothelin A >10>7.6[6]
Omphalotins E-I 0.5 - 2.00.38 - 1.5[6]

Note: The nematicidal activity of Omphalotins B, C, and D has been reported, but specific LC50 values were not found in the reviewed literature.

Experimental Protocols

This section outlines the general methodologies for the isolation, characterization, and bioactivity assessment of this compound and its natural variants.

Fungal Cultivation and Extraction
  • Cultivation: Omphalotus olearius and other source fungi are typically grown in liquid cultures on a suitable medium (e.g., potato dextrose broth) for several weeks to allow for the production of secondary metabolites.[7]

  • Extraction: The fungal mycelium is harvested, and the intracellular metabolites are extracted using organic solvents such as ethyl acetate. The solvent is then evaporated to yield a crude extract.[6]

Isolation and Purification
  • Chromatography: The crude extract is subjected to various chromatographic techniques to isolate the individual Omphalotin variants. This often involves a combination of column chromatography on silica (B1680970) gel followed by preparative high-performance liquid chromatography (HPLC).[6]

Structural Characterization
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the purified compounds. Tandem MS (MS/MS) is employed to obtain fragmentation patterns, which aid in sequence determination.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY, HSQC, HMBC) are conducted to elucidate the detailed three-dimensional structure of the cyclopeptides, including the amino acid sequence, stereochemistry, and conformation.[9][10]

Nematicidal Bioassay against Meloidogyne incognita
  • Nematode Culture: M. incognita is maintained on a suitable host plant, such as tomato, in a greenhouse environment.[11]

  • Preparation of Test Solutions: The purified Omphalotin variants are dissolved in a suitable solvent (e.g., methanol) and then diluted with water to the desired test concentrations.

  • Assay Setup: A suspension of second-stage juveniles (J2) of M. incognita is prepared. A defined number of J2s are added to the wells of a microtiter plate containing the test solutions.[11][12]

  • Incubation and Observation: The plates are incubated at a controlled temperature. The mortality of the nematodes is assessed at specific time points (e.g., 24, 48, and 72 hours) under a microscope.[12]

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value (the concentration that causes 50% mortality) is determined using statistical analysis.[11]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the biosynthetic pathway of this compound and a general workflow for its study.

Omphalotin_A_Biosynthesis cluster_precursor Precursor Protein (OphMA) MT_domain Methyltransferase Domain Methylated_Intermediate N-methylated Intermediate MT_domain->Methylated_Intermediate N-methylation Core_Peptide Core Peptide SAM S-Adenosyl Methionine (SAM) SAM->MT_domain Omphalotin_A This compound Methylated_Intermediate->Omphalotin_A Cleavage & Macrocyclization OphP OphP (Protease) OphP->Methylated_Intermediate

Caption: Biosynthesis of this compound.

Experimental_Workflow start Fungal Culture (Omphalotus olearius) extraction Solvent Extraction start->extraction purification Chromatographic Purification (HPLC) extraction->purification characterization Structural Characterization (MS, NMR) purification->characterization bioassay Nematicidal Bioassay (M. incognita) purification->bioassay end Data Analysis (Structure, Activity) characterization->end bioassay->end

Caption: Experimental workflow for Omphalotin studies.

Conclusion and Future Perspectives

This compound and its natural variants represent a promising class of natural products with significant potential for the development of novel nematicides. Their unique mode of action and high potency make them attractive lead compounds for agrochemical research. Further exploration of the structure-activity relationships within this family of cyclopeptides, aided by the heterologous production of novel analogs, could lead to the design of even more effective and environmentally benign crop protection agents.[13][14] The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in this exciting field of study.

References

Biological Activity of Omphalotin A Against Plant-Parasitic Nematodes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omphalotin A, a cyclic dodecapeptide originally isolated from the basidiomycete fungus Omphalotus olearius, has demonstrated potent and selective nematicidal activity against a range of plant-parasitic nematodes.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, including its nematicidal efficacy, known structure-activity relationships, and biosynthetic pathway. Detailed experimental methodologies for assessing nematicidal activity are presented, alongside visualizations of experimental workflows and a hypothetical signaling pathway potentially targeted by nematicidal peptides. This document aims to serve as a valuable resource for researchers and professionals involved in the development of novel nematicides.

Introduction

Plant-parasitic nematodes (PPNs) are a significant threat to global agriculture, causing substantial economic losses annually. The increasing restrictions on the use of synthetic chemical nematicides due to environmental and health concerns have spurred the search for effective and environmentally benign alternatives. Natural products, such as this compound, represent a promising avenue for the development of new nematicidal agents.

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by multiple N-methylations on its peptide backbone.[3] This structural feature is believed to contribute to its stability and biological activity.[4] The compound exhibits particularly high potency against the root-knot nematode Meloidogyne incognita, a major agricultural pest.[1][2]

Nematicidal Activity of this compound and its Analogs

This compound has been shown to be effective against several species of plant-parasitic nematodes. Its activity is most pronounced against Meloidogyne incognita. The following tables summarize the quantitative data on the nematicidal activity of this compound and its naturally occurring analogs.

Table 1: Nematicidal Activity of this compound against Various Nematode Species

Nematode SpeciesMetricConcentrationReference
Meloidogyne incognitaLDngcontent-ng-c4139270029="" class="ng-star-inserted">902 - 5 µg/mL[5]
Meloidogyne incognitaLC500.57 µM (after 16h)
Caenorhabditis elegansWeakly active-[1][2]
Heterodera schachtiiAffected at higher concentrations-[5]
Radopholus similisAffected at higher concentrations-[5]
Pratylenchus penetransAffected at higher concentrations-[5]

Table 2: Nematicidal Activity of Omphalotin Analogs against Meloidogyne incognita

CompoundMetricConcentrationReference
Omphalotins E-ILD902 - 5 µg/mL[5]
Omphalotins E-ILC500.38 - 3.8 µM[5]

Mechanism of Action and Signaling Pathways

The precise molecular target and mechanism of action of this compound in nematodes remain unknown.[6] However, it is speculated that like many other nematicidal compounds, it may target the nematode's nervous system. The following diagram illustrates a hypothetical signaling pathway in a nematode neuron that could be disrupted by a nematicidal peptide like this compound, leading to paralysis and death. This is a generalized representation and has not been specifically confirmed for this compound.

Hypothetical Nematode Neuromuscular Signaling Pathway Disruption cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Muscle Cell Signal_Initiation Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Signal_Initiation->Ca_Channel depolarizes Vesicle_Fusion Vesicle Fusion Ca_Channel->Vesicle_Fusion opens & Ca²⁺ influx Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Receptor Neurotransmitter Receptor Neurotransmitter_Release->Receptor binds to Omphalotin_A This compound (Hypothetical) Omphalotin_A->Receptor modulates (agonist/antagonist?) Ion_Channel Ion Channel Receptor->Ion_Channel activates Muscle_Contraction Muscle Contraction Ion_Channel->Muscle_Contraction depolarization Paralysis Paralysis Muscle_Contraction->Paralysis continuous stimulation

Caption: Hypothetical disruption of nematode neuromuscular signaling.

Experimental Protocols

While specific, detailed protocols for testing this compound were not available in the reviewed literature, a general methodology for in vitro nematicidal bioassays against Meloidogyne incognita can be outlined as follows.

In Vitro Nematicidal Bioassay against Meloidogyne incognita

This protocol describes a typical microtiter plate assay to determine the mortality of second-stage juveniles (J2) of M. incognita.

Materials:

  • Meloidogyne incognita second-stage juveniles (J2)

  • This compound or other test compounds

  • Sterile distilled water

  • Pluronic F-127 solution (0.01-0.03%)

  • 96-well microtiter plates

  • Stereomicroscope

  • Incubator

Procedure:

  • Nematode Suspension Preparation: Collect freshly hatched J2s of M. incognita and suspend them in sterile distilled water containing a surfactant like Pluronic F-127 to prevent sticking. Adjust the concentration to approximately 100-200 J2s per 50 µL.

  • Test Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions to obtain the desired test concentrations. The final solvent concentration in the assay wells should be non-toxic to the nematodes (typically ≤1%).

  • Assay Setup: To each well of a 96-well plate, add 50 µL of the nematode suspension. Then, add 50 µL of the appropriate test solution dilution. For the control wells, add 50 µL of the corresponding solvent solution without the test compound.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark for a specified period (e.g., 24, 48, 72 hours).

  • Mortality Assessment: After incubation, observe the nematodes under a stereomicroscope. Nematodes are considered dead if they are immobile and do not respond to gentle probing with a fine needle.

  • Data Analysis: Calculate the percentage of mortality for each concentration. Correct for control mortality using Abbott's formula if necessary. Determine the LC50 or LD90 values using probit analysis or other appropriate statistical methods.

The following diagram illustrates the general workflow for the isolation and activity screening of a natural product like this compound.

Workflow for Isolation and Nematicidal Activity Screening Fungal_Culture Fungal Culture (Omphalotus olearius) Extraction Mycelial Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Bioassay Nematicidal Bioassay (e.g., M. incognita) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions identify Purification Further Purification (e.g., HPLC) Active_Fractions->Purification Pure_Compound Pure Compound (this compound) Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Final_Structure Final Structure Structure_Elucidation->Final_Structure

Caption: Isolation and screening workflow for this compound.

Structure-Activity Relationship

Limited information is available regarding the structure-activity relationship (SAR) of this compound. However, the discovery of several natural analogs (Omphalotins B, C, D, and E-I) with potent nematicidal activity suggests that some structural modifications are tolerated without significant loss of efficacy. The core cyclic structure and the presence of N-methylated amino acids are likely crucial for its activity. Further research involving the synthesis and biological evaluation of a wider range of analogs is needed to fully elucidate the SAR of this compound.

Biosynthesis of this compound

This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). Its biosynthesis involves a precursor protein, OphMA, which contains a C-terminal core peptide that is N-methylated by a methyltransferase domain within the same protein. A separate protease, OphP, is responsible for cleaving and cyclizing the modified peptide to yield the final this compound molecule.[3]

The following diagram illustrates the key steps in the biosynthesis of this compound.

Biosynthesis of this compound Gene_Expression ophMA Gene Expression Precursor_Protein Precursor Protein (OphMA) [MTase Domain | Core Peptide] Gene_Expression->Precursor_Protein N_Methylation Post-translational N-methylation Precursor_Protein->N_Methylation autocatalytic Modified_Precursor N-methylated Precursor N_Methylation->Modified_Precursor Cleavage_Cyclization Cleavage and Cyclization (by OphP protease) Modified_Precursor->Cleavage_Cyclization Omphalotin_A This compound Cleavage_Cyclization->Omphalotin_A

Caption: Key steps in the biosynthesis of this compound.

Conclusion and Future Perspectives

This compound stands out as a highly potent and selective natural nematicide, particularly against the economically important root-knot nematode Meloidogyne incognita. Its unique cyclic and N-methylated peptide structure makes it an attractive lead compound for the development of new bio-based nematicides. Key areas for future research include the elucidation of its precise mechanism of action and the exploration of its structure-activity relationship through the synthesis of novel analogs. A deeper understanding of its molecular target in nematodes could pave the way for the rational design of even more potent and selective nematicidal agents. Furthermore, the heterologous production of this compound and its derivatives in microbial systems could provide a sustainable and scalable source for agricultural applications.

References

Omphalotin A: A Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) with Potent Nematicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Omphalotin A is a cyclic dodecapeptide originally isolated from the mushroom Omphalotus olearius.[1] It exhibits potent and selective nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita.[2][3] Initially believed to be a non-ribosomal peptide, this compound is now recognized as a ribosomally synthesized and post-translationally modified peptide (RiPP), belonging to the borosin family.[1][4][5] This classification stems from the discovery of its unique biosynthetic pathway, which involves a self-sacrificing N-methyltransferase.[6] This guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, quantitative activity data, and key experimental protocols for its production and evaluation.

Introduction to this compound

This compound is a fascinating natural product characterized by a 12-amino acid macrocyclic structure with nine of its residues being backbone N-methylated.[1] This extensive N-methylation contributes significantly to its proteolytic stability and membrane permeability, properties that are highly desirable in drug development.[2][7] The discovery that this compound is a RiPP has opened new avenues for its biotechnological production and the generation of novel analogs with potentially enhanced pharmacological properties.[1][8]

The Biosynthesis of this compound: A Novel RiPP Pathway

The biosynthesis of this compound is a remarkable enzymatic process encoded by a dedicated gene cluster.[9][10] The key players in this pathway are two enzymes: OphMA and OphP.[6][9]

  • OphMA: A Self-Sacrificing N-Methyltransferase: The precursor to this compound is a unique fusion protein named OphMA.[3][6] This protein contains an N-terminal S-adenosylmethionine (SAM)-dependent methyltransferase domain and a C-terminal region that includes the this compound core peptide sequence.[10] In a remarkable autocatalytic process, the methyltransferase domain of OphMA iteratively methylates the backbone amide nitrogens of its own C-terminal core peptide.[6][11] OphMA functions as a homodimer, with the catalytic domain of one monomer acting on the substrate peptide of the other.[10]

  • OphP: A Prolyl Oligopeptidase for Macrocyclization: Following N-methylation, the modified core peptide is excised and cyclized by a prolyl oligopeptidase, OphP.[6][11] While initially thought to be responsible for both cleavage and cyclization, recent evidence suggests that another, yet unidentified, protease may be responsible for the initial cleavage of the precursor peptide from OphMA.[11][12] OphP then acts as a macrocyclase, catalyzing the head-to-tail cyclization of the N-methylated peptide to form the final this compound product.[7][11]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

OmphalotinA_Biosynthesis cluster_gene oph Gene Cluster cluster_translation Translation cluster_modification Post-Translational Modification cluster_product Final Product ophMA_gene ophMA gene OphMA_precursor OphMA Precursor Protein (Methyltransferase-Core Peptide Fusion) ophMA_gene->OphMA_precursor Transcription & Translation ophP_gene ophP gene N_methylation Backbone N-methylation (autocatalytic) OphMA_precursor->N_methylation SAM as methyl donor Cleavage Proteolytic Cleavage (unidentified protease) N_methylation->Cleavage Cyclization Macrocyclization Cleavage->Cyclization OphP OmphalotinA This compound Cyclization->OmphalotinA

Figure 1: Proposed biosynthetic pathway of this compound.

Mechanism of Nematicidal Action

Despite its potent activity, the precise molecular target and mechanism of action of this compound in nematodes remain unknown.[1][7] It is known to be highly selective for Meloidogyne incognita, suggesting a specific target within this species.[2] The lack of toxicity towards mammalian cells, plants, and other microorganisms makes it a promising candidate for development as a biopesticide.[3]

Quantitative Nematicidal Activity

The nematicidal activity of this compound and its analogs has been quantified against various nematode species. The most common measure is the Lethal Concentration 50 (LC50), which is the concentration of the compound required to kill 50% of the nematode population within a specified time.

CompoundNematode SpeciesLC50 (µM)Exposure TimeReference
This compound Meloidogyne incognita0.84024 hours[2]
This compound Meloidogyne incognita0.5716 hours[2]
Lentinulin A Meloidogyne incognita0.34124 hours[2]
Omphalotins E-I Meloidogyne incognita0.38 - 3.8Not Specified[2]
Dendrothelin A Meloidogyne incognita> 324 hours[13]
This compound Caenorhabditis elegansSignificantly higher than for M. incognitaNot Specified[2]
This compound Heterodera schachtiiSignificantly higher than for M. incognitaNot Specified[2]
This compound Radopholus similisSignificantly higher than for M. incognitaNot Specified[2]
This compound Pratylenchus penetransSignificantly higher than for M. incognitaNot Specified[2]

Experimental Protocols

Heterologous Expression of this compound in Pichia pastoris

The methylotrophic yeast Pichia pastoris has been successfully used as a heterologous host for the production of this compound.[8] This is achieved by co-expressing the ophMA and ophP genes.

Materials:

  • P. pastoris expression vector (e.g., pPICZα A)

  • P. pastoris host strain (e.g., GS115)

  • Synthetic, codon-optimized ophMA and ophP genes

  • Restriction enzymes and T4 DNA ligase

  • Electroporator

  • BMGY and BMMY media

  • Methanol (B129727)

Protocol:

  • Vector Construction: Clone the codon-optimized ophMA and ophP genes into separate P. pastoris expression vectors.

  • Transformation: Linearize the expression vectors and co-transform them into the P. pastoris host strain via electroporation.

  • Selection of Transformants: Select for positive transformants on appropriate selection plates.

  • Expression Screening: Screen individual colonies for protein expression. Inoculate a single colony into 20 mL of BMGY medium in a 100 mL baffled flask and grow at 28–30°C with shaking (250–300 rpm) until the culture reaches an OD600 of 2–6.

  • Induction: Harvest the cells by centrifugation, decant the supernatant, and resuspend the cell pellet to an OD600 of 1.0 in 20 mL of BMMY medium to induce expression. Add methanol to a final concentration of 0.5-1%.

  • Scale-up Expression: For larger scale production, inoculate a single colony into 30 mL of BMGY medium and grow to an OD600 of 2-6. Harvest the cells and resuspend in 100 mL of BMMY medium. Add methanol to a final concentration of 1% every 24 hours to maintain induction.

  • Harvesting: After the desired induction period, harvest the cells by centrifugation. The secreted this compound will be in the supernatant.

Purification of this compound

This compound can be purified from the P. pastoris culture supernatant using a combination of extraction and chromatographic techniques.

Materials:

  • Culture supernatant containing this compound

  • Ethyl acetate

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) and water (HPLC grade)

  • Formic acid

Protocol:

  • Extraction: Extract the culture supernatant with an equal volume of ethyl acetate. Repeat the extraction multiple times.

  • Concentration: Pool the organic phases and evaporate to dryness using a rotary evaporator.

  • HPLC Purification: Resuspend the dried extract in a suitable solvent (e.g., methanol) and purify by reverse-phase HPLC on a C18 column. A typical gradient could be from 10% to 90% acetonitrile in water with 0.1% formic acid over 30 minutes.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound using LC-MS/MS.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain pure this compound powder.

In Vitro Nematicidal Assay against Meloidogyne incognita

The nematicidal activity of purified this compound can be assessed against second-stage juveniles (J2) of M. incognita.

Materials:

  • Purified this compound

  • M. incognita J2s

  • 96-well microtiter plates

  • Sterile water

  • Microscope

Protocol:

  • Prepare Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in sterile water to achieve the desired test concentrations.

  • Nematode Suspension: Prepare a suspension of M. incognita J2s in sterile water at a known density (e.g., 100 J2s per 50 µL).

  • Assay Setup: In a 96-well plate, add 50 µL of the nematode suspension to 50 µL of each test solution. Include a solvent control and a negative control (water only).

  • Incubation: Incubate the plates at room temperature.

  • Mortality Assessment: At specified time points (e.g., 24, 48, 72 hours), observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using appropriate statistical software.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the production, purification, and testing of this compound.

Experimental_Workflow cluster_production Heterologous Production cluster_purification Purification cluster_analysis Analysis & Testing Vector_Construction Vector Construction (ophMA & ophP) Transformation P. pastoris Transformation Vector_Construction->Transformation Expression Expression & Induction Transformation->Expression Extraction Solvent Extraction Expression->Extraction Culture Supernatant HPLC HPLC Purification Extraction->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Purity & Identity Nematicidal_Assay Nematicidal Assay HPLC->Nematicidal_Assay Pure Compound LC50_Determination LC50 Determination Nematicidal_Assay->LC50_Determination

Figure 2: General experimental workflow for this compound.

Conclusion

This compound stands out as a promising RiPP with significant potential in agriculture as a biopesticide. Its unique biosynthetic pathway, involving a self-sacrificing methyltransferase, offers exciting possibilities for synthetic biology and the creation of novel, highly modified peptide macrocycles for various applications. Further research into its mechanism of action and the optimization of its heterologous production will be crucial for realizing its full potential. This guide provides a foundational resource for researchers aiming to explore the fascinating biology and chemistry of this compound.

References

The Evolutionary Odyssey of a Fungal Nematicide: A Technical Guide to the Omphalotin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omphalotin A, a cyclic dodecapeptide with potent nematicidal activity, represents a fascinating example of ribosomally synthesized and post-translationally modified peptides (RiPPs) in fungi. Initially mistaken for a non-ribosomal peptide, its biosynthetic pathway, orchestrated by a compact and evolutionarily dynamic gene cluster, offers a compelling case study in natural product evolution and engineering. This technical guide provides an in-depth exploration of the evolutionary origins of the Omphalotin biosynthetic gene cluster (BGC), detailing the key enzymatic players, their phylogenetic relationships, and the molecular mechanisms that have shaped its diversity. We present a comprehensive overview of the biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular processes, to serve as a valuable resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery.

Introduction

The discovery of this compound from the mushroom Omphalotus olearius unveiled a novel class of RiPPs characterized by extensive N-methylation of the peptide backbone, a modification that enhances proteolytic stability and cell permeability. The biosynthesis of this potent nematicide is encoded by a well-defined gene cluster, the study of which provides critical insights into the evolution of fungal secondary metabolism. This guide dissects the evolutionary history of the Omphalotin BGC, focusing on the core enzymatic machinery and the genetic events that have led to its diversification across different fungal lineages.

The Omphalotin Biosynthetic Gene Cluster: Architecture and Key Players

The Omphalotin BGC is remarkably concise, typically comprising two key genes essential for the production of the cyclic peptide:

  • ophMA : Encodes a precursor protein containing an N-terminal SAM-dependent peptide α-N-methyltransferase domain and a C-terminal core peptide that is post-translationally modified.

  • ophP : Encodes a prolyl oligopeptidase responsible for the cleavage and subsequent macrocyclization of the modified core peptide.

Homologous gene clusters have been identified in other basidiomycete fungi, including Lentinula edodes (producing lentinulin) and Dendrothele bispora (producing dendrothelin), indicating a shared evolutionary ancestry.

Table 1: Key Genes in the Omphalotin and Homologous Biosynthetic Gene Clusters
GeneOrganismFunctionGenBank Accession (Protein)
ophMAOmphalotus oleariusPrecursor protein with N-methyltransferase domainA0A2R2JFI5
ophPOmphalotus oleariusProlyl oligopeptidase (macrocyclase)P9WEN5
ledMALentinula edodesOphMA homologA0A1Q3EPD6
ledPLentinula edodesOphP homologA0A1Q3EPF5
dbiMADendrothele bisporaOphMA homologA0A4S8L4Q5
dbiPDendrothele bisporaOphP homologA0A4S8L6U5

The Biosynthetic Pathway: A Step-by-Step Guide

The biosynthesis of this compound is a two-step enzymatic cascade that transforms a linear, ribosomally synthesized peptide into a cyclic, N-methylated final product.

Omphalotin_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification Ribosome Ribosome OphMA_precursor OphMA Precursor (Inactive) Ribosome->OphMA_precursor Translation OphMA_active OphMA (Active Methyltransferase) OphMA_precursor->OphMA_active Folding & Dimerization Methylated_precursor N-methylated OphMA OphMA_active->Methylated_precursor Iterative N-methylation (SAM-dependent) Cleaved_intermediate Cleaved Intermediate Methylated_precursor->Cleaved_intermediate Proteolytic Cleavage (by unknown protease) OphP OphP (Prolyl Oligopeptidase) Omphalotin_A This compound (Cyclic Peptide) OphP->Omphalotin_A Cleavage & Macrocyclization Cleaved_intermediate->OphP Substrate Binding

Figure 1: Biosynthetic pathway of this compound.

Quantitative Insights into Omphalotin Production

While detailed enzyme kinetic parameters (Km, kcat) for OphMA and OphP are not extensively documented in publicly available literature, studies on the heterologous production of this compound and its analogs provide valuable quantitative insights. The promiscuity of the biosynthetic enzymes allows for the creation of novel cyclic peptides by modifying the core peptide sequence of OphMA.

Table 2: Production Yields of this compound and Analogs in Pichia pastoris
PeptideModification from this compoundEstimated Yield Range (µg/L)Reference
This compoundWild-typeHundreds[1]
Lentinulin AHomologous core peptideHundreds[1]
Dendrothelin AHomologous core peptideHundreds[1]
Ala-scan variantsSingle amino acid substitutionsVariable (detection dependent on position)[1]

Note: The yields are estimates based on qualitative and semi-quantitative analyses and highlight the feasibility of producing these compounds in a heterologous host.[1]

Experimental Protocols

Heterologous Expression of this compound in Pichia pastoris

This protocol is adapted from the work of Kaspar et al. (2021).

1. Vector Construction:

  • The coding sequences for ophMA and ophP are codon-optimized for P. pastoris and synthesized.
  • ophMA is cloned into a pPICZ A vector under the control of the AOX1 promoter.
  • ophP is cloned into a pPIC3.5K vector, also under the control of the AOX1 promoter.

2. P. pastoris Transformation:

  • The expression vectors are linearized and transformed into competent P. pastoris strain GS115 by electroporation.
  • Transformants are selected on YPDS plates containing the appropriate antibiotic (Zeocin for pPICZ A, G418 for pPIC3.5K).

3. Protein Expression:

  • A single colony is used to inoculate BMGY medium and grown overnight at 30°C.
  • The cells are harvested by centrifugation and resuspended in BMMY medium containing 0.5% methanol (B129727) to induce protein expression.
  • The culture is incubated for 3-4 days at 20°C with daily addition of methanol to 0.5%.

4. Extraction and Purification of this compound:

  • Yeast cells are harvested and lysed.
  • The lysate is subjected to solid-phase extraction (SPE) using a C18 cartridge.
  • The cyclic peptides are eluted with methanol and analyzed by HPLC-MS.

"Vector_Construction" [label="1. Vector Construction\n(ophMA in pPICZ A, ophP in pPIC3.5K)", fillcolor="#F1F3F4"]; "Transformation" [label="2. P. pastoris Transformation\n(Electroporation)", fillcolor="#F1F3F4"]; "Expression" [label="3. Protein Expression\n(Methanol Induction)", fillcolor="#F1F3F4"]; "Extraction_Purification" [label="4. Extraction & Purification\n(Cell Lysis, SPE)", fillcolor="#F1F3F4"]; "Analysis" [label="5. Analysis\n(HPLC-MS)", fillcolor="#F1F3F4"];

"Vector_Construction" -> "Transformation"; "Transformation" -> "Expression"; "Expression" -> "Extraction_Purification"; "Extraction_Purification" -> "Analysis"; }

Figure 2: Heterologous production workflow.

Evolutionary Origin and Diversification

The presence of homologous Omphalotin BGCs in different fungal species suggests a common evolutionary origin. Phylogenetic analysis of the core enzymes, OphMA and OphP, reveals a pattern of vertical descent within the basidiomycetes.

OphMA_Phylogeny OphMA OphMA (O. olearius) LedMA LedMA (L. edodes) DbiMA DbiMA (D. bispora) Ancestor Common Ancestor Ancestor->OphMA Ancestor->LedMA Ancestor->DbiMA

Figure 3: Simplified phylogeny of OphMA homologs.

The diversification of the Omphalotin BGC is likely driven by gene duplication and subsequent neofunctionalization. The promiscuity of the OphMA methyltransferase and the OphP macrocyclase allows for the accommodation of mutations in the core peptide sequence, leading to the evolution of novel cyclic peptides with potentially different biological activities.

While direct evidence for horizontal gene transfer (HGT) of the entire Omphalotin BGC is currently lacking, HGT is a known mechanism for the evolution of secondary metabolite clusters in fungi.[2][3][4][5] The patchy distribution of similar RiPP clusters across distant fungal taxa could suggest that HGT may have played a role in the broader dissemination of this biosynthetic machinery. Further comparative genomic and phylogenetic studies are needed to definitively resolve the role of HGT in the evolution of the Omphalotin BGC.

Evolutionary_Hypothesis cluster_vertical Vertical Descent & Diversification cluster_hgt Hypothetical Horizontal Gene Transfer Ancestor_BGC Ancestral Omphalotin-like BGC O_olearius_BGC O. olearius BGC Ancestor_BGC->O_olearius_BGC Speciation L_edodes_BGC L. edodes BGC Ancestor_BGC->L_edodes_BGC Speciation D_bispora_BGC D. bispora BGC Ancestor_BGC->D_bispora_BGC Speciation Donor_Fungus Unrelated Donor Fungus Recipient_Fungus Recipient Fungus Donor_Fungus->Recipient_Fungus HGT Event

Figure 4: Evolutionary scenarios for the Omphalotin BGC.

Conclusion and Future Perspectives

The Omphalotin biosynthetic gene cluster provides a powerful model system for understanding the evolution of fungal RiPPs. Its simple architecture, coupled with the functional promiscuity of its core enzymes, has facilitated the diversification of a potent class of nematicidal compounds. Future research, including broader genomic surveys, detailed enzymatic characterization, and robust phylogenetic analyses, will further illuminate the evolutionary trajectory of this fascinating biosynthetic pathway. The potential for engineering the Omphalotin BGC to produce novel, bioactive cyclic peptides holds significant promise for the development of new pharmaceuticals and agrochemicals.

References

"in-depth review of Omphalotin A research progress"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of Omphalotin A Research Progress

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a cyclic dodecapeptide natural product originally isolated from the basidiomycete mushroom Omphalotus olearius. It is a prominent member of the borosin family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2] A defining structural feature of this compound is the extensive N-methylation of its peptide backbone, with nine of its twelve amino acid residues being methylated.[3] This modification, once thought to be exclusive to non-ribosomal peptides, imparts significant properties, including enhanced proteolytic stability, membrane permeability, and target selectivity.[3][4]

Initially identified for its potent and highly selective nematocidal activity, particularly against the plant-parasitic root-knot nematode Meloidogyne incognita, this compound has emerged as a promising lead compound for agrochemical applications and a valuable subject for biotechnological research.[5][6] Its unique biosynthetic pathway presents a platform for generating novel, multiply N-methylated peptide macrocycles for drug discovery.[4] This review provides a comprehensive overview of the research progress on this compound, covering its biosynthesis, chemical synthesis, mechanism of action, structure-activity relationships, and potential applications.

Biosynthesis: A Ribosomal Pathway

Unlike many complex cyclic peptides such as cyclosporin (B1163) A, which are synthesized by large non-ribosomal peptide synthetase (NRPS) machinery, this compound is a product of ribosomal synthesis followed by extensive post-translational modifications. This discovery has expanded the known landscape of fungal RiPPs.[7][8] The biosynthetic gene cluster of this compound contains two key genes, ophMA and ophP, which are essential for its production.[4][7][8]

The biosynthesis can be summarized in the following key steps:

  • Precursor Protein Synthesis: The process begins with the ribosomal synthesis of the precursor protein, OphMA. This large protein uniquely contains both the core peptide sequence destined to become this compound and the enzyme responsible for its modification.[8][9] OphMA is organized into an N-terminal α-N-methyltransferase (NMT) domain, a central "clasp" domain, and the C-terminal substrate peptide.[7][9]

  • Iterative N-Methylation: The NMT domain of OphMA autocatalytically installs nine methyl groups onto the backbone amide nitrogens of its own C-terminal core peptide.[7] This automethylation occurs in an intermolecular fashion within an interlocked OphMA homodimer, where the NMT domain of one monomer methylates the core peptide of the other.[7] The methyl donor for this reaction is S-adenosyl methionine (SAM).

  • Proteolytic Release: Following complete methylation, the modified core peptide, along with a "follower" sequence, is proteolytically cleaved from the precursor OphMA protein. The exact host protease responsible for this cleavage in O. olearius has not yet been identified.[10][11][12]

  • Macrocyclization: The final step is the head-to-tail macrocyclization of the released, N-methylated linear peptide. This reaction is catalyzed by OphP, a serine peptidase of the prolyl oligopeptidase family.[7][10] OphP recognizes the methylated glycine (B1666218) residue of the precursor, cleaves the C-terminal follower peptide, and facilitates the nucleophilic attack of the free N-terminus on the C-terminus to form the stable cyclic structure of this compound.[11]

This compound Biosynthesis cluster_0 Step 1: Precursor Synthesis (Ribosome) cluster_1 Step 2: N-Methylation cluster_2 Step 3 & 4: Cleavage & Cyclization ophMA_gene ophMA gene ribosome Ribosome ophMA_gene->ribosome Transcription & Translation ophMA_protein OphMA Precursor (NMT-Clasp-Core) ribosome->ophMA_protein ophMA_dimer OphMA Dimer (Intermolecular Methylation) ophMA_protein->ophMA_dimer methylated_ophMA Methylated OphMA ophMA_dimer->methylated_ophMA Autocatalysis sam 9x SAM sam->ophMA_dimer protease Host Protease (unidentified) methylated_ophMA->protease Cleavage linear_peptide Linear Methylated Core Peptide protease->linear_peptide ophP OphP (Cyclase) linear_peptide->ophP omphalotin_A This compound (Final Product) ophP->omphalotin_A Macrocyclization Heterologous Production Workflow cluster_0 Molecular Biology cluster_1 Fermentation & Expression cluster_2 Downstream Processing gene_cloning 1. Clone ophMA & ophP into P. pastoris vectors transformation 2. Transform P. pastoris gene_cloning->transformation selection 3. Select Transformants transformation->selection cultivation 4. Cultivate in BMGY (Biomass Growth) selection->cultivation induction 5. Induce with Methanol in BMMY (3-4 days) cultivation->induction harvest 6. Harvest Cells (Centrifugation) lysis 7. Cell Lysis (Glass Beads) harvest->lysis extraction 8. Solvent Extraction (Ethyl Acetate) lysis->extraction purification 9. HPLC Purification extraction->purification final_product Pure this compound purification->final_product

References

Methodological & Application

Heterologous Production of Omphalotin A in Pichia pastoris: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A is a cyclic dodecapeptide with potent nematicidal activity, originally isolated from the mushroom Omphalotus olearius. Its unique structure, featuring multiple backbone N-methylations, contributes to its high proteolytic stability and membrane permeability, making it an attractive scaffold for drug development. The chemical synthesis of this compound and its analogs is challenging. Therefore, heterologous production in microbial hosts like the methylotrophic yeast Pichia pastoris offers a promising and scalable alternative. This document provides detailed application notes and protocols for the heterologous production of this compound in Pichia pastoris.

The biosynthesis of this compound is a ribosomally produced and post-translationally modified peptide (RiPP).[1] The process requires two key enzymes encoded by the ophMA and ophP genes.[2][3] OphMA is a precursor protein containing a peptide α-N-methyltransferase domain that autocatalytically methylates the C-terminal core peptide.[4][5] Subsequently, the prolyl oligopeptidase OphP cleaves and cyclizes the modified core peptide to yield the final this compound molecule.[4][5]

Data Summary

The following table summarizes the quantitative data reported for the heterologous production of this compound in Pichia pastoris.

ParameterValueHost StrainVectorReference
Final Yield of Pure this compound~6.5 mgPichia pastoris GS115pPIC3.5K[6]

Signaling and Biosynthetic Pathways

The production of this compound in Pichia pastoris relies on the tightly regulated methanol-inducible alcohol oxidase 1 (AOX1) promoter to drive the expression of the biosynthetic genes. The biosynthetic pathway within the yeast cell involves the coordinated action of the expressed fungal enzymes.

Omphalotin_A_Biosynthesis cluster_Pichia_pastoris Pichia pastoris Cell ophMA_gene ophMA gene (on pPIC3.5K vector) OphMA_protein OphMA Precursor Protein (with α-N-methyltransferase domain and core peptide) ophMA_gene->OphMA_protein Transcription & Translation ophP_gene ophP gene (on pPIC3.5K vector) OphP_protein OphP Protein (Peptide Macrocyclase) ophP_gene->OphP_protein Transcription & Translation Methanol Methanol (Inducer) AOX1_promoter AOX1 Promoter Methanol->AOX1_promoter Induces AOX1_promoter->ophMA_gene Drives expression AOX1_promoter->ophP_gene Drives expression Methylated_precursor N-methylated Omphalotin Precursor OphMA_protein->Methylated_precursor Autocatalytic N-methylation Omphalotin_A This compound (Cyclic Peptide) OphP_protein->Omphalotin_A Catalyzes Methylated_precursor->Omphalotin_A Cleavage & Macrocyclization

Caption: Biosynthetic pathway of this compound in P. pastoris.

Experimental Workflow

The overall workflow for producing this compound in Pichia pastoris involves several key stages, from the initial transformation of the host to the final purification and analysis of the product.

Experimental_Workflow start Start transformation 1. Transformation of P. pastoris GS115 with pPIC3.5K-ophMA and pPIC3.5K-ophP start->transformation selection 2. Selection of Transformants on Histidine-deficient medium transformation->selection cultivation 3. Cultivation and Expression - BMGY (Glycerol) for growth - BMMY (Methanol) for induction selection->cultivation harvest 4. Cell Harvesting by Centrifugation cultivation->harvest lysis 5. Cell Lysis using Glass Beads harvest->lysis extraction 6. Peptide Extraction - Phase separation (Ethyl Acetate) - Solid-Phase Extraction (C18) lysis->extraction analysis 7. Analysis and Quantification by HPLC-MS/MS extraction->analysis end End analysis->end

References

Application Notes and Protocols for Co-expression of OphMA and OphP in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the co-expression of two hypothetical proteins, OphMA and OphP, derived from Ophiobolus herpotrichus, in the yeast species Saccharomyces cerevisiae. This protocol is intended for researchers, scientists, and drug development professionals familiar with molecular biology and yeast genetics.

Introduction

Heterologous co-expression in yeast is a powerful technique for producing multi-protein complexes, studying protein-protein interactions, and reconstituting metabolic pathways. Saccharomyces cerevisiae is a widely used host due to its well-characterized genetics, ease of manipulation, and its capacity for post-translational modifications.[1][2][3] This protocol outlines a strategy for the simultaneous expression of OphMA and OphP using a dual-promoter expression vector.

Principle

The protocol employs a single shuttle vector containing two separate expression cassettes, each with a distinct promoter and terminator, to drive the expression of OphMA and OphP. The use of an inducible promoter system, such as the galactose-inducible GAL1 promoter, allows for controlled expression of the target genes.[4] Transformation of the expression vector into a suitable S. cerevisiae auxotrophic strain enables selection of positive transformants on appropriate dropout media.[5] Subsequent cultivation in galactose-containing media induces the simultaneous expression of both proteins.

Materials and Reagents

Table 1: Media and Reagents

ReagentPurpose
S. cerevisiae strain (e.g., BY4741)Host for protein expression
pYES-DEST52 vectorDual-promoter expression vector
OphMA and OphP genesTarget genes for expression
YPD mediumNon-selective growth medium
SD/-Ura mediumSelective medium for transformants
YPAG mediumGrowth medium with galactose for induction
Lithium Acetate (LiAc)For yeast transformation
Polyethylene Glycol (PEG)For yeast transformation
Single-stranded carrier DNAFor yeast transformation
ZymolyaseFor enzymatic lysis of yeast cells
Lysis BufferFor protein extraction
Protease Inhibitor CocktailTo prevent protein degradation

Experimental Protocols

Vector Construction
  • Gene Amplification : Amplify the coding sequences of OphMA and OphP using PCR with primers that add appropriate restriction sites for cloning into the dual-expression vector.

  • Vector and Insert Digestion : Digest both the dual-expression vector and the PCR-amplified OphMA and OphP gene fragments with the selected restriction enzymes.

  • Ligation : Ligate the digested OphMA and OphP gene fragments into the corresponding multiple cloning sites of the dual-expression vector.

  • Transformation into E. coli : Transform the ligation mixture into a competent E. coli strain for plasmid amplification.

  • Plasmid Purification : Select positive bacterial colonies and purify the plasmid DNA. Verify the correct insertion of both genes by restriction digestion and DNA sequencing.

Yeast Transformation

This protocol is based on the Lithium Acetate (LiAc)/Single-Stranded Carrier DNA (ssDNA)/Polyethylene Glycol (PEG) method.[5]

  • Prepare Competent Cells :

    • Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.5-0.6.

    • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

    • Wash the cells with 25 mL of sterile water and centrifuge again.

    • Resuspend the cell pellet in 1 mL of 100 mM LiAc.

  • Transformation :

    • In a microfuge tube, mix 100 µL of the competent yeast cells with 240 µL of PEG 3350 (50% w/v), 36 µL of 1.0 M LiAc, 25 µL of single-stranded carrier DNA (2 mg/mL), and 1-5 µg of the purified dual-expression plasmid.

    • Vortex the mixture for 1 minute.

    • Incubate at 42°C for 40 minutes.

    • Pellet the cells by centrifugation at 8000 x g for 1 minute.

    • Remove the supernatant and resuspend the cell pellet in 100 µL of sterile water.

    • Plate the cell suspension onto SD/-Ura agar (B569324) plates.

    • Incubate the plates at 30°C for 2-4 days until colonies appear.

Protein Co-expression
  • Starter Culture : Inoculate a single colony of a positive transformant into 10 mL of SD/-Ura medium and grow overnight at 30°C with shaking.

  • Induction :

    • Inoculate 50 mL of YPAG medium with the overnight culture to an initial OD600 of 0.4.

    • Grow the culture at 30°C with vigorous shaking for 24-48 hours. The presence of galactose will induce the expression of OphMA and OphP.

  • Cell Harvesting : Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein extraction.

Protein Extraction
  • Cell Lysis :

    • Resuspend the yeast cell pellet in 1 mL of ice-cold Lysis Buffer containing a protease inhibitor cocktail.

    • Add Zymolyase to a final concentration of 1 mg/mL and incubate at 30°C for 30-60 minutes to digest the cell wall.

    • Alternatively, perform mechanical lysis using glass beads and vortexing in short bursts at 4°C.

  • Clarification : Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Sample Preparation : Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). The samples are now ready for downstream analysis such as SDS-PAGE and Western blotting.

Data Presentation

Table 2: Hypothetical Co-expression Results

ConstructHost StrainInduction Time (h)OphMA Yield (mg/L)OphP Yield (mg/L)
pYES-OphMA-OphPBY4741245.23.8
pYES-OphMA-OphPBY4741488.16.5
pYES (empty vector)BY474148< 0.1< 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

CoExpression_Workflow cluster_cloning Vector Construction cluster_transformation Yeast Transformation cluster_expression Protein Co-Expression cluster_analysis Analysis PCR Amplify OphMA & OphP Genes Digest Digest Vector & Inserts PCR->Digest Ligate Ligate Genes into Vector Digest->Ligate Transform_Ecoli Transform E. coli Ligate->Transform_Ecoli Purify Purify Plasmid Transform_Ecoli->Purify Prepare_Yeast Prepare Competent Yeast Purify->Prepare_Yeast Transform_Yeast Transform with Plasmid Prepare_Yeast->Transform_Yeast Select Select on SD/-Ura Plates Transform_Yeast->Select Starter Grow Starter Culture Select->Starter Induce Induce with Galactose Starter->Induce Harvest Harvest Cells Induce->Harvest Extract Protein Extraction Harvest->Extract Analyze SDS-PAGE / Western Blot Extract->Analyze

Caption: Experimental workflow for OphMA and OphP co-expression in yeast.

Galactose_Induction_Pathway Galactose Galactose Gal3p Gal3p Galactose->Gal3p binds Gal80p Gal80p (Repressor) Gal3p->Gal80p sequesters Gal4p Gal4p (Activator) Gal80p->Gal4p represses GAL1_Promoter GAL1 Promoter Gal4p->GAL1_Promoter activates OphMA_Gene OphMA Gene GAL1_Promoter->OphMA_Gene OphP_Gene OphP Gene GAL1_Promoter->OphP_Gene Transcription Transcription OphMA_Gene->Transcription OphP_Gene->Transcription

References

Application Note: Purification of Recombinant Omphalotin A using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omphalotin A is a cyclic dodecapeptide originally isolated from the mushroom Omphalotus olearius.[1][2][3] It exhibits potent nematicidal activity, making it a molecule of interest for agricultural and pharmaceutical applications.[1][3] Structurally, this compound is a ribosomally produced and post-translationally modified peptide (RiPP) characterized by nine backbone N-methylations, which contribute to its proteolytic stability, cell permeability, and oral availability.[1][4][5][6] These properties make the omphalotin scaffold an attractive candidate for peptide drug design.[1]

Recombinant production of this compound has been successfully achieved in hosts like Pichia pastoris by co-expressing the precursor protein, OphMA, and a peptide macrocyclase, OphP.[5][6][7] OphMA contains an autocatalytic methyltransferase domain that installs the N-methylations on its own C-terminal core peptide, which is then excised and cyclized by OphP.[4][5][7] Following recombinant expression, a robust purification strategy is essential to isolate this compound from host cell proteins and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of peptides and proteins, offering high resolution and scalability.[8][9][10] This application note provides a detailed protocol for the purification of recombinant this compound using preparative RP-HPLC.

Experimental Protocols

This section details the methodology for the purification of recombinant this compound from a clarified cell lysate.

Materials and Reagents
  • Equipment:

    • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

    • Analytical HPLC system for fraction analysis

    • Mass spectrometer (optional, for identity confirmation)

    • Lyophilizer (freeze-dryer)

    • Centrifuge

    • Vortex mixer

    • pH meter

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup and concentration

  • Columns:

    • Preparative RP-HPLC Column (e.g., C18, 10 µm particle size, 300 Å pore size, 21.2 x 250 mm)

    • Analytical RP-HPLC Column (e.g., C18, 5 µm particle size, 300 Å pore size, 4.6 x 250 mm)

  • Chemicals and Solvents:

    • Water, HPLC grade

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • Methanol (B129727), HPLC grade

    • Standard this compound (if available)

    • Lysis buffer (e.g., Tris-HCl, NaCl, pH 8.0)

    • Nitrogen gas

Workflow Diagram

The overall process from recombinant expression to purified this compound is outlined below.

G cluster_0 Upstream Processing cluster_1 Downstream Processing recombinant_expression Recombinant Expression (e.g., P. pastoris) cell_harvest Cell Harvesting (Centrifugation) recombinant_expression->cell_harvest spe Sample Preparation (SPE Cleanup/Concentration) cell_lysis Cell Lysis (e.g., High-Pressure Homogenization) cell_harvest->cell_lysis clarification Clarification (Centrifugation/Filtration) cell_lysis->clarification clarification->spe prep_hplc Preparative RP-HPLC spe->prep_hplc fraction_analysis Fraction Analysis (Analytical HPLC) prep_hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Solvent Removal (Lyophilization) pooling->lyophilization final_product Purified this compound Powder lyophilization->final_product

Caption: Overall workflow for recombinant this compound production and purification.

Protocol 1: Sample Preparation from Cell Lysate
  • Clarification: Centrifuge the crude cell lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Filtration: Filter the resulting supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • Concentration & Desalting (SPE):

    • Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% TFA in water.

    • Load the filtered supernatant onto the cartridge. This compound will bind to the stationary phase.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% ACN in 0.1% TFA water) to remove salts and hydrophilic impurities.

    • Elute this compound from the cartridge using a higher concentration of organic solvent (e.g., 80% ACN in 0.1% TFA water).

    • Dry the eluted sample under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried sample in a minimal volume of the initial mobile phase for HPLC injection (e.g., 20% ACN in 0.1% TFA water). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.

Protocol 2: Preparative RP-HPLC Purification
  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for at least 5 column volumes or until a stable baseline is achieved.

  • Sample Injection: Inject the reconstituted sample onto the equilibrated column.

  • Gradient Elution: Elute the bound peptides using a linear gradient of Mobile Phase B. A shallow gradient is recommended for optimal resolution.[8]

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 5 mL) throughout the gradient elution, particularly around the expected elution time of this compound.

Protocol 3: Fraction Analysis, Pooling, and Final Processing
  • Analytical HPLC: Analyze small aliquots (e.g., 20 µL) of each collected fraction using an analytical C18 column with a faster gradient to assess purity.

  • Pooling: Based on the analytical chromatograms, pool the fractions containing this compound at the desired purity level (e.g., >95%).

  • Solvent Removal: Combine the pure fractions and remove the acetonitrile using a rotary evaporator or centrifugal evaporator.

  • Lyophilization: Freeze the remaining aqueous solution (containing 0.1% TFA) and lyophilize overnight to obtain the purified this compound as a white, fluffy powder.

  • Quality Control: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.

Data Presentation

The following tables summarize typical parameters and expected results for the HPLC purification of this compound.

Table 1: HPLC System and Mobile Phase Parameters

ParameterPreparative HPLCAnalytical HPLC
Column C18, 10 µm, 300 Å, 21.2x250 mmC18, 5 µm, 300 Å, 4.6x250 mm
Mobile Phase A 0.1% (v/v) TFA in Water0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile0.1% (v/v) TFA in Acetonitrile
Flow Rate 15-20 mL/min1.0 mL/min
Detection (UV) 220 nm and 280 nm220 nm and 280 nm
Column Temp. 25-40 °C25-40 °C

Table 2: Example Gradient Elution Profiles

Time (min)Preparative Gradient (%B)Analytical Gradient (%B)
02020
52020
657070
709595
759595
762020
852020

Table 3: Representative Purification Yield and Purity

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Recovery (%)
Clarified Lysate1500~15<1%100%
SPE Eluate8013.5~17%90%
Pooled HPLC Fractions10.29.8>98%65%

HPLC Method Development Logic

The successful purification of this compound by RP-HPLC relies on the systematic optimization of key parameters.

G start Start: Crude Recombinant Lysate sample_prep Sample Preparation (SPE Cleanup) start->sample_prep analytical_dev Analytical Method Development sample_prep->analytical_dev scouting Scouting Run (Broad Gradient) analytical_dev->scouting  Objective: Find  elution window gradient_opt Gradient Optimization (Shallow Gradient) scouting->gradient_opt  Objective: Improve  resolution loading_study Loading Study (Determine Max Load) gradient_opt->loading_study  Objective: Maximize  throughput prep_run Preparative Scale-Up Run loading_study->prep_run fraction_analysis Fraction Analysis (Analytical HPLC) prep_run->fraction_analysis purity_check Purity > 95%? fraction_analysis->purity_check pooling Pool Pure Fractions purity_check->pooling Yes repurify Pool Impure Fractions & Re-purify purity_check->repurify No end End: Purified This compound pooling->end repurify->prep_run

Caption: Logical workflow for RP-HPLC method development and execution.

Discussion

The protocol described provides a robust framework for the purification of recombinant this compound. The use of a C18 stationary phase is well-suited for retaining the hydrophobic, N-methylated peptide. Trifluoroacetic acid (TFA) is employed as an ion-pairing agent to improve peak shape and resolution.[11] A shallow gradient during preparative chromatography is crucial for separating this compound from closely eluting host cell peptides and potential variants of the target molecule.[8] The two-wavelength detection strategy (220 nm for the peptide backbone and 280 nm for the tryptophan residue in this compound) allows for comprehensive monitoring during elution. The final lyophilization step yields the purified peptide as a stable powder, ready for downstream applications. This method can be scaled up or down by adjusting column dimensions and flow rates accordingly.

References

Application Notes and Protocols: LC-MS/MS Method for the Detection and Quantification of Omphalotin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omphalotin A is a cyclic dodecapeptide produced by the fungus Omphalotus olearius.[1] It exhibits potent nematicidal activity, making it a compound of interest for agrochemical and pharmaceutical research.[1] As a ribosomally synthesized and post-translationally modified peptide (RiPP), it possesses multiple N-methylations on its peptide backbone, a feature that enhances its stability and cell permeability.[1][2] Accurate and sensitive quantification of this compound in various matrices, such as fungal cultures and biological samples, is crucial for research and development. This document provides a detailed protocol for the detection and quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

The protocols outlined below are based on established methods for the analysis of cyclic peptides and mycotoxins from fungal cultures and will serve as a comprehensive guide for method development and validation.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Culture

This protocol describes the extraction of this compound from both the fungal mycelium and the culture broth.

Materials:

  • Fungal culture of Omphalotus olearius

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

Protocol for Culture Broth (Liquid-Liquid Extraction):

  • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • To 10 mL of the culture filtrate, add 20 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully collect the upper ethyl acetate layer and transfer it to a clean tube.

  • Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate to maximize recovery.

  • Combine the ethyl acetate extracts.

  • Evaporate the combined organic extracts to dryness at 40°C under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in 1 mL of methanol/water (1:1, v/v) with 0.1% formic acid.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

Protocol for Fungal Mycelium (Solid-Liquid Extraction):

  • Freeze-dry the separated fungal mycelium and grind it into a fine powder.

  • Weigh 100 mg of the dried mycelial powder into a centrifuge tube.

  • Add 5 mL of methanol and vortex for 5 minutes.

  • Sonicate the mixture for 30 minutes in a sonication bath.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction of the mycelial pellet with another 5 mL of methanol.

  • Combine the methanolic extracts.

  • Evaporate the combined extracts to dryness.

  • Reconstitute the dried extract in 1 mL of methanol/water (1:1, v/v) with 0.1% formic acid.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

Liquid Chromatography Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 10% B to 95% B over 15 min, hold for 3 min, re-equilibrate |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Note: The following MRM transitions are proposed based on the molecular weight of this compound (C_68H_105N_13O_13, MW: 1332.75). These parameters must be optimized by direct infusion of an this compound standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)1333.8To be determined100To be determined
This compound (Qualifier)1333.8To be determined100To be determined

Development of specific MRM transitions requires the infusion of a purified this compound standard into the mass spectrometer to determine the most stable and abundant fragment ions.[3]

Data Presentation

Quantitative Method Validation Parameters

The LC-MS/MS method should be validated according to standard guidelines for bioanalytical method validation. The following tables summarize the target parameters and typical acceptance criteria.[4][5]

Table 1: Calibration Curve and Sensitivity

Parameter Acceptance Criteria
Calibration Model Linear regression with 1/x or 1/x² weighting
Correlation Coefficient (r²) > 0.99
Calibration Range To be determined based on expected concentrations
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ratio ≥ 10, with acceptable precision and accuracy |

Table 2: Accuracy and Precision

QC Level Accuracy (% Bias) Precision (% RSD)
LLOQ Within ± 20% ≤ 20%
Low QC Within ± 15% ≤ 15%
Mid QC Within ± 15% ≤ 15%

| High QC | Within ± 15% | ≤ 15% |

Table 3: Recovery and Matrix Effect

Parameter Acceptance Criteria
Extraction Recovery Consistent, precise, and reproducible

| Matrix Effect | Within ± 15% |

The values presented in these tables are typical for mycotoxin and peptide quantification assays and should be established specifically for the this compound method during validation.[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from a fungal culture.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Fungal Culture separation Separate Mycelium and Broth sample->separation extraction_broth Liquid-Liquid Extraction (Culture Broth) separation->extraction_broth Filtrate extraction_mycelium Solid-Liquid Extraction (Mycelium) separation->extraction_mycelium Biomass combine Combine & Evaporate Extracts extraction_broth->combine extraction_mycelium->combine reconstitute Reconstitute in Mobile Phase combine->reconstitute filter Filter (0.22 µm) reconstitute->filter lc_separation HPLC Separation (C18 Column) filter->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification report Generate Report (Concentration Data) quantification->report

Caption: Workflow for this compound quantification.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship in the development of a quantitative LC-MS/MS method.

logical_relationship compound This compound Standard ms_opt MS Parameter Optimization compound->ms_opt Direct Infusion method_dev Method Development validation Method Validation method_dev->validation Validated Method ms_opt->method_dev lc_opt LC Method Optimization lc_opt->method_dev extraction_opt Extraction Protocol Optimization extraction_opt->method_dev sample_analysis Routine Sample Analysis validation->sample_analysis

Caption: LC-MS/MS method development pathway.

References

Application Note & Protocol: A Framework for Assessing the Nematicidal Bioactivity of Omphalotin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Omphalotin A is a cyclic dodecapeptide isolated from the mushroom Omphalotus olearius.[1][2] It exhibits potent and highly selective nematicidal activity, particularly against plant-parasitic root-knot nematodes such as Meloidogyne incognita.[1][3] In contrast, its activity against the free-living nematode Caenorhabditis elegans is significantly lower, making it a promising candidate for targeted agricultural nematicides.[1][3] The biosynthesis of this compound is a complex process involving a precursor protein (OphMA) and a prolyloligopeptidase (OphP).[4][5] While its precise mechanism of action remains under investigation, its efficacy necessitates standardized methods for bioactivity assessment.[6]

This document provides detailed protocols for developing and executing a nematicidal assay to quantify the bioactivity of this compound and its analogues. It includes a primary assay using the target species M. incognita and a secondary, high-throughput screening assay using the model organism C. elegans.

Data Presentation: Bioactivity of Omphalotins

The following table summarizes the reported nematicidal activity of this compound and its related compounds against various nematode species.

CompoundTarget Nematode SpeciesActivity MetricReported Value
This compoundMeloidogyne incognitaLC500.38 - 3.8 µM
Omphalotins E-IMeloidogyne incognitaLD500.5 - 2.0 µg/mL
Omphalotins E-IMeloidogyne incognitaLD902 - 5 µg/mL
This compoundCaenorhabditis elegansWeakly ActiveSignificantly higher concentration required than for M. incognita
This compoundHeterodera schachtiiAffectedHigher concentration required than for M. incognita
This compoundRadopholus similisAffectedHigher concentration required than for M. incognita
This compoundPratylenchus penetransAffectedHigher concentration required than for M. incognita
(Data compiled from references[1][3])

Experimental Workflows & Logic

A systematic approach is crucial for evaluating nematicidal compounds. The general workflow involves nematode cultivation, compound exposure, and viability assessment. The choice of assay depends on the experimental goal, such as primary screening of a new compound or high-throughput analysis of a chemical library.

Caption: General workflow for nematicidal bioactivity testing.

The selection of the appropriate nematode model is a critical decision. For compounds like this compound with known high specificity, the target organism is preferred. For broader screening purposes, a high-throughput model is more efficient.

G start Start: Define Goal goal What is the primary objective? start->goal ht_screen High-Throughput Screening (e.g., library, analogues) goal->ht_screen Screening target_val Target Validation or Potency of Known Nematicide goal->target_val Validation c_elegans Use C. elegans Assay (Rapid, Automated) ht_screen->c_elegans m_incognita Use M. incognita Assay (Target-specific) target_val->m_incognita

Caption: Decision logic for selecting the appropriate assay model.

Protocol 1: Primary Nematicidal Assay with Meloidogyne incognita

This protocol details a direct immersion assay to determine the lethal concentration (LC50) of this compound against second-stage juveniles (J2s) of M. incognita.

1. Materials and Reagents

  • M. incognita-infected cucumber or tomato plants

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 0.25-0.5% Sodium hypochlorite (B82951) (NaOCl) solution[7]

  • Sterile distilled water

  • 96-well flat-bottom microtiter plates

  • Stereomicroscope

  • Incubator (25-28°C)

  • Pipettes and sterile tips

2. Experimental Procedure

Step 2.1: Collection of M. incognita J2 Juveniles

  • Gently uproot infected plants and wash the roots to remove soil.

  • Under a stereomicroscope, carefully pick egg masses from the root galls using forceps.

  • Place the egg masses in a beaker with NaOCl solution and shake for 3 minutes to dissolve the gelatinous matrix and release the eggs.[7]

  • Immediately pour the egg suspension through a series of nested sieves (e.g., 100-mesh, 500-mesh) and rinse thoroughly with sterile water to remove all traces of NaOCl.

  • Collect the eggs from the finest sieve and place them on a Baermann funnel or similar hatching setup at 25-28°C.

  • Collect the hatched, motile J2s from the funnel daily. Use freshly hatched J2s (less than 48 hours old) for the assay to ensure vigor.

  • Adjust the concentration of the J2 suspension with sterile water to approximately 200-300 individuals per 20 µL.[8]

Step 2.2: Preparation of this compound Solutions

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of working solutions by diluting the stock solution in sterile distilled water. The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can affect nematode viability.[7]

  • Prepare a vehicle control solution containing the same final concentration of DMSO as the test wells.

  • Prepare a negative control of sterile distilled water.

Step 2.3: Assay Setup

  • Into the wells of a 96-well plate, add the appropriate volume of your this compound working solutions to reach the desired final concentrations (e.g., for a 200 µL final volume, add 190 µL of compound solution). A typical concentration range to test for LC50 determination could be 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.[8]

  • Add the vehicle control and negative control solutions to their respective wells. Set up each concentration and control in triplicate.

  • Add 20 µL of the J2 nematode suspension (approx. 200 J2s) to each well.[8]

Step 2.4: Incubation

  • Cover the plate to prevent evaporation.

  • Incubate the plate at 28°C in the dark for 24 to 48 hours.[8]

Step 2.5: Assessment of Nematode Viability

  • After incubation, assess nematode mortality under a stereomicroscope.

  • Nematodes are considered dead if they are immobile, have a straightened body posture, and do not respond when prodded with a fine probe.[9]

  • Count the number of dead and live nematodes in each well.

  • Calculate the mortality rate (%) for each concentration using the formula: Mortality (%) = (Number of Dead Nematodes / Total Number of Nematodes) x 100

Step 2.6: Data Analysis

  • Correct the mortality rates using Abbott's formula if mortality is observed in the control group.

  • Use probit analysis or other suitable statistical software to calculate the LC50 value (the concentration of this compound that causes 50% mortality of the nematode population).

Protocol 2: High-Throughput Screening (HTS) with Caenorhabditis elegans

This protocol is adapted for screening this compound analogues or other compounds in a higher throughput manner using C. elegans motility as a readout.[10]

1. Materials and Reagents

  • C. elegans N2 (wild-type) strain

  • Nematode Growth Medium (NGM) agar (B569324) plates[9]

  • E. coli OP50 culture (as a food source)[9]

  • M9 Buffer[9]

  • Test compounds (e.g., this compound analogues)

  • 96- or 384-well plates

  • Automated motility reader (e.g., infrared-based systems) or high-content imaging system[10][11]

2. Experimental Procedure

Step 2.1: C. elegans Culture and Synchronization

  • Maintain C. elegans on NGM plates seeded with E. coli OP50.

  • Synchronize the worm population to obtain a uniform developmental stage (e.g., L4 larvae). This is typically achieved by bleaching gravid adults to isolate eggs, which are then allowed to hatch and develop to the desired stage.

Step 2.2: Assay Setup

  • Wash the synchronized L4 worms off the NGM plates using M9 buffer.

  • Adjust the worm suspension to a density of approximately 20-30 worms per 50 µL.

  • Dispense the test compounds, positive control (e.g., Ivermectin), and vehicle control (DMSO) into the wells of a microtiter plate.

  • Add 50 µL of the worm suspension to each well.

Step 2.3: Motility Assessment

  • Place the plate into an automated motility reader. These instruments typically work by detecting the interruption of infrared light beams as the worms move.[11]

  • Record motility readings at specified time points over an incubation period (e.g., every hour for 18-24 hours).[11] A significant reduction in movement relative to the vehicle control indicates nematicidal activity.

Step 2.4: Data Analysis

  • The output from the reader will be a measure of activity or movement per well.

  • Normalize the data to the vehicle control (0% effect) and a positive control causing paralysis/death (100% effect).

  • Plot the compound concentration against the percentage inhibition of motility to determine the EC50 (the concentration that causes a 50% reduction in motility).

This compound Biosynthesis Pathway

Understanding the origin of a natural product can be valuable for its study and potential biotechnological production. This compound is a Ribosomally Synthesized and Post-translationally modified Peptide (RiPP).

G ophMA Precursor Protein (OphMA) - Core Peptide - Methyltransferase Domain methylated Iterative N-methylation of Core Peptide Backbone ophMA->methylated sam S-adenosyl methionine (SAM) (Methyl Donor) sam->methylated cleavage Proteolytic Cleavage & Macrocyclization methylated->cleavage ophP Prolyloligopeptidase (OphP) ophP->cleavage omphalotin Final Product: This compound cleavage->omphalotin

Caption: Simplified biosynthesis pathway of this compound.

References

Application Notes and Protocols: Synthesis and Evaluation of Non-Natural Omphalotin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A is a cyclic dodecapeptide of fungal origin with potent and selective nematicidal activity, particularly against the plant-parasitic root-knot nematode Meloidogyne incognita.[1] Its unique structure, featuring nine N-methylated amino acids within a 12-residue ring, contributes to its high stability and biological activity. These characteristics make this compound an attractive scaffold for the development of novel anthelmintic agents. This document provides detailed protocols for the chemical synthesis of non-natural this compound analogs via solid-phase peptide synthesis (SPPS) and for the subsequent evaluation of their nematicidal activity.

The synthesis of peptides rich in N-methylated amino acids presents significant challenges, including difficult coupling steps and potential side reactions. Similarly, the cyclization of a sterically hindered dodecapeptide requires careful optimization. The protocols outlined below are designed to address these challenges and provide a robust framework for the generation of diverse this compound analogs for structure-activity relationship (SAR) studies.

Data Presentation: Nematicidal Activity of this compound and Analogs

The exploration of non-natural this compound analogs is crucial for understanding the structural requirements for its nematicidal activity. While extensive quantitative data for a wide range of synthetic analogs is not yet publicly available, the following table summarizes the reported activity of natural this compound and some of its natural variants against Meloidogyne incognita. This data serves as a benchmark for the evaluation of newly synthesized non-natural analogs. The goal of synthesizing further analogs is to populate such a table to elucidate clear structure-activity relationships.

CompoundStructure / ModificationTarget NematodeActivity MetricValue (µM)Reference
This compoundNatural ProductM. incognitaLC50 (1 day)~0.3-0.6[2]
Lentinulin ANatural VariantM. incognitaLC50 (1 day)0.341[2]
Dendrothelin ANatural VariantM. incognitaLC50 (1 day)1.12[2]
Omphalotins E-INatural VariantsM. incognitaLC500.38 - 3.8

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear N-Methylated Dodecapeptide Precursor

This protocol describes the manual solid-phase synthesis of the linear precursor of an this compound analog using Fmoc/tBu chemistry. Key challenges include the coupling of sterically hindered N-methylated amino acids.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids and Fmoc-protected N-methyl amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Washing solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Dry diethyl ether

  • Solid Phase Peptide Synthesis (SPPS) vessel with a frit

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in the SPPS vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours. For N-methylated amino acids, extend the coupling time to 4-6 hours or perform a double coupling.

    • Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage of the Linear Peptide from Resin:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude linear peptide under vacuum.

  • Purification: Purify the crude linear peptide by reverse-phase HPLC.

Protocol 2: On-Resin Cyclization and Final Cleavage

This protocol describes the head-to-tail cyclization of the peptide while it is still attached to the resin, a method that can improve cyclization efficiency.

Materials:

  • Resin-bound linear peptide from Protocol 1 (with side-chain protecting groups intact)

  • Cyclization reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA or TMP (2,4,6-Trimethylpyridine)

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Dry diethyl ether

Procedure:

  • Preparation of the Linear Peptide on Resin: Synthesize the linear peptide on a 2-chlorotrityl chloride resin, attaching the C-terminal amino acid via its carboxyl group. The N-terminus should be Fmoc-protected and the side chains of trifunctional amino acids should have their respective protecting groups.

  • Final N-terminal Fmoc Deprotection: Perform the final Fmoc deprotection as described in Protocol 1, step 2.

  • On-Resin Cyclization:

    • Wash the deprotected resin-bound peptide thoroughly with DMF.

    • In a separate vial, prepare the cyclization solution: dissolve PyBOP (3 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.).

    • Add the cyclization solution to the resin.

    • Agitate the reaction at room temperature for 12-24 hours. Monitor the reaction by cleaving a small amount of resin and analyzing by LC-MS.

  • Cleavage and Global Deprotection:

    • After cyclization, wash the resin with DMF (3x) and DCM (3x).

    • Dry the resin under a stream of nitrogen.

    • Perform the cleavage and deprotection as described in Protocol 1, step 6.

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

Protocol 3: Nematicidal Motility Assay

This protocol details an in vitro assay to determine the nematicidal activity of synthesized this compound analogs against Meloidogyne incognita.

Materials:

  • Meloidogyne incognita second-stage juveniles (J2)

  • 96-well microtiter plates

  • Synthesized this compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • Control solutions: Solvent control (e.g., DMSO in water), negative control (water), positive control (e.g., Ivermectin)

  • Incubator

  • Inverted microscope or automated nematode tracking system

Procedure:

  • Preparation of Nematode Suspension: Collect M. incognita J2 from infected plant roots and prepare a suspension in sterile water. Adjust the concentration to approximately 100-200 J2 per 50 µL.

  • Preparation of Test Compounds: Prepare a stock solution of each this compound analog in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration in the wells should be non-toxic to the nematodes (typically ≤ 1%).

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the nematode suspension.

    • Add 50 µL of the test compound dilution (or control solution) to the respective wells.

    • The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 25°C.

  • Motility Assessment:

    • At specified time points (e.g., 24, 48, and 72 hours), assess nematode motility.

    • Manual Assessment: Under an inverted microscope, observe the nematodes in each well. A nematode is considered immobile or dead if it does not move when prodded with a fine probe.

    • Automated Assessment: Use an automated nematode tracking system to quantify movement parameters.

  • Data Analysis:

    • For each concentration, calculate the percentage of immobile nematodes.

    • Plot the percentage of immobility against the log of the compound concentration.

    • Determine the LC50 (lethal concentration for 50% of the population) for each analog using a suitable statistical software.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway of this compound, which involves the precursor protein OphMA and the protease OphP. This enzymatic pathway can also be harnessed for the biotechnological production of analogs.[2]

OmphalotinA_Biosynthesis OphMA_precursor OphMA Precursor Protein (with C-terminal core peptide) Methylated_precursor N-Methylated OphMA OphMA_precursor->Methylated_precursor SAM-dependent N-methylation Precursor_peptide Methylated Precursor Peptide Methylated_precursor->Precursor_peptide Proteolytic Cleavage (unidentified protease) Omphalotin_A This compound (Cyclic Dodecapeptide) Precursor_peptide->Omphalotin_A Macrocyclization (OphP)

Caption: Proposed biosynthetic pathway of this compound.

Synthetic Workflow for this compound Analogs

The chemical synthesis of this compound analogs generally follows the workflow depicted below, starting from solid-phase synthesis of the linear precursor to cyclization and purification.

SPPS_Workflow start Start with Resin Support spps Iterative Solid-Phase Peptide Synthesis (SPPS) (Fmoc/tBu Chemistry) start->spps linear_peptide Linear Peptide Precursor (Resin-Bound) spps->linear_peptide cyclization On-Resin or Solution-Phase Cyclization linear_peptide->cyclization cyclic_peptide_resin Cyclic Peptide (Resin-Bound) cyclization->cyclic_peptide_resin cleavage Cleavage from Resin and Side-Chain Deprotection cyclic_peptide_resin->cleavage crude_product Crude Cyclic Peptide cleavage->crude_product purification HPLC Purification crude_product->purification final_product Pure this compound Analog purification->final_product

Caption: General workflow for the synthesis of this compound analogs.

Hypothetical Nematode Signaling Pathway

The precise molecular target of this compound in nematodes is currently unknown.[3] However, it is hypothesized to interfere with essential neuronal or neuromuscular signaling. The diagram below represents a generic neuropeptidergic signaling pathway in nematodes, which represents a class of potential targets for nematicidal compounds.

Nematode_Signaling omphalotin This compound Analog receptor G-Protein Coupled Receptor (GPCR) omphalotin->receptor Binding/Antagonism (Hypothetical) g_protein G-Protein Complex receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream response Physiological Response (e.g., Muscle Contraction, Neurotransmission) downstream->response disruption Disruption of Motility and Viability response->disruption

Caption: Hypothetical nematode signaling pathway as a potential target.

References

Application Notes and Protocols for Omphalotin A as a Biopesticide in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A is a cyclic dodecapeptide of fungal origin that has demonstrated significant potential as a biopesticide, specifically for its potent and selective nematicidal activity.[1][2] As a ribosomally synthesized and post-translationally modified peptide (RiPP), this compound represents a promising class of bio-derived crop protection agents that are both effective and environmentally conscious.[3][4][5] This document provides detailed application notes and protocols for the evaluation and use of this compound in an agricultural context, based on available research.

Nematicidal Activity of this compound

This compound has shown high efficacy against the root-knot nematode Meloidogyne incognita, a major agricultural pest.[1] Its activity is significantly higher against this target species compared to other nematodes, indicating a selective mode of action.[1]

Table 1: Nematicidal Activity of this compound and its Analogs against Meloidogyne incognita

CompoundTarget OrganismExposure TimeLC50 / LD90Reference
This compoundMeloidogyne incognita (J2 larvae)16 hoursLC50: 0.57 µM[2]
This compoundMeloidogyne incognita (J2 larvae)24 hoursLC50: 0.840 µM[2]
Omphalotins E-IMeloidogyne incognitaNot SpecifiedLD90: 2 - 5 µg/mL[1]

Mechanism of Action (Proposed)

The precise molecular target of this compound in nematodes is yet to be fully elucidated. However, its cyclic peptide structure and the nature of other peptide-based biopesticides suggest a neurotoxic mode of action.[6] The proposed signaling pathway likely involves the disruption of essential nerve functions in the nematode.

This compound Proposed Mechanism of Action cluster_nematode Nematode OmphalotinA This compound Receptor Specific Neuronal Receptor (Hypothesized) OmphalotinA->Receptor Binding IonChannel Ion Channel Disruption Receptor->IonChannel Conformational Change SignalCascade Signal Transduction Cascade Disruption IonChannel->SignalCascade Paralysis Paralysis SignalCascade->Paralysis Death Death Paralysis->Death

Caption: Proposed signaling pathway for this compound's nematicidal action.

Formulation and Application

While specific agricultural formulations for this compound are not yet publicly available, general principles for peptide-based biopesticides can be applied. These formulations aim to enhance stability, solubility, and delivery to the target pest.

Potential Formulation Components:

  • Wetting agents: To ensure proper coverage on plant surfaces and in soil.

  • Adjuvants: To improve uptake and stability.

  • Stabilizers: To protect the peptide from degradation by UV light and microbial activity.

  • Carriers: Such as biodegradable polymers for controlled release.

Application Methods:

  • Soil Drench: Applying a liquid formulation directly to the soil to target nematodes in the root zone.

  • Seed Treatment: Coating seeds with an this compound formulation to protect seedlings during germination and early growth.

  • In-furrow Application: Applying granules or a liquid formulation directly into the planting furrow.[7]

Experimental Protocols

Laboratory Bioassay for Nematicidal Activity

This protocol outlines an in-vitro assay to determine the efficacy of this compound against M. incognita.

Laboratory Bioassay Workflow cluster_workflow In-Vitro Nematicidal Bioassay A Prepare serial dilutions of This compound in water B Add M. incognita J2 larvae to each dilution in a 96-well plate A->B C Incubate at 25-28°C for 24, 48, and 72 hours B->C D Observe nematode mortality under a microscope C->D E Calculate LC50 and LC90 values D->E Greenhouse Efficacy Trial Workflow cluster_workflow Greenhouse Trial for Nematicide Efficacy A Potting and Transplanting (e.g., Tomato) B Nematode Inoculation (M. incognita) A->B C Application of this compound Formulation B->C D Incubation under Controlled Conditions C->D E Data Collection: Plant Growth & Nematode Population D->E F Statistical Analysis E->F

References

Application Notes and Protocols for Identifying the Molecular Target of Omphalotin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omphalotin A is a cyclic dodecapeptide natural product originally isolated from the mushroom Omphalotus olearius.[1] It is a ribosomally produced and post-translationally modified peptide (RiPP) characterized by multiple N-methylations on its peptide backbone, a feature that contributes to its proteolytic stability and cell permeability.[1][2] While this compound exhibits potent nematocidal activity, its precise molecular target and mechanism of action remain unknown.[1] The identification of its molecular target is a critical step for understanding its biological function and for its potential development as a therapeutic agent.

These application notes provide a comprehensive overview of modern chemo-proteomic and genetic strategies to identify the molecular target(s) of this compound. The protocols outlined below are designed to guide researchers through the experimental workflows, from initial hypothesis generation to target validation.

Overall Strategy for Target Identification

A multi-pronged approach combining direct and indirect methods is recommended to increase the probability of successfully identifying and validating the molecular target of this compound. The overall workflow involves three main stages: (1) Target Discovery using unbiased screening methods, (2) Candidate Prioritization based on data analysis, and (3) Target Validation through orthogonal biochemical and genetic techniques.

Overall_Workflow cluster_Discovery Target Discovery cluster_Prioritization Candidate Prioritization cluster_Validation Target Validation Affinity Affinity-Based Chemical Proteomics Analysis Bioinformatic Analysis (Pathway, GO enrichment) Affinity->Analysis TPP Thermal Proteome Profiling (TPP) TPP->Analysis Genetic Genetic Screening (e.g., in C. elegans) Genetic->Analysis Biochemical Biochemical Assays (Binding, Activity) Analysis->Biochemical GeneticVal Genetic Validation (Knockdown, Overexpression) Analysis->GeneticVal Cellular Cellular Imaging Analysis->Cellular ValidatedTarget Validated Molecular Target Biochemical->ValidatedTarget GeneticVal->ValidatedTarget Cellular->ValidatedTarget OmphalotinA This compound OmphalotinA->Affinity OmphalotinA->TPP OmphalotinA->Genetic

Figure 1: Overall workflow for this compound target identification.

Target Discovery Methodologies

Affinity-Based Chemical Proteomics

This method relies on immobilizing a derivatized version of this compound (a "probe") onto a solid support to capture its binding partners from a cell or tissue lysate.[3][4] The captured proteins are then identified by mass spectrometry.

Affinity_Workflow cluster_Probe Probe Synthesis & Immobilization cluster_Capture Protein Capture cluster_Analysis Analysis Synthesis 1. Synthesize this compound with a linker arm Immobilize 2. Covalently attach probe to affinity beads Synthesis->Immobilize Incubate 4. Incubate lysate with immobilized probe Immobilize->Incubate Lysate 3. Prepare cell/tissue lysate (e.g., C. elegans) Lysate->Incubate Wash 5. Wash beads to remove non-specific binders Incubate->Wash Elute 6. Elute bound proteins Wash->Elute MS 7. Digest proteins and analyze by LC-MS/MS Elute->MS Identify 8. Identify and quantify putative target proteins MS->Identify

Figure 2: Workflow for affinity-based chemical proteomics.
  • Probe Synthesis:

    • Synthesize an this compound analog containing a functional group (e.g., alkyne, amine, or photo-reactive diazirine) suitable for conjugation. The linker should be attached at a position that is predicted not to interfere with target binding.

  • Immobilization:

    • Covalently couple the this compound probe to activated affinity beads (e.g., NHS-activated sepharose or click-chemistry compatible beads).

    • Prepare control beads by blocking the reactive groups or by immobilizing a structurally similar but inactive analog.

  • Lysate Preparation:

    • Homogenize the target cells or tissues (e.g., C. elegans) in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Capture:

    • Incubate the clarified lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • For competitive experiments, pre-incubate one aliquot of the lysate with an excess of free this compound before adding the beads.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of free this compound.

  • Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS.

    • Alternatively, perform an on-bead digest followed by LC-MS/MS analysis.

  • Data Analysis:

    • Identify proteins that are significantly enriched on the this compound beads compared to the control beads and whose binding is competed away by free this compound.

Table 1: Candidate Proteins from Affinity Pulldown-MS

Rank Protein ID Gene Name Protein Name Fold Enrichment (Probe vs. Control) Fold Reduction (Competition) p-value
1
2
3

| ... | | | | | | |

Thermal Proteome Profiling (TPP)

TPP is an unbiased method based on the principle that protein-ligand binding alters the thermal stability of the target protein.[5] This method does not require chemical modification of the compound.

TPP_Workflow cluster_Treatment Cell Treatment & Heating cluster_Processing Protein Extraction & Digestion cluster_Analysis Analysis Treat 1. Treat cells/lysate with This compound vs. Vehicle Heat 2. Aliquot and heat samples across a temperature gradient Treat->Heat Lyse 3. Lyse cells and separate soluble from aggregated proteins Heat->Lyse Digest 4. Digest soluble proteins into peptides Lyse->Digest Label 5. Label peptides with TMT tags for multiplexing Digest->Label MS 6. Analyze by LC-MS/MS Label->MS Curves 7. Generate melting curves for thousands of proteins MS->Curves Identify 8. Identify proteins with significant melting point shifts Curves->Identify

Figure 3: Workflow for Thermal Proteome Profiling (TPP).
  • Sample Preparation:

    • Prepare two batches of intact cells or cell lysate. Treat one batch with this compound at a relevant concentration and the other with a vehicle control (e.g., DMSO).

  • Thermal Challenge:

    • Divide each batch into several aliquots (e.g., 10-12).

    • Heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes) across a defined temperature range (e.g., 37°C to 67°C).

  • Protein Extraction:

    • Lyse the cells (if starting with intact cells) and separate the soluble protein fraction (unfolded proteins will aggregate and be removed by centrifugation).

  • Sample Processing for MS:

    • Perform protein digestion (e.g., using trypsin) on the soluble fractions from each temperature point.

    • Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis.

    • Combine the labeled peptides from all temperature points into a single sample for MS analysis.

  • Mass Spectrometry:

    • Analyze the pooled, labeled peptide sample by LC-MS/MS.

  • Data Analysis:

    • For each identified protein, calculate the relative abundance in the soluble fraction at each temperature point.

    • Plot the relative abundance versus temperature to generate a "melting curve" for each protein in both the treated and control conditions.

    • Identify proteins that show a statistically significant shift in their melting temperature (Tm) upon treatment with this compound.

Table 2: Candidate Proteins from Thermal Proteome Profiling

Rank Protein ID Gene Name Tm Control (°C) Tm Treated (°C) ΔTm (°C) p-value
1
2
3

| ... | | | | | | |

Target Validation

After identifying a list of high-confidence candidates, it is crucial to validate them using orthogonal methods.

Biochemical Validation

Biochemical assays are essential to confirm a direct physical interaction between this compound and the candidate protein and to assess the functional consequences of this interaction.[6]

  • Protein Expression: Clone, express, and purify the candidate target protein(s) from a recombinant system (e.g., E. coli or insect cells).

  • Immobilization: Covalently immobilize the purified protein onto an SPR sensor chip.

  • Binding Analysis:

    • Flow solutions of this compound at various concentrations over the sensor chip surface.

    • Monitor the change in the refractive index in real-time to measure binding and dissociation.

  • Data Analysis:

    • Fit the binding data to a suitable model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD), which quantifies the binding affinity.

  • If the candidate target is an enzyme, investigate the effect of this compound on its activity.

  • Perform the enzyme's specific activity assay in the presence of increasing concentrations of this compound.

  • Determine if this compound acts as an inhibitor or activator and calculate the IC50 or EC50 value.

Table 3: Biochemical Validation of Candidate Targets

Candidate Protein Method Result (e.g., KD, IC50)
Protein X Surface Plasmon Resonance KD = [Value] nM
Protein Y Enzyme Inhibition Assay IC50 = [Value] µM

| ... | | |

Genetic Validation

Genetic approaches in a relevant model system (e.g., C. elegans) can link the candidate protein to the phenotype caused by this compound.

  • Target Gene Knockdown: Reduce the expression of the candidate target gene in C. elegans using RNAi (by feeding with bacteria expressing dsRNA) or CRISPR-Cas9-mediated gene knockout/knockdown.

  • Phenotypic Analysis: Treat the knockdown/knockout worms with this compound.

  • Assessment:

    • Resistance: If knockdown of the target gene confers resistance to this compound, it strongly suggests the protein is required for the compound's activity.

    • Sensitization: If knockdown sensitizes the worms to this compound, the protein may be part of a compensatory pathway.

  • Quantification: Quantify the nematocidal effect (e.g., paralysis, death) across different concentrations of this compound in knockdown vs. control worms.

Conclusion

The identification of the molecular target of this compound requires a systematic and multi-faceted approach. The combination of unbiased, proteome-wide discovery methods like affinity proteomics and thermal proteome profiling, followed by rigorous biochemical and genetic validation, provides a robust framework for success. The protocols and data presentation formats provided in these notes are intended to serve as a comprehensive guide for researchers embarking on this discovery process. Elucidating the target of this compound will not only shed light on its mechanism of action but could also pave the way for its development as a novel anthelmintic agent.

References

Application Notes and Protocols for Screening Novel Omphalotin A Producers in Fungal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A is a cyclic peptide natural product originally isolated from the basidiomycete fungus Omphalotus olearius.[1][2] It exhibits potent and selective nematicidal activity, making it a promising lead compound for the development of new anthelmintic agents. The biosynthesis of this compound is of significant interest as it is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] The process involves the initial ribosomal synthesis of a precursor peptide, OphMA, which then undergoes extensive N-methylation and macrocyclization catalyzed by the enzymes OphMA (a methyltransferase) and OphP (a prolyl oligopeptidase).[1][2] Given the vast diversity of fungal species, there is a high probability of discovering novel this compound analogues or new producing strains with enhanced production capabilities.

These application notes provide a comprehensive workflow and detailed protocols for the screening of fungal species to identify new producers of this compound. The screening strategy integrates a multi-pronged approach encompassing bioactivity screening, chemical analysis, and genetic screening.

Screening Workflow

The overall workflow for screening novel this compound producers is depicted below. This process begins with a library of fungal isolates and progresses through cultivation, extraction, and a series of assays to identify and confirm the production of this compound.

Screening_Workflow cluster_collection Fungal Isolate Library cluster_cultivation Cultivation & Extraction cluster_screening Screening Assays cluster_confirmation Hit Confirmation fungal_library Diverse Fungal Isolates cultivation Liquid/Solid-State Fermentation fungal_library->cultivation extraction Solvent Extraction of Secondary Metabolites cultivation->extraction bioassay Nematicidal Bioassay (C. elegans) extraction->bioassay genetic_screen PCR Screening for ophMA & ophP extraction->genetic_screen Genomic DNA lcms LC-MS/MS Analysis bioassay->lcms Active Extracts confirmation Structure Elucidation & Quantification lcms->confirmation Positive Hits genetic_screen->confirmation Positive Hits

Caption: A high-level workflow for the screening and identification of novel this compound producing fungi.

Experimental Protocols

Protocol 1: Fungal Cultivation for Secondary Metabolite Production

This protocol describes the cultivation of fungal isolates in a liquid medium optimized for the production of secondary metabolites, including this compound.

Materials:

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Liquid culture medium (see recipe below)

  • Sterile baffled flasks (250 mL)

  • Sterile distilled water

  • Incubator shaker

Liquid Culture Medium Recipe (per liter):

  • Glucose: 40 g

  • Corn steep powder: 5 g

  • Potassium phosphate (B84403) (monobasic): 1 g

  • Sodium nitrate: 3 g

  • Potassium chloride: 0.5 g

  • Magnesium sulfate (B86663) (heptahydrate): 0.5 g

  • Adjust pH to 4.0 with HCl

Procedure:

  • Inoculate PDA plates with fungal isolates and incubate at 25°C until sufficient mycelial growth is observed.

  • Prepare the liquid culture medium and dispense 50 mL into each 250 mL baffled flask. Sterilize by autoclaving.

  • Aseptically transfer a small agar plug (approximately 1 cm²) of mycelium from the PDA plate to each flask containing the liquid medium.

  • Incubate the flasks at 25°C in a shaker at 150 rpm for 14-21 days.

Protocol 2: Extraction of Secondary Metabolites

This protocol details the extraction of secondary metabolites from the fungal liquid cultures for subsequent bioassay and chemical analysis.

Materials:

Procedure:

  • After the incubation period, harvest the entire content of each culture flask.

  • Homogenize the mycelium and broth mixture.

  • Transfer the homogenate to a separatory funnel and add an equal volume of ethyl acetate.

  • Shake vigorously for 5 minutes and allow the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.

  • Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at 40°C.

  • Resuspend the dried extract in a known volume of methanol (e.g., 1 mL) for subsequent analysis. Store the extracts at -20°C.

Protocol 3: Nematicidal Bioassay using Caenorhabditis elegans

This protocol describes a high-throughput assay to screen for nematicidal activity of the fungal extracts using the model organism Caenorhabditis elegans.

Materials:

  • Wild-type C. elegans N2 strain

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50

  • M9 buffer

  • 96-well microtiter plates

  • Microplate reader or dissecting microscope

Procedure:

  • Synchronize a population of C. elegans to obtain L4 larvae.

  • Prepare a suspension of L4 larvae in M9 buffer.

  • In a 96-well plate, add approximately 50-100 L4 larvae to each well containing M9 buffer.

  • Add the methanolic fungal extracts to the wells at various concentrations (e.g., 10, 50, 100 µg/mL). Include a methanol-only control and a known nematicide (e.g., Ivermectin) as a positive control.

  • Incubate the plates at 20°C.

  • Assess nematode mortality or paralysis at 24, 48, and 72 hours under a dissecting microscope. Nematodes that do not respond to a gentle touch with a platinum wire are considered dead.

  • Calculate the percentage of mortality for each extract concentration.

Protocol 4: LC-MS/MS for the Detection of this compound

This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and specific detection of this compound in the fungal extracts. A Multiple Reaction Monitoring (MRM) method is proposed for targeted analysis.

Instrumentation and Conditions:

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

MRM Transitions for this compound: The exact mass of this compound is 1317.88 Da. The protonated molecule [M+H]⁺ will have an m/z of 1318.89. The following are proposed MRM transitions that should be optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)1318.9Fragment 1Optimize
This compound (Qualifier)1318.9Fragment 2Optimize

Note: The specific product ions and collision energies need to be determined by infusing an this compound standard and performing a product ion scan and optimizing the collision energy for the most intense and specific fragments.

Procedure:

  • Prepare a standard curve of this compound in methanol.

  • Dilute the fungal extracts in methanol.

  • Inject the standards and samples onto the LC-MS/MS system.

  • Monitor for the specified MRM transitions.

  • Quantify the amount of this compound in the extracts by comparing the peak areas to the standard curve.

Protocol 5: Genetic Screening for ophMA and ophP Genes

This protocol describes the use of Polymerase Chain Reaction (PCR) to screen fungal genomic DNA for the presence of the this compound biosynthetic genes, ophMA and ophP. The gene sequences can be obtained from the Omphalotus olearius genome (BioProject ID: PRJNA79063).[3][4]

Materials:

  • Fungal genomic DNA extraction kit

  • PCR primers for ophMA and ophP (to be designed based on the sequences from the O. olearius genome)

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis system

Primer Design: Design primers that target conserved regions of the ophMA and ophP genes. An example of hypothetical primers is provided below.

GenePrimer NameSequence (5' to 3')
ophMAophMA_Fwd[Designed Forward Primer Sequence]
ophMA_Rev[Designed Reverse Primer Sequence]
ophPophP_Fwd[Designed Forward Primer Sequence]
ophP_Rev[Designed Reverse Primer Sequence]

Procedure:

  • Extract genomic DNA from the fungal mycelium.

  • Set up PCR reactions containing genomic DNA, forward and reverse primers for either ophMA or ophP, Taq polymerase, dNTPs, and PCR buffer.

  • Perform PCR using the following general cycling conditions (to be optimized):

    • Initial denaturation: 95°C for 5 minutes.

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-60°C for 30 seconds (optimize based on primer Tm).

      • Extension: 72°C for 1-2 minutes (depending on expected amplicon size).

    • Final extension: 72°C for 10 minutes.

  • Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the target gene.

Data Presentation

Quantitative data from the screening should be summarized in a clear and concise table for easy comparison of different fungal isolates.

Table 1: Summary of Screening Results for Novel this compound Producers

Fungal Isolate IDNematicidal Activity (% Mortality at 100 µg/mL)This compound Titer (µg/L) by LC-MS/MSophMA Gene Detection (PCR)ophP Gene Detection (PCR)
F-00185 ± 5150 ± 20++
F-00210 ± 2< LOD--
F-00395 ± 3250 ± 30++
F-0045 ± 1< LOD--
F-00560 ± 880 ± 15++
O. olearius (Control)98 ± 2500 ± 50++

LOD: Limit of Detection

Signaling Pathway for this compound Biosynthesis

The biosynthesis of this compound is a fascinating example of a ribosomally synthesized and post-translationally modified peptide (RiPP). The general pathway is illustrated below.

Omphalotin_Biosynthesis cluster_genetic Genetic Level cluster_protein Protein Level cluster_modification Post-Translational Modification cluster_product Final Product ophMA_gene ophMA gene precursor_protein Precursor Protein (OphMA) ophMA_gene->precursor_protein Transcription & Translation ophP_gene ophP gene ophp_enzyme OphP Enzyme ophP_gene->ophp_enzyme Transcription & Translation methyltransferase_domain Methyltransferase Domain precursor_protein->methyltransferase_domain core_peptide Core Peptide precursor_protein->core_peptide n_methylation N-methylation core_peptide->n_methylation Catalyzed by Methyltransferase Domain macrocyclization Macrocyclization n_methylation->macrocyclization Catalyzed by OphP omphalotin_a This compound macrocyclization->omphalotin_a

Caption: The biosynthetic pathway of this compound, a ribosomally produced and post-translationally modified peptide.

References

Application Notes and Protocols for Solid-Phase Synthesis of Omphalotin A Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A is a cyclic dodecapeptide with notable nematicidal activity. Its structure is characterized by a high degree of N-methylation, which presents unique challenges and considerations in its chemical synthesis. These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of linear fragments of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The synthesis of N-methylated peptides requires specific reagents and conditions to ensure efficient coupling and minimize side reactions. This protocol outlines the manual synthesis of two representative fragments and can be adapted for other sequences.

Key Concepts in the Synthesis of N-Methylated Peptides

The synthesis of peptides containing N-methylated amino acids is challenging due to the increased steric hindrance of the N-methylated amine, which can lead to slower and incomplete coupling reactions.[1][2] To overcome these challenges, highly efficient coupling reagents are necessary. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often employed to facilitate the amide bond formation.[1][3][4][5] Additionally, cleavage from the resin must be carefully controlled to prevent side reactions that can occur with N-methylated peptides.[1][5][6]

Representative this compound Fragments for Synthesis

The amino acid sequence of this compound is cyclo(-L-Val-L-N-Me-Val-L-N-Me-Ile-L-N-Me-Val-L-N-Me-Ala-Gly-L-N-Me-Leu-L-N-Me-Leu-L-N-Me-Val-L-N-Me-Leu-L-Ile-L-N-Me-Val).[7][8][9][10] For the purpose of this protocol, two linear fragments will be synthesized:

  • Fragment 1 (Non-methylated): H-Val-Gly-Ile-Val-OH

  • Fragment 2 (N-methylated): H-N-Me-Leu-N-Me-Val-N-Me-Leu-Ile-OH

Data Presentation

The following tables summarize the expected materials and representative, estimated quantitative data for the synthesis of the two this compound fragments. Actual yields and purities may vary depending on the specific laboratory conditions and execution of the protocol.

Table 1: Materials and Reagents

Reagent/MaterialSupplierGrade
Rink Amide MBHA ResinSigma-Aldrich100-200 mesh
Fmoc-Val-OHBachemSynthesis Grade
Fmoc-Gly-OHBachemSynthesis Grade
Fmoc-Ile-OHBachemSynthesis Grade
Fmoc-N-Me-Leu-OHBachemSynthesis Grade
Fmoc-N-Me-Val-OHBachemSynthesis Grade
HATUSigma-Aldrich≥98%
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichPeptide synthesis grade
Piperidine (B6355638)Sigma-AldrichReagent grade
N,N-Dimethylformamide (DMF)Sigma-AldrichPeptide synthesis grade
Dichloromethane (DCM)Sigma-AldrichACS grade
Trifluoroacetic acid (TFA)Sigma-AldrichReagent grade
Triisopropylsilane (TIS)Sigma-Aldrich99%
Diethyl etherSigma-AldrichAnhydrous

Table 2: Estimated Yield and Purity of Synthesized this compound Fragments

FragmentSequenceTheoretical Mass (Da)Crude Yield (%)Purity after HPLC (%)
1H-Val-Gly-Ile-Val-OH387.49~75%>95%
2H-N-Me-Leu-N-Me-Val-N-Me-Leu-Ile-OH541.78~50%>90%

Note: Yields are estimates and can be lower for N-methylated sequences due to challenging coupling steps.

Experimental Protocols

This section provides a detailed step-by-step methodology for the manual solid-phase synthesis of this compound fragments.

Protocol 1: Resin Swelling and Preparation
  • Place the Rink Amide MBHA resin (0.1 mmol) in a fritted syringe reactor.

  • Add N,N-Dimethylformamide (DMF) (2 mL) to the resin and allow it to swell for 30 minutes at room temperature with occasional agitation.

  • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF (2 mL) to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 1-3 one more time.

  • Wash the resin thoroughly with DMF (5 x 2 mL) and then with Dichloromethane (DCM) (3 x 2 mL) to remove residual piperidine.

Protocol 3: Amino Acid Coupling (for Fragment 1 - Non-methylated)
  • In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 equivalents) and HATU (0.29 mmol, 2.9 equivalents) in DMF (1 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To check for completion of the coupling reaction, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Once the coupling is complete (negative Kaiser test, yellow beads), wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

Protocol 4: Amino Acid Coupling (for Fragment 2 - N-methylated)
  • In a separate vial, dissolve the Fmoc-protected N-methylated amino acid (0.5 mmol, 5 equivalents) and HATU (0.49 mmol, 4.9 equivalents) in DMF (1 mL).

  • Add DIPEA (1.0 mmol, 10 equivalents) to the solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 4-6 hours at room temperature. Microwave-assisted coupling can be used to improve efficiency.

  • Monitor the reaction completion using a bromophenol blue test, as the Kaiser test is not reliable for N-methylated amines.

  • If the coupling is incomplete, repeat the coupling step.

  • Once the coupling is complete, wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

Protocol 5: Peptide Chain Elongation

Repeat the Fmoc deprotection (Protocol 2) and the appropriate amino acid coupling protocol (Protocol 3 or 4) for each amino acid in the sequence of the desired fragment.

Protocol 6: Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (5 x 2 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) (2 mL).

  • Add the cleavage cocktail to the resin and agitate the mixture for 2-3 hours at room temperature.

  • Filter the solution to separate the resin from the cleaved peptide solution.

  • Precipitate the crude peptide by adding cold diethyl ether (10 mL).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 7: Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide fragment.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of this compound fragments.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Add activated aa + coupling reagent Wash 4. Washing Coupling->Wash Repeat Repeat for each a.a. in sequence Wash->Repeat Repeat->Deprotection Next cycle Cleavage 5. Cleavage from Resin Repeat->Cleavage Final cycle Purification 6. Purification (HPLC) Cleavage->Purification Crude Peptide Analysis 7. Analysis (MS) Purification->Analysis Pure Peptide

Caption: General workflow for the solid-phase synthesis of peptide fragments.

The following diagram illustrates the logical relationship of key steps in the synthesis process.

Synthesis_Logic cluster_ResinPrep Resin Preparation cluster_Elongation Peptide Chain Elongation Cycle cluster_FinalSteps Final Steps Resin_Swelling Resin Swelling Swell resin in DMF First_Deprotection First Fmoc Deprotection Expose first coupling site Resin_Swelling->First_Deprotection Coupling Amino Acid Coupling Add Fmoc-aa, HATU, DIPEA First_Deprotection->Coupling Washing_1 Washing Remove excess reagents Coupling->Washing_1 Deprotection Fmoc Deprotection 20% Piperidine in DMF Washing_1->Deprotection Washing_2 Washing Remove piperidine Deprotection->Washing_2 Washing_2->Coupling Start next cycle Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection After last amino acid Cleavage Cleavage & Deprotection TFA/TIS/H2O Final_Deprotection->Cleavage Purification Purification RP-HPLC Cleavage->Purification

Caption: Logical flow of the key stages in the SPPS of this compound fragments.

References

Application Notes and Protocols for Utilizing Omphalotin A in Nematode Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A is a cyclic dodecapeptide originally isolated from the fungus Omphalotus olearius. It has demonstrated potent and selective nematicidal activity, particularly against plant-parasitic nematodes such as Meloidogyne incognita (root-knot nematode).[1][2] Its efficacy against certain nematode species, coupled with lower toxicity to others like the free-living model organism Caenorhabditis elegans, makes it a valuable tool for studying nematode biology, neuromuscular function, and for the discovery of novel anthelmintic targets.[1][2]

These application notes provide detailed protocols for the use of this compound in nematicidal assays, along with quantitative data to aid in experimental design and interpretation.

Data Presentation

Nematicidal Activity of this compound and Analogs

The following table summarizes the reported nematicidal activity of this compound and its analogs against various nematode species. This data is crucial for determining appropriate concentrations for in vitro and in vivo assays.

CompoundNematode SpeciesAssay TypePotency (LC50/LD90)Exposure TimeReference
This compound Meloidogyne incognitaMortalityLC50: 0.57 µM16 hours[1]
This compound Meloidogyne incognitaMortalityLC50: 0.840 µM24 hours[1]
Lentinulin A Meloidogyne incognitaMortalityLC50: 0.341 µM24 hours
Dendrothelin A Meloidogyne incognitaMortalityLC50: >3.0 µM24 hours
Omphalotins E-I Meloidogyne incognitaMortalityLC50: 0.38 - 3.8 µMNot Specified[1]
Omphalotins E-I Meloidogyne incognitaMortalityLD90: 2 - 5 µg/mLNot Specified[2]
This compound Caenorhabditis elegansViabilityWeakly activeNot Specified[1]
This compound Heterodera schachtiiViabilityWeakly activeNot Specified[1]
This compound Radopholus similisViabilityWeakly activeNot Specified[1]
This compound Pratylenchus penetransViabilityWeakly activeNot Specified[1]
Comparison with Commercial Nematicides
CompoundNematode SpeciesAssay TypePotency (LC50)Exposure TimeReference
Fluopyram Meloidogyne incognitaMortality0.375 µM24 hours[1]
Cadusafos Meloidogyne incognitaMortality1.13 mg/L48 hours[3]
Emamectin benzoate Meloidogyne incognitaMortality0.19 mg/L48 hours[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for use in nematicidal assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile distilled water or appropriate buffer (e.g., M9 for C. elegans, sterile water for M. incognita)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Due to its hydrophobic nature, this compound should be dissolved in DMSO to create a high-concentration stock solution.[4]

    • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound: ~1318.8 g/mol ).

    • Carefully weigh the this compound powder and dissolve it in the calculated volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stored at -80°C, the stock solution is stable for up to 6 months.[5]

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate sterile aqueous medium (e.g., sterile water for M. incognita assays) to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in the assay medium is consistent across all treatments (including the vehicle control) and is at a level that does not affect nematode viability (typically ≤ 0.5%).

Protocol 2: In Vitro Mortality and Motility Assay with Meloidogyne incognita Second-Stage Juveniles (J2s)

Objective: To assess the nematicidal activity of this compound on M. incognita J2s.

Materials:

  • M. incognita J2s (freshly hatched)

  • This compound working solutions

  • Vehicle control (sterile water with the same DMSO concentration as the working solutions)

  • Positive control (e.g., a commercial nematicide like Fluopyram)

  • Sterile 96-well microtiter plates

  • Microscope

Procedure:

  • Nematode Preparation:

    • Culture M. incognita on a suitable host plant (e.g., tomato, Solanum lycopersicum).

    • Extract egg masses from infected roots.

    • Hatch eggs in sterile water to obtain J2s. Collect freshly hatched J2s for the assay.[6]

  • Assay Setup:

    • Dispense a specific volume (e.g., 50 µL) of your this compound working solutions, vehicle control, and positive control into the wells of a 96-well plate.

    • Prepare a suspension of M. incognita J2s in sterile water.

    • Add a specific number of J2s (e.g., 50-100) in a small volume (e.g., 50 µL) to each well.

    • Each treatment should be replicated at least three times.

  • Incubation:

    • Incubate the plate at a suitable temperature (e.g., 25-28°C) in the dark.

  • Data Collection:

    • At predetermined time points (e.g., 16, 24, 48, and 72 hours), observe the nematodes under a microscope.

    • Mortality Assessment: Nematodes are considered dead if they are straight and do not respond to gentle probing with a fine needle or eyelash.

    • Motility Assessment: Score nematodes as motile or immotile (paralyzed).

    • Calculate the percentage of mortality or immobility for each treatment. Correct for control mortality using Abbott's formula if necessary.

Protocol 3: C. elegans Motility Assay

Objective: To evaluate the effect of this compound on the motility of C. elegans.

Materials:

  • Age-synchronized C. elegans population (e.g., L4 or young adults)

  • This compound working solutions prepared in M9 buffer

  • Vehicle control (M9 buffer with the same DMSO concentration)

  • 96-well microtiter plate

  • Automated worm tracker (B12436777) or microscope for manual counting

Procedure:

  • Nematode Preparation:

    • Culture C. elegans (wild-type N2 strain) on NGM plates with E. coli OP50.

    • Synchronize the population to obtain a uniform developmental stage (e.g., via bleaching).

  • Assay Setup:

    • Wash the synchronized worms off the NGM plates with M9 buffer.

    • Aliquot the worm suspension into the wells of a 96-well plate.

    • Add the this compound working solutions or vehicle control to the wells.

  • Data Collection:

    • Thrashing Assay: Count the number of thrashes (a complete sinusoidal movement from one side to the other and back) per minute for a subset of worms in each well.

    • Automated Tracking: Use an automated worm tracker to quantify various motility parameters such as speed and frequency of body bends.

Visualizations

Signaling Pathway

G cluster_ext External Environment Omphalotin_A This compound Nervous_System Nervous_System Omphalotin_A->Nervous_System Interaction

Experimental Workflow: In Vitro Nematicidal Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_OmpA Prepare this compound Stock & Working Solutions Setup_Plate Set up 96-well Plate: - this compound dilutions - Controls (Vehicle, Positive) - Nematode suspension Prep_OmpA->Setup_Plate Culture_Nematodes Culture & Harvest Nematodes (e.g., M. incognita J2s) Culture_Nematodes->Setup_Plate Incubate Incubate Plate (e.g., 25-28°C) Setup_Plate->Incubate Observe Microscopic Observation (e.g., 24, 48, 72h) Incubate->Observe Score Score Mortality/Motility Observe->Score Calculate Calculate % Mortality/ Immobility Score->Calculate Analyze Statistical Analysis (e.g., LC50 determination) Calculate->Analyze

Discussion and Troubleshooting

  • Solubility: this compound is hydrophobic. Ensure it is fully dissolved in DMSO before preparing aqueous working solutions. Precipitation may occur at high concentrations in aqueous media.

  • Nematode Stage: The susceptibility of nematodes to this compound may vary with their developmental stage. It is crucial to use a synchronized population for consistent results.

  • Mechanism of Action: The precise molecular target and mechanism of action of this compound are currently unknown, although evidence suggests it acts on the neuromuscular system.[7][8][9] This makes it a particularly interesting tool for forward genetics screens to identify its target and potentially novel pathways involved in nematode neuromuscular function.

  • Selectivity: The high selectivity of this compound for certain plant-parasitic nematodes over free-living nematodes like C. elegans presents an opportunity to investigate the biological differences that confer this specificity. Comparative studies using these organisms could reveal unique aspects of the target's presence, structure, or accessibility.[1]

References

Application Notes and Protocols: Development of Omphalotin A-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A is a cyclic dodecapeptide originally isolated from the mushroom Omphalotus olearius.[1][2][3] It exhibits potent and selective nematicidal activity, particularly against the plant-parasitic root-knot nematode Meloidogyne incognita.[1][4] Its unique structure, characterized by multiple N-methylations on the peptide backbone, contributes to its high stability and biological activity.[3][5][6] These properties make this compound a promising candidate for development as a biopesticide and potentially for other therapeutic applications. This document provides detailed application notes and protocols for the conceptual development of this compound-based drug delivery systems, aimed at enhancing its efficacy, stability, and targeted delivery.

While specific formulations for this compound are not yet described in the literature, this guide adapts established protocols for peptide and small molecule drug delivery to provide a framework for future research and development.

Quantitative Data: Nematicidal Activity of this compound and Analogs

The nematicidal efficacy of this compound and its analogs against Meloidogyne incognita has been quantified in various studies. This data is crucial for evaluating the potency of new formulations.

CompoundTarget OrganismLC50 (µM) - 24 hoursLC50 (µM) - 7 daysLC50 (µM) - 14 daysReference
This compoundMeloidogyne incognita J2 juveniles0.8400.1250.067[1]
Lentinulin AMeloidogyne incognita J2 juveniles0.3410.0930.063[1]
Dendrothelin AMeloidogyne incognita J2 juvenilesNot Detectable0.4720.167[1]
Omphalotins E-IMeloidogyne incognitaLD90 between 2 and 5 µg/mL--[4]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a precursor protein and subsequent enzymatic modifications.[5][7] Understanding this pathway is essential for potential biotechnological production of this compound and its analogs.

OmphalotinA_Biosynthesis cluster_precursor Precursor Protein (OphMA) cluster_modification Post-translational Modification cluster_product Final Product OphMA N-terminal Methyltransferase Domain C-terminal Core Peptide Automethylation Iterative N-methylation (SAM-dependent) OphMA:f1->Automethylation automethylation of core peptide Cleavage Proteolytic Cleavage Automethylation->Cleavage release of methylated peptide Cyclization Macrocyclization (OphP) Cleavage->Cyclization head-to-tail cyclization OmphalotinA This compound Cyclization->OmphalotinA

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following protocols are adapted from established methods for the formulation and characterization of peptide-based drug delivery systems. These can serve as a starting point for developing and evaluating this compound-loaded nanoparticles and liposomes.

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using a single emulsion-solvent evaporation technique. PLGA is a biodegradable polymer widely used in drug delivery.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in DCM.

  • Emulsification: Add the organic phase dropwise to a PVA solution under constant stirring to form an oil-in-water (o/w) emulsion.

  • Sonication: Sonicate the emulsion using a probe sonicator to reduce the droplet size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated this compound.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and characterization.

Protocol 2: Formulation of this compound-Loaded Liposomes

This protocol outlines the preparation of liposomes encapsulating this compound using the thin-film hydration method. Liposomes are vesicular structures composed of a lipid bilayer and can encapsulate both hydrophilic and hydrophobic compounds.

Materials:

  • This compound

  • Phospholipids (B1166683) (e.g., soy phosphatidylcholine, cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

Methodology:

  • Lipid Film Formation: Dissolve the phospholipids and this compound in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS (containing this compound for passive loading of hydrophilic drugs) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Protocol 3: Characterization of this compound-Loaded Nanocarriers

It is essential to characterize the formulated nanocarriers to ensure they meet the desired specifications for a drug delivery system.

3.3.1. Particle Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Disperse the nanoparticles or liposomes in deionized water. Analyze the suspension using a DLS instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.

3.3.2. Morphological Characterization

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Procedure: Prepare a dilute suspension of the nanocarriers. Place a drop onto a carbon-coated copper grid (for TEM) or a stub (for SEM), allow it to dry, and visualize under the microscope.

3.3.3. Encapsulation Efficiency and Drug Loading

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the unencapsulated this compound from the nanocarrier suspension by centrifugation or filtration.

    • Quantify the amount of this compound in the supernatant/filtrate using a validated HPLC method.

    • Disrupt the nanocarriers (e.g., using a suitable solvent) to release the encapsulated drug and quantify the total amount of this compound.

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [Weight of Encapsulated Drug / Total Weight of Nanocarrier] x 100

ParameterMethodDesired Outcome
Particle SizeDynamic Light Scattering (DLS)Homogeneous particle distribution (e.g., 100-300 nm)
Zeta PotentialDynamic Light Scattering (DLS)Sufficient surface charge for stability (e.g., > ±20 mV)
MorphologyTEM / SEMUniform, spherical shape
Encapsulation EfficiencyHPLCHigh percentage of drug successfully encapsulated
Drug LoadingHPLCOptimal amount of drug per unit weight of carrier
Protocol 4: In Vitro Release Study

This protocol is designed to evaluate the release profile of this compound from the nanocarriers over time, simulating physiological conditions.

Materials:

  • This compound-loaded nanocarriers

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator or water bath

Methodology:

  • Place a known amount of the this compound-loaded nanocarrier suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of PBS.

  • Maintain the system at 37°C with continuous gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Quantify the concentration of this compound in the collected aliquots using HPLC.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Experimental Workflows and Logical Relationships

The development of an this compound drug delivery system follows a logical progression from formulation to evaluation.

DrugDevWorkflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation Formulation Formulation of this compound (Nanoparticles/Liposomes) SizeZeta Particle Size & Zeta Potential (DLS) Formulation->SizeZeta Morphology Morphology (TEM/SEM) Formulation->Morphology Encapsulation Encapsulation Efficiency & Drug Loading (HPLC) Formulation->Encapsulation Release In Vitro Release Study Encapsulation->Release Stability Stability Assessment Release->Stability InVitroEfficacy In Vitro Nematicidal Assay Stability->InVitroEfficacy InVivoEfficacy In Vivo Studies (e.g., pot trials) InVitroEfficacy->InVivoEfficacy

Caption: General workflow for developing this compound drug delivery systems.

In Vitro and In Vivo Evaluation Models

Once the this compound-loaded nanocarriers are formulated and characterized, their biological activity must be assessed.

In Vitro Nematicidal Assay

This assay determines the efficacy of the formulated this compound against the target nematode in vitro.

Methodology:

  • Culture Meloidogyne incognita and collect second-stage juveniles (J2).

  • Prepare serial dilutions of the this compound formulation and a control (empty nanocarriers).

  • In a multi-well plate, add a known number of J2 nematodes to each well containing the different concentrations of the formulations.

  • Incubate the plates at an appropriate temperature.

  • At specific time points (e.g., 24, 48, 72 hours), observe the nematodes under a microscope and count the number of motile and immotile (dead) nematodes.

  • Calculate the percentage of mortality and determine the LC50 value for the formulation.

In Vivo Pot Trials

Pot trials are essential to evaluate the efficacy of the this compound formulation under more realistic conditions.

Methodology:

  • Grow susceptible host plants (e.g., tomato) in pots containing sterilized soil.

  • Inoculate the soil with a known number of Meloidogyne incognita eggs or J2s.

  • Apply the this compound formulation to the soil at different concentrations. Include positive (commercial nematicide) and negative (untreated) controls.

  • Maintain the plants in a greenhouse for a specified period (e.g., 4-6 weeks).

  • At the end of the experiment, carefully uproot the plants and assess the following parameters:

    • Root galling index

    • Number of egg masses per root system

    • Nematode population density in the soil

    • Plant growth parameters (e.g., plant height, root and shoot weight)

Conclusion

The development of this compound-based drug delivery systems holds significant promise for improving its application as a potent and selective nematicide. By encapsulating this compound in nanocarriers such as PLGA nanoparticles or liposomes, it may be possible to enhance its stability in the environment, provide controlled release, and improve its targeted delivery to nematodes in the soil. The protocols and data presented in these application notes provide a comprehensive framework for researchers to initiate and advance the development of novel and effective this compound formulations. Further research is warranted to optimize these formulations and validate their efficacy in field conditions.

References

Application Notes and Protocols for Large-Scale Fermentation of Omphalotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale production of Omphalotin A, a cyclic peptide with nematicidal properties, using a recombinant Pichia pastoris expression system.

Introduction

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from the fungus Omphalotus olearius.[1][2][3] Its unique structure, featuring multiple backbone N-methylations, contributes to its high proteolytic stability and oral bioavailability, making it an interesting candidate for drug development.[4] The heterologous expression of the key biosynthetic genes, ophMA (encoding a peptide-N-methyltransferase precursor) and ophP (encoding a macrocyclase), in Pichia pastoris allows for the scalable production of this complex peptide.[1][5] This document outlines the fermentation and downstream processing protocols for obtaining high-purity this compound.

Biosynthetic Pathway of this compound

The production of this compound in a recombinant host is a two-step enzymatic process. First, the OphMA protein autocatalytically methylates its own C-terminal core peptide sequence. Subsequently, the OphP protease recognizes and cleaves this methylated precursor, leading to the macrocyclization and release of mature this compound.[4][6]

Omphalotin_A_Biosynthesis cluster_host_cell Pichia pastoris Cell ophMA_gene ophMA gene OphMA_precursor OphMA Precursor Protein ophMA_gene->OphMA_precursor Transcription & Translation ophP_gene ophP gene OphP_enzyme OphP Protease ophP_gene->OphP_enzyme Transcription & Translation Methylated_OphMA N-methylated OphMA OphMA_precursor->Methylated_OphMA Autocatalytic N-methylation Omphalotin_A This compound (cyclic) Methylated_OphMA->Omphalotin_A Cleavage & Macrocyclization Degraded_OphMA Degraded OphMA Methylated_OphMA->Degraded_OphMA Proteolytic Degradation of precursor OphP_enzyme->Omphalotin_A

Caption: Biosynthetic pathway of this compound in recombinant Pichia pastoris.

Large-Scale Fermentation Protocol

This protocol is designed for a fed-batch fermentation process in a 15-liter bioreactor, a common scale for process development and pilot production.

Table 1: Fermentation Parameters
ParameterSetpoint/RangeRationale
Temperature28-30°COptimal for P. pastoris growth and protein expression. Growth above 32°C can be detrimental.
pH5.0-6.0Maintained to support cell viability and product stability. Controlled with addition of ammonium (B1175870) hydroxide.
Dissolved Oxygen (DO)>20%P. pastoris requires sufficient oxygen for metabolism of glycerol (B35011) and methanol (B129727).
Agitation500-1500 rpmTo ensure adequate mixing and oxygen transfer.
Aeration0.1-1.0 vvmTo maintain dissolved oxygen levels.
Table 2: Fermentation Media Composition
Medium ComponentConcentration (per liter)Purpose
Basal Salts Medium (BSM)
Phosphoric Acid, 85%26.7 mLPhosphorus source and buffering agent.
Calcium Sulfate0.93 gSource of calcium ions.
Potassium Sulfate18.2 gSource of potassium and sulfur.
Magnesium Sulfate-7H₂O14.9 gSource of magnesium ions.
Potassium Hydroxide4.13 gpH adjustment.
Glycerol40 gInitial carbon source for biomass accumulation.
PTM₁ Trace Salts Solution 4.35 mLProvides essential micronutrients for growth.
Cupric Sulfate-5H₂O6.0 g
Sodium Iodide0.08 g
Manganese Sulfate-H₂O3.0 g
Sodium Molybdate-2H₂O0.2 g
Boric Acid0.02 g
Cobalt Chloride0.5 g
Zinc Chloride20.0 g
Ferrous Sulfate-7H₂O65.0 g
Biotin0.2 g
Sulfuric Acid5.0 mL
Fed-Batch Feeds
Glycerol Feed (50% w/v)As requiredCarbon source for biomass growth phase.
Methanol Feed (100%)As requiredInducer for AOX1 promoter and carbon source.
Experimental Protocol: Fed-Batch Fermentation

1. Inoculum Preparation:

  • Inoculate 10 mL of BMGY medium in a 50 mL baffled flask with a frozen stock of the recombinant P. pastoris strain.

  • Incubate at 30°C, 250-300 rpm for 16-24 hours until the OD₆₀₀ reaches 2-6.

  • Use this culture to inoculate 100 mL of BMGY in a 1 L baffled flask and incubate under the same conditions for 16-24 hours.

  • Aseptically transfer the inoculum to the sterilized 15 L bioreactor containing Basal Salts Medium.

2. Glycerol Batch Phase:

  • Allow the culture to grow in the initial batch medium containing 4% glycerol.

  • Maintain the fermentation parameters as listed in Table 1.

  • This phase typically lasts for 18-24 hours, until the initial glycerol is depleted, indicated by a sharp increase in dissolved oxygen.

3. Glycerol Fed-Batch Phase:

  • Initiate a 50% (w/v) glycerol feed at a rate of approximately 18 mL/hr/L of initial fermentation volume.

  • Continue the glycerol feed for about 4-8 hours to achieve a high cell density (target wet cell weight of 180-220 g/L).

4. Methanol Induction Phase:

  • Stop the glycerol feed and allow the culture to consume any residual glycerol.

  • Begin the induction phase by feeding 100% methanol containing 12 mL/L PTM₁ trace salts.

  • Start the methanol feed at a low rate (e.g., 3.6 mL/hr/L of initial fermentation volume) and gradually increase it as the culture adapts.

  • Maintain the dissolved oxygen level above 20% by adjusting both the agitation and the methanol feed rate.

  • The induction phase is typically carried out for 48-72 hours. Samples can be taken periodically to monitor this compound production.

Fermentation_Workflow cluster_fermentation Large-Scale Fermentation Workflow Inoculum Inoculum Preparation (BMGY, 30°C, 24h) Batch_Phase Glycerol Batch Phase (BSM, 4% Glycerol) Inoculum->Batch_Phase Inoculate Bioreactor FedBatch_Phase Glycerol Fed-Batch Phase (50% Glycerol Feed) Batch_Phase->FedBatch_Phase Glycerol Depletion Induction_Phase Methanol Induction Phase (100% Methanol Feed) FedBatch_Phase->Induction_Phase High Cell Density Achieved Harvest Cell Harvesting (Centrifugation) Induction_Phase->Harvest Induction Period Complete

Caption: Workflow for the large-scale fed-batch fermentation of this compound.

Downstream Processing and Purification

As this compound is produced intracellularly, the downstream process begins with cell lysis followed by extraction and chromatographic purification.

Table 3: Downstream Processing Overview
StepMethodPurposeExpected Outcome
1. Cell HarvestingCentrifugation (e.g., 8000 x g, 20 min, 4°C)To separate the cell biomass from the fermentation broth.Cell paste.
2. Cell LysisHigh-pressure homogenization or bead millingTo release the intracellular this compound.Cell lysate.
3. ClarificationCentrifugation (e.g., 13,000 x g, 30 min, 4°C)To remove cell debris from the lysate.Clarified cell lysate.
4. ExtractionLiquid-liquid extraction with ethyl acetate (B1210297)To selectively extract this compound from the aqueous lysate.This compound enriched organic phase.
5. PurificationReversed-Phase HPLC (C18 column)To purify this compound to a high degree.>95% pure this compound.
6. Final FormulationLyophilizationTo obtain a stable, powdered form of this compound.Lyophilized this compound.
Experimental Protocol: Purification

1. Cell Harvesting and Lysis:

  • Centrifuge the fermentation culture to pellet the cells.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 25 mM Tris-HCl, pH 8.0, 100 mM NaCl).

  • Disrupt the cells using a high-pressure homogenizer or bead mill.

  • Centrifuge the lysate to remove insoluble cell debris.

2. Extraction:

  • Mix the clarified lysate with an equal volume of ethyl acetate.

  • Agitate vigorously and then separate the organic and aqueous phases by centrifugation.

  • Collect the upper organic phase containing this compound.

  • Evaporate the ethyl acetate under reduced pressure to obtain a crude extract.

3. Reversed-Phase HPLC Purification:

  • Dissolve the crude extract in methanol.

  • Purify the extract using a preparative C18 RP-HPLC column.[7]

  • Use a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) for elution.

  • Monitor the elution at 214 nm and collect fractions corresponding to the this compound peak.

4. Quantification and Final Product:

  • Analyze the purified fractions by LC-MS/MS to confirm the identity and purity of this compound.[5]

  • Pool the pure fractions and lyophilize to obtain the final product.

  • Quantify the final yield of this compound. Published lab-scale productions have yielded up to 1200 µg from a culture.[7]

DSP_Workflow cluster_dsp Downstream Processing Workflow Harvest Cell Harvesting (Centrifugation) Lysis Cell Lysis (Homogenization) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Clarification->Extraction Purification RP-HPLC Purification (C18 Column) Extraction->Purification Final_Product Lyophilization (Pure this compound) Purification->Final_Product

Caption: Workflow for the downstream processing and purification of this compound.

Conclusion

The protocols outlined provide a robust framework for the large-scale production and purification of this compound using a recombinant Pichia pastoris system. Optimization of fermentation parameters, particularly the methanol feed strategy, and careful execution of the downstream processing steps are critical for achieving high yields and purity of the final product. This methodology enables the generation of significant quantities of this compound for further research and development.

References

Application Notes and Protocols for Characterizing Omphalotin A N-methylation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A is a cyclic dodecapeptide with potent nematicidal activity, originally isolated from the fungus Omphalotus olearius.[1][2] A key structural feature of this compound is the extensive N-methylation of its peptide backbone, with nine of the twelve amino acid residues being methylated.[1][2][3] This high degree of N-methylation contributes significantly to its conformational stability and biological activity. The biosynthesis of this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) process, involving the precursor protein OphMA and the protease OphP.[4] OphMA contains a methyltransferase domain that catalyzes the N-methylation of its own C-terminal peptide sequence, which is subsequently cleaved and cyclized by OphP to form the mature this compound.[4]

The precise pattern and degree of N-methylation are critical for the biological function of this compound and its analogs. Therefore, accurate and robust analytical techniques are essential for characterizing these patterns in both natural and engineered variants. This document provides detailed application notes and protocols for the analysis of this compound N-methylation patterns, with a primary focus on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), the most powerful and widely used technique for this purpose.

Analytical Techniques Overview

Several analytical techniques can be employed to characterize the N-methylation patterns of this compound.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the gold standard for identifying and quantifying N-methylation patterns. HPLC separates different methylated forms of the peptide, and MS/MS provides information on the mass and sequence, allowing for the precise localization of methyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the peptide in solution, including the location of methyl groups. However, it generally requires larger amounts of pure sample and more complex data analysis compared to MS.

This document will focus on HPLC-MS/MS due to its high sensitivity, specificity, and prevalence in the literature for this compound analysis.

Quantitative Data Summary

The following tables summarize the quantitative data on the N-methylation patterns of wild-type and various mutant forms of this compound, as determined by HPLC-MS/MS analysis. The data is presented as the relative abundance of different methylated species.

Table 1: N-methylation Patterns of Wild-Type and Mutant this compound Precursors (OphMA Core Peptide)

OphMA VariantMost Abundant Methylated SpeciesHighest Methylated Species DetectedReference
Wild-Type10-fold methylated11-fold methylated[1]
V403T10-fold methylated11-fold methylated[1]
V404T10-fold methylated11-fold methylated[1]
V406T4-fold methylated5-fold methylated[1]
I407T10-fold methylated11-fold methylated[1]
V403F4-fold methylated6-fold methylated[1]
V404F9-fold methylated10-fold methylated[1]
V406F9-fold methylated10-fold methylated[1]
I407F9-fold methylated10-fold methylated[1]
V403E7-fold methylated8-fold methylated[1]
V404E4-fold methylated5-fold methylated[1]
V406E7-fold methylated8-fold methylated[1]
I407E7-fold methylated8-fold methylated[1]
V403R4-fold methylated5-fold methylated[1]
V404R4-fold methylated5-fold methylated[1]
V406R4-fold methylated5-fold methylated[1]
I407R4-fold methylated5-fold methylated[1]
V403P2-fold methylated7-fold methylated[1]
V406P2-fold methylated5-fold methylated[1]
I407P4-fold methylated6-fold methylated[1]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC-MS/MS Analysis of this compound N-methylation Patterns

This protocol describes the preparation of this compound and its precursors from fungal cultures or heterologous expression systems for subsequent HPLC-MS/MS analysis.

Materials:

  • Fungal mycelium or cell pellet from expression system

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., methanol, ethyl acetate)

  • Lysis buffer (e.g., 25 mM Tris-HCl pH 8.0, 10% (v/v) glycerol, 100 mM NaCl)

  • Protease (Trypsin or Endoproteinase Lys-C)

  • Incubator or water bath at 37°C

  • Centrifuge

  • Solid Phase Extraction (SPE) C18 cartridges

  • Solvents for SPE (e.g., 0.1% formic acid in water, acetonitrile)

  • Lyophilizer or vacuum concentrator

Procedure:

  • Harvesting and Lysis:

    • Harvest fungal mycelium or cell pellets by centrifugation.

    • For fungal mycelium, freeze with liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Resuspend the cell powder or pellet in a suitable lysis buffer.

    • Disrupt the cells by sonication or other appropriate methods on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Digestion (for analysis of the precursor peptide OphMA):

    • To the clarified lysate, add a protease such as trypsin (for non-Arg mutants) or Endoproteinase Lys-C (for Arg mutants) at a molar ratio of 1:20 to 1:80 (protease:protein).[1]

    • Incubate the mixture at 37°C for 16-24 hours.[1]

  • Extraction of Cyclic this compound (for analysis of the mature peptide):

    • For the extraction of the cyclic peptide, the cell lysate or culture medium can be extracted with an organic solvent like ethyl acetate (B1210297) or methanol.

    • Evaporate the organic solvent to dryness.

    • Resuspend the dried extract in a suitable solvent for HPLC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

  • Desalting and Concentration:

    • Acidify the digested peptide solution or the resuspended extract with formic acid to a final concentration of 0.1%.

    • Activate a C18 SPE cartridge by washing with 100% acetonitrile followed by equilibration with 0.1% formic acid in water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 0.1% formic acid in water to remove salts and other hydrophilic impurities.

    • Elute the peptides with a solution of 50-80% acetonitrile in water with 0.1% formic acid.

    • Dry the eluted peptides using a lyophilizer or vacuum concentrator.

  • Sample Reconstitution:

    • Reconstitute the dried peptides in a suitable volume of mobile phase A (e.g., 0.1% formic acid in water) for HPLC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Analysis of this compound N-methylation Patterns

This protocol outlines the parameters for the separation and detection of this compound peptides by HPLC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Dionex Ultimate 3000 UHPLC)[5]

  • Mass Spectrometer (e.g., Thermo Scientific Q Exactive)[5]

  • Reversed-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm C18, 150 mm x 2.1 mm)[1]

HPLC Parameters:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Column Temperature: 50°C[5]

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • Gradient:

    • Start with a 5-10 minute equilibration at 30% B.[5]

    • A linear gradient from 30% to 95% B over 15 minutes.[5]

    • A wash step at 95-100% B for 5-7 minutes.[5]

    • A final equilibration at the initial conditions for 5 minutes.[5]

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

  • MS1 Scan Range: m/z 300-2000

  • Data Acquisition: Data-dependent MS/MS

  • Fragmentation Method: Higher-energy C-trap Dissociation (HCD)

  • Normalized Collision Energy (NCE): 16-25% for linear peptides, 30% for cyclic peptides[5]

  • Resolution: High resolution (e.g., >70,000) for accurate mass measurements

Data Analysis:

  • Identification of Methylated Peptides:

    • Process the raw MS data using software such as Thermo Fisher Xcalibur.[5]

    • Identify the precursor ions corresponding to the different methylated forms of the this compound peptide. The mass difference between each methylation state is 14.01565 Da (CH2).

    • Analyze the MS/MS fragmentation spectra to confirm the peptide sequence and localize the N-methylation sites. The b- and y-ion series will show mass shifts corresponding to the methylated amino acid residues.

  • Quantification of Methylation Patterns:

    • Extract the ion chromatograms (EICs) for each identified methylated species.

    • Integrate the peak areas of the EICs for each species.

    • Calculate the relative abundance of each methylated form by dividing its peak area by the sum of the peak areas for all detected methylated forms.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway of this compound.

OmphalotinA_Biosynthesis OphMA_gene ophMA gene Ribosome Ribosome OphMA_gene->Ribosome Transcription & Translation OphP_gene ophP gene OphP_enzyme OphP (Protease) OphP_gene->OphP_enzyme Transcription & Translation Precursor_protein Precursor Protein (OphMA) Ribosome->Precursor_protein Methylated_precursor N-methylated Precursor Precursor_protein->Methylated_precursor Auto-N-methylation (SAM dependent) Cleaved_intermediate Cleaved Intermediate Methylated_precursor->Cleaved_intermediate Proteolytic Cleavage OphP_enzyme->Cleaved_intermediate OmphalotinA This compound (Cyclic Peptide) OphP_enzyme->OmphalotinA Cleaved_intermediate->OmphalotinA Cyclization

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for N-methylation Analysis

The diagram below outlines the general experimental workflow for the characterization of this compound N-methylation patterns.

Experimental_Workflow Sample Fungal Culture or Expression System Preparation Sample Preparation (Lysis, Digestion/Extraction) Sample->Preparation Purification Desalting & Concentration (SPE) Preparation->Purification HPLC HPLC Separation (C18 Reversed-Phase) Purification->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS DataAnalysis Data Analysis (Identification & Quantification) MS->DataAnalysis Result N-methylation Pattern (Relative Abundance) DataAnalysis->Result

Caption: Experimental workflow for this compound N-methylation analysis.

References

Troubleshooting & Optimization

Technical Support Center: Co-expression of OphMA and OphP in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering difficulties with the co-expression of the putative membrane proteins OphMA and OphP in yeast systems, such as Saccharomyces cerevisiae or Pichia pastoris. The advice provided is based on established principles for membrane protein expression and may require adaptation for your specific experimental context.

Troubleshooting Guides

This section addresses specific issues you might encounter during the co-expression of OphMA and OphP. Each question is followed by a series of recommended troubleshooting steps.

Question 1: I am not observing any expression of either OphMA or OphP in my yeast co-expression experiment. What are the potential causes and how can I troubleshoot this?

Answer:

Complete lack of expression for both proteins suggests a fundamental issue with your experimental setup. Here’s a systematic approach to identify the problem:

1. Verify Your Constructs:

  • Sequencing: Ensure the coding sequences for both OphMA and OphP in your expression vector are correct and in-frame with any tags.

  • Promoter and Terminator Integrity: Confirm that the promoters (e.g., GAL1, AOX1) and terminators are correctly positioned and have not been mutated.

2. Transformation and Clone Selection:

  • Transformation Efficiency: Use a positive control during yeast transformation to ensure the procedure is working.

  • Clone Screening: Expression levels can vary significantly between yeast clones. It is crucial to screen multiple (at least 5-10) individual colonies to find a high-expressing one.[1]

3. Culture Conditions:

  • Induction Strategy: For inducible promoters (e.g., GAL1, AOX1), ensure complete removal of any repressing carbon sources (like glucose) before induction and use the correct inducer concentration (e.g., galactose, methanol).[2] Traces of glucose can inhibit expression from the GAL promoter.[2]

  • Media Composition: Use the appropriate selective media to maintain plasmid presence. For auxotrophic strains, ensure the necessary supplements are present for growth but absent for selection.

4. mRNA Analysis:

  • RT-PCR/Northern Blot: If protein expression is absent, check for the presence of OphMA and OphP transcripts. This will help determine if the issue is at the transcriptional or translational level.

Troubleshooting Workflow for No Expression:

NoExpressionWorkflow start Start: No Expression Detected verify_constructs Verify Vector Constructs (Sequencing) start->verify_constructs check_transformation Check Transformation Efficiency & Clone Selection verify_constructs->check_transformation Constructs OK optimize_culture Optimize Culture & Induction Conditions check_transformation->optimize_culture Transformation OK analyze_mrna Analyze mRNA Levels (RT-PCR) optimize_culture->analyze_mrna Still No Expression translation_issue Potential Translation Issue analyze_mrna->translation_issue mRNA Present transcription_issue Potential Transcription Issue analyze_mrna->transcription_issue No mRNA end_success Expression Detected translation_issue->end_success Address Codon Usage, Toxicity, etc. transcription_issue->verify_constructs Troubleshoot Promoters/Terminators

Caption: A flowchart for troubleshooting the complete absence of protein expression.

Question 2: I can detect OphMA expression, but OphP expression is very low or undetectable. How can I balance the expression levels?

Answer:

Unequal expression levels are a common challenge in co-expression systems. Here are several strategies to balance the expression of OphMA and OphP:

1. Promoter Strength:

  • If using a dual-promoter vector, consider the relative strengths of the promoters driving each gene. You may need to switch to a vector with different promoter combinations. For instance, if OphP is under a weaker promoter, move it to a stronger one.

2. Gene Position in Polycistronic-like Systems:

  • In systems where two genes are expressed from a single promoter with an internal ribosome entry site (IRES), the gene positioned second is often expressed at lower levels.[3] If applicable, try swapping the positions of OphMA and OphP.

3. Plasmid Copy Number:

  • Using a high-copy number plasmid (e.g., with a 2µ origin) can sometimes lead to protein misfolding and degradation, especially for membrane proteins.[4] Consider switching to a low-copy number plasmid (e.g., CEN/ARS) to potentially improve the folding and stability of the lower-expressed protein.

4. Codon Optimization:

  • Ensure the codon usage of both genes is optimized for your yeast expression host.[5] This can significantly impact translational efficiency.

Experimental Protocol: Western Blot for Protein Expression Analysis

  • Sample Preparation:

    • Grow yeast cultures to the desired optical density and induce expression.

    • Harvest 1-5 OD₆₀₀ units of cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Resuspend the pellet in 100 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease inhibitors).

    • Add an equal volume of acid-washed glass beads.

    • Lyse the cells by vortexing for 5-10 minutes at 4°C.

    • Clarify the lysate by centrifugation at 13,000 x g for 10 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Mix 20-40 µg of total protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific to the tags on OphMA and OphP overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Question 3: Both proteins are expressed, but they appear to be aggregating or located in the wrong cellular compartment. What can I do to improve proper folding and membrane insertion?

Answer:

Misfolding and aggregation are common hurdles for membrane proteins.[7] The following adjustments can promote proper localization and conformation:

1. Lower Expression Temperature:

  • After induction, reduce the culture temperature (e.g., from 30°C to 20°C). This slows down protein synthesis, allowing more time for correct folding and membrane integration.

2. Co-expression of Chaperones:

  • Overexpressing molecular chaperones, such as PDI (protein disulfide isomerase) in Pichia pastoris, can assist in proper protein folding.[8]

3. Modify the Lipid Environment:

  • The lipid composition of the host cell membrane can influence the stability of expressed membrane proteins.[7] While direct engineering of the lipidome is complex, sometimes switching to a different yeast strain can provide a more favorable environment.

4. Protein Engineering:

  • Truncating flexible N- or C-terminal domains that are not essential for function can sometimes improve expression and stability.

  • Mutagenesis to remove potential aggregation-prone regions may also be beneficial.[9]

5. Detergent Screening for Solubilization:

  • If you are purifying the proteins, it is critical to screen a panel of detergents to find one that effectively solubilizes the protein complex while maintaining its stability.[10][11]

Decision Tree for Protein Aggregation Issues:

AggregationTroubleshooting start Start: Protein Aggregation Observed lower_temp Lower Expression Temperature (e.g., 20°C) start->lower_temp aggregation_persists Aggregation Persists lower_temp->aggregation_persists Still Aggregating solved Proper Folding/Localization Achieved lower_temp->solved Problem Solved chaperones Co-express Chaperones (e.g., PDI) protein_engineering Protein Engineering (Truncations, Mutagenesis) chaperones->protein_engineering Still Aggregating chaperones->solved Problem Solved check_localization Check Cellular Localization (Microscopy) protein_engineering->check_localization If necessary protein_engineering->solved Problem Solved aggregation_persists->chaperones

Caption: A decision tree for addressing protein aggregation and mislocalization.

Frequently Asked Questions (FAQs)

Q1: Which yeast species is better for membrane protein co-expression, Saccharomyces cerevisiae or Pichia pastoris?

Both S. cerevisiae and P. pastoris have been successfully used for expressing membrane proteins. P. pastoris is often favored due to its ability to grow to very high cell densities and its strong, tightly regulated AOX1 promoter.[1] However, S. cerevisiae has a more extensive genetic toolkit and may be preferable if complex genetic manipulations are required.

Q2: Should I use a single plasmid with two expression cassettes or two separate plasmids for co-expression?

Using a single plasmid with two expression cassettes is generally recommended. This ensures that both genes are present in the same cell and maintained by the same selection pressure. Using two separate plasmids can lead to plasmid loss and unequal copy numbers between the two vectors.[12]

Q3: How can I quickly screen multiple clones for co-expression?

A dot blot or a 96-well plate-based expression screen can be efficient. For a dot blot, lyse a small amount of cells from each colony, spot the lysate onto a nitrocellulose membrane, and then probe with antibodies against the tags on both proteins. For a more quantitative screen, grow clones in a 96-well deep-well plate, induce expression, and perform a whole-cell ELISA or a small-scale Western blot.

Q4: My proteins seem to be toxic to the yeast cells, leading to poor growth after induction. What can I do?

Protein toxicity is a common issue when overexpressing membrane proteins.[11]

  • Use a Tightly Regulated Promoter: Ensure there is minimal "leaky" expression before induction. The GAL1 promoter in S. cerevisiae can be repressed by glucose, while the AOX1 promoter in P. pastoris is tightly repressed by glycerol (B35011) or glucose.

  • Lower Induction Levels: Try reducing the concentration of the inducer (e.g., use a lower percentage of galactose or methanol) to decrease the rate of protein synthesis.

  • Switch to a Weaker Promoter: If toxicity is severe, moving your genes to a vector with a weaker constitutive or inducible promoter might be necessary.

  • Use a Low-Copy Number Plasmid: This reduces the gene dosage and, consequently, the overall protein expression level, which can alleviate toxicity.[12]

Table 1: Comparison of Common Yeast Promoters for Co-expression

PromoterHostRegulationStrengthKey Characteristics
GAL1 S. cerevisiaeInducible (Galactose) / Repressible (Glucose)StrongTightly regulated, well-characterized.[2]
TEF1 S. cerevisiaeConstitutiveStrongHigh-level, continuous expression.
PGK1 S. cerevisiaeConstitutiveStrongGenerally provides robust expression.
AOX1 P. pastorisInducible (Methanol) / Repressible (Glycerol/Glucose)Very StrongCapable of producing very high protein yields.[1]
GAP P. pastorisConstitutiveStrongUseful for proteins that are toxic when expressed at very high levels under AOX1.

This technical support guide provides a starting point for troubleshooting poor OphMA and OphP co-expression. Successful membrane protein co-expression often requires a multi-faceted optimization approach.

References

"strategies to overcome Omphalotin A aggregation and solubility issues"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Omphalotin A. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation and solubility of this compound during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are there concerns about its solubility and aggregation?

This compound is a cyclic dodecapeptide with potent nematicidal properties, originally isolated from the mushroom Omphalotus olearius.[1] Like many cyclic peptides with a high proportion of hydrophobic and N-methylated amino acids, this compound can exhibit poor solubility in aqueous solutions and a tendency to aggregate. These characteristics can pose significant challenges during in vitro and in vivo experiments, affecting bioavailability and reproducibility. Backbone N-methylation, while beneficial for proteolytic stability and cell permeability, can also contribute to hydrophobicity.[1][2][3]

Q2: What is the first step I should take to dissolve my lyophilized this compound sample?

Before attempting to dissolve this compound, it is crucial to analyze its amino acid sequence to predict its general solubility characteristics. Peptides with a high content of hydrophobic residues are generally less soluble in aqueous solutions.[4] A recommended initial approach is to allow the lyophilized peptide to warm to room temperature in a desiccator. Then, attempt to dissolve a small test amount in sterile, oxygen-free water or a standard buffer (e.g., Tris or phosphate (B84403) buffer at pH 7).[4][5] Sonication can aid dissolution and minimize aggregation.[5][6]

Q3: My this compound did not dissolve in aqueous buffer. What should I do next?

If this compound fails to dissolve in aqueous buffer, the use of organic co-solvents is recommended. Due to its hydrophobic nature, dissolving this compound in a minimal amount of a strong organic solvent first is a common strategy. Subsequently, this solution can be slowly diluted with your aqueous buffer of choice.[7] If precipitation occurs during dilution, the peptide may need to be re-lyophilized and dissolved at a lower final concentration.[5]

Q4: Which organic co-solvents are suitable for this compound?

For hydrophobic peptides like this compound, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (ACN) are commonly used.[4][7] DMSO is often preferred for biological assays due to its relatively low toxicity.[4][5] However, if DMSO interferes with your experimental setup, DMF or ACN are viable alternatives.[4][5]

Q5: How does pH affect the solubility of this compound?

The pH of the solvent can significantly impact the solubility of peptides by altering the net charge of the molecule.[7][8] Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI can increase solubility.[9] For this compound, which is a neutral peptide, adjusting the pH might have a less pronounced effect compared to charged peptides, but it is still a parameter worth optimizing.[5] It is important to consider the impact of pH on the stability of the peptide, as extreme pH values can lead to degradation.[8][10]

Q6: Are there advanced formulation strategies to improve the solubility and delivery of this compound?

Yes, several advanced formulation strategies can be explored for hydrophobic cyclic peptides like this compound. These include the use of excipients and novel delivery systems. For instance, hyaluronic acid (HA) nanogels have been shown to enhance the solubility of water-insoluble cyclic peptides without the need for organic solvents.[11] Encapsulation in nanoparticles or liposomes can also improve solubility, stability, and targeted delivery.[12][13][14][15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Lyophilized this compound powder does not dissolve in aqueous buffer. High hydrophobicity of the cyclic, N-methylated peptide structure.1. Attempt dissolution in a small volume of an organic co-solvent such as DMSO, DMF, or acetonitrile first. 2. Slowly add the aqueous buffer to the peptide-organic solvent mixture dropwise while vortexing. 3. Use sonication to aid dissolution.[5][6]
This compound precipitates out of solution upon dilution with aqueous buffer. The final concentration of the organic co-solvent is too low to maintain solubility.1. Increase the percentage of the organic co-solvent in the final solution, if compatible with your experiment. 2. Re-lyophilize the peptide and attempt to dissolve it at a lower final concentration.[5] 3. Explore the use of solubilizing excipients.
Formation of a gel or visible aggregates in the this compound solution. Intermolecular hydrogen bonding and hydrophobic interactions leading to self-assembly.1. Adjust the pH of the solution away from the isoelectric point.[7] 2. Add anti-aggregation excipients such as certain amino acids (e.g., proline) or non-detergent sulfobetaines.[16] 3. Briefly warm the solution to a temperature below 40°C.[4]
Inconsistent results in biological assays. Aggregation of this compound leading to variable effective concentrations.1. Prepare fresh solutions of this compound for each experiment. 2. Filter the solution through a 0.22 µm filter before use to remove larger aggregates. 3. Characterize the aggregation state of your solution using techniques like Dynamic Light Scattering (DLS).[17]

Quantitative Data on Solubility Enhancement Strategies

Strategy Excipient/Method Typical Improvement in Solubility Reference
Co-solvents DMSO, DMF, AcetonitrileEnables dissolution of highly hydrophobic peptides that are otherwise insoluble in aqueous buffers. The final achievable concentration depends on the peptide and the tolerance of the assay for the co-solvent.[4][5]
pH Adjustment Acidic or basic buffersCan significantly increase solubility by moving the pH away from the peptide's isoelectric point.[7][9]
Nanoparticle Encapsulation Hyaluronic acid (HA) nanogelsHas been shown to have enormous potential to enhance the solubility of water-insoluble basic or neutral cyclic peptides in water without organic solvents.[11][11]
Excipients CyclodextrinsCan form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7]

Experimental Protocols

Protocol 1: Solubilization of this compound using an Organic Co-solvent

Objective: To prepare a stock solution of this compound for use in biological assays.

Materials:

  • Lyophilized this compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, oxygen-free water or desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add a small, precise volume of DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mM).

  • Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.

  • If needed, sonicate the vial in a water bath for 10-15 seconds to aid dissolution.

  • To prepare a working solution, slowly add the DMSO stock solution dropwise to the desired volume of aqueous buffer while vortexing.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • If precipitation occurs, it may be necessary to prepare a more dilute working solution or increase the final percentage of DMSO if the experimental system allows.

Protocol 2: Detection of this compound Aggregation by Dynamic Light Scattering (DLS)

Objective: To assess the aggregation state of an this compound solution.

Materials:

  • This compound solution prepared as described in Protocol 1

  • DLS instrument

  • Low-volume cuvette or multi-well plate compatible with the DLS instrument

  • Sterile, particle-free buffer for dilution

Procedure:

  • Set up the DLS instrument according to the manufacturer's instructions.

  • If necessary, dilute a small aliquot of the this compound stock solution with the same buffer used for its preparation to a concentration suitable for DLS analysis.

  • Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into the DLS cuvette or well to remove dust and extraneous particles.

  • Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Perform the DLS measurement to obtain the size distribution profile of particles in the solution.

  • Analyze the data to identify the presence of monomers, oligomers, and larger aggregates based on their hydrodynamic radius. A monomodal peak corresponding to the expected size of monomeric this compound indicates a non-aggregated sample. The presence of larger species or multiple peaks suggests aggregation.

Visualizations

experimental_workflow Workflow for Solubilizing this compound start Start: Lyophilized this compound warm Equilibrate to Room Temperature start->warm test_solubility Test Solubility in Aqueous Buffer warm->test_solubility dissolved Soluble? test_solubility->dissolved use_solution Use Solution in Assay dissolved->use_solution Yes use_cosolvent Use Organic Co-solvent (e.g., DMSO) dissolved->use_cosolvent No end End use_solution->end dilute Dilute with Aqueous Buffer use_cosolvent->dilute precipitate Precipitation? dilute->precipitate precipitate->use_solution No relyophilize Re-lyophilize & Reduce Concentration precipitate->relyophilize Yes relyophilize->use_cosolvent

Caption: A decision-making workflow for the solubilization of this compound.

signaling_pathway Factors Influencing this compound Aggregation & Solubility cluster_properties Intrinsic Properties cluster_conditions Extrinsic Conditions cluster_outcomes Outcomes hydrophobicity High Hydrophobicity aggregation Aggregation hydrophobicity->aggregation n_methylation N-Methylation n_methylation->hydrophobicity cyclic_structure Cyclic Structure cyclic_structure->hydrophobicity pH pH pH->aggregation solubility Solubility pH->solubility concentration Concentration concentration->aggregation solvent Solvent System solvent->solubility temperature Temperature temperature->aggregation temperature->solubility aggregation->solubility inversely related

References

Technical Support Center: Optimizing Fermentation for Enhanced Omphalotin A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for enhanced production of Omphalotin A. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the fermentation process.

I. Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during the fermentation process for this compound production, particularly in the context of heterologous expression in Pichia pastoris.

Issue Potential Cause(s) Recommended Action(s)
Low or No this compound Production 1. Inefficient Induction: The methanol (B129727) induction, crucial for the AOX1 promoter driving gene expression in P. pastoris, may be suboptimal.- Verify the concentration and purity of the methanol stock. - Ensure a consistent and appropriate methanol feed rate. - Confirm the integrity of the ophMA and ophP gene cassettes in your expression vector.
2. Incorrect Gene Expression Ratio: The relative expression levels of OphMA (the precursor protein and methyltransferase) and OphP (the cyclizing protease) may be imbalanced, leading to bottlenecks in the biosynthetic pathway.- If using separate promoters, consider optimizing their relative strengths. - If using a single vector, ensure both genes are being expressed efficiently.
3. Proteolytic Degradation: this compound or the biosynthetic enzymes may be degraded by host cell proteases.- Maintain the fermentation pH between 5.0 and 6.0, as pH shifts can increase protease activity. - Consider using a protease-deficient P. pastoris strain.
High Biomass, Low Product Yield 1. Metabolic Burden: High-level expression of two large enzymes (OphMA and OphP) can place a significant metabolic load on the cells, diverting resources from product synthesis to biomass production.- Optimize the induction strategy. A lower induction temperature (e.g., 20-25°C) can sometimes improve protein folding and reduce metabolic stress. - Consider a fed-batch strategy with a controlled glycerol (B35011) feed to manage cell density before induction.
2. Incomplete N-methylation or Cyclization: The precursor peptide may be expressed but not fully modified to the final this compound product.- Ensure adequate availability of S-adenosylmethionine (SAM), the methyl donor for the N-methylation step. Supplementation with L-methionine in the medium can sometimes be beneficial. - Verify the activity of the OphP protease.
Foaming in the Bioreactor 1. High Cell Density and Agitation: Vigorous agitation in a high-density culture can lead to excessive foaming.- Add an appropriate food-grade antifoaming agent as needed. - Optimize the agitation speed to ensure adequate mixing and oxygen transfer without excessive foam generation.
Inconsistent Batch-to-Batch Yield 1. Inoculum Variability: The age, size, and physiological state of the inoculum can significantly impact fermentation performance.- Standardize your inoculum preparation procedure, ensuring consistent cell density and growth phase.
2. Media Component Variability: Inconsistencies in the quality or preparation of the fermentation medium can affect cell growth and product formation.- Use high-quality reagents and ensure accurate media preparation for every batch.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound production in Pichia pastoris?

A1: While the optimal temperature for biomass growth of P. pastoris is typically 28-30°C, a lower temperature during the methanol induction phase (e.g., 20-25°C) can sometimes enhance the production of functional this compound. This is because lower temperatures can improve protein folding and reduce cellular stress associated with heterologous protein expression.

Q2: What is the recommended pH for the fermentation medium?

A2: A pH between 5.0 and 6.0 is generally recommended for P. pastoris fermentations. Maintaining the pH within this range is critical for cell viability and can also help to minimize the activity of host cell proteases that could degrade the biosynthetic enzymes or the final product.

Q3: Which fermentation medium is best suited for this compound production?

A3: A common medium used for the production of this compound in P. pastoris is Buffered Methanol-complex Medium (BMMY). This medium contains peptone and yeast extract to support robust growth and provides methanol for induction of gene expression.

Q4: How can I improve the N-methylation efficiency of the this compound precursor?

A4: The N-methylation step, catalyzed by the OphMA enzyme, requires S-adenosylmethionine (SAM) as a methyl donor. To potentially enhance this step, you can consider supplementing the fermentation medium with L-methionine, a precursor for SAM biosynthesis.

Q5: My this compound product appears to be degraded. What can I do?

A5: Proteolytic degradation is a common challenge. In addition to maintaining an optimal pH, consider using a protease-deficient P. pastoris strain. You can also minimize the fermentation time post-induction to reduce the exposure of the product to proteases.

III. Data Presentation: Fermentation Parameter Optimization Ranges

The following table summarizes the key fermentation parameters and their generally accepted optimal ranges for recombinant protein production in Pichia pastoris. These ranges should be used as a starting point for the optimization of this compound production.

Parameter Typical Range for Biomass Growth Typical Range for Induction Phase Impact on this compound Production
Temperature (°C) 28 - 3020 - 28Affects enzyme activity, protein folding, and cell viability.
pH 5.0 - 6.05.0 - 6.0Influences enzyme stability, protease activity, and nutrient availability.
Dissolved Oxygen (%) > 20> 20Essential for cell respiration and energy production.
Glycerol Concentration (g/L) 20 - 40 (in batch phase)N/A (or co-fed at low levels)Primary carbon source for biomass accumulation before induction.
Methanol Concentration (%) N/A0.5 - 2.0Induces the expression of the ophMA and ophP genes.

IV. Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production in Pichia pastoris

This protocol outlines a general procedure for the production of this compound in a lab-scale bioreactor.

1. Inoculum Preparation:

  • Inoculate a single colony of the recombinant P. pastoris strain into 50 mL of Buffered Glycerol-complex Medium (BMGY) in a 250 mL baffled flask.

  • Incubate at 30°C with vigorous shaking (250-300 rpm) for 18-24 hours, or until the culture reaches an OD600 of 2-6.

2. Bioreactor Setup and Batch Phase:

  • Prepare the bioreactor with Basal Salts Medium (BSM) supplemented with glycerol.

  • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1-0.5.

  • Maintain the temperature at 30°C and the pH at 5.0 (controlled with the addition of ammonium (B1175870) hydroxide).

  • Run the batch phase until the initial glycerol is depleted, as indicated by a sharp increase in dissolved oxygen (DO).

3. Fed-Batch Phase (Glycerol):

  • Initiate a fed-batch phase with a controlled feed of a glycerol solution to further increase biomass. The feed rate should be adjusted to maintain a constant, growth-limiting supply of glycerol.

4. Induction Phase (Methanol):

  • Once the desired cell density is reached, stop the glycerol feed.

  • Allow the culture to consume any residual glycerol (indicated by another DO spike).

  • Begin the methanol induction by adding a continuous feed of methanol to maintain a concentration of approximately 0.5-1.0%.

  • Optionally, reduce the temperature to 25°C for the induction phase.

  • Continue the induction for 48-72 hours, taking samples periodically to monitor this compound production.

5. Harvesting and Extraction:

  • Harvest the culture by centrifugation.

  • The location of this compound (intracellular or secreted) will determine the subsequent extraction protocol. If secreted, the supernatant is processed. If intracellular, the cell pellet is lysed for extraction.

V. Visualizations

OmphalotinA_Biosynthesis ophMA_gene ophMA gene Transcription_Translation Transcription & Translation ophMA_gene->Transcription_Translation ophP_gene ophP gene ophP_gene->Transcription_Translation OphMA_protein OphMA Precursor Protein (with MTase domain) Transcription_Translation->OphMA_protein OphP_protein OphP Protease Transcription_Translation->OphP_protein N_Methylation Iterative N-methylation (SAM dependent) OphMA_protein->N_Methylation Cyclization Proteolytic Cleavage & Macrocyclization OphP_protein->Cyclization Methylated_Precursor N-methylated Precursor N_Methylation->Methylated_Precursor Methylated_Precursor->Cyclization Omphalotin_A This compound Cyclization->Omphalotin_A

Caption: Biosynthetic pathway of this compound.

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Bioreactor Bioreactor Fermentation cluster_Downstream Downstream Processing Inoculum_Start Single Colony Shake_Flask Shake Flask Culture (BMGY Medium) Inoculum_Start->Shake_Flask Batch_Phase Batch Phase (Glycerol) Shake_Flask->Batch_Phase Inoculation Fed_Batch_Phase Fed-Batch Phase (Glycerol) Batch_Phase->Fed_Batch_Phase Glycerol Depletion Induction_Phase Induction Phase (Methanol) Fed_Batch_Phase->Induction_Phase Reach Target Biomass Harvest Harvest Cells Induction_Phase->Harvest Extraction Extraction Harvest->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Analysis Analysis (e.g., LC-MS) Purification->Analysis

Caption: General experimental workflow for this compound production.

"addressing instability of Omphalotin A during purification and storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omphalotin A. The information provided addresses common challenges related to the stability of this compound during purification and storage.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows unexpected peaks during HPLC analysis. What could be the cause?

A1: Unexpected peaks during HPLC analysis of this compound can arise from several sources, primarily degradation products. The most common degradation pathways for peptides like this compound are oxidation and hydrolysis.

  • Oxidation: this compound has been observed to undergo oxidation, which can result in the formation of various oxidized species.[1] This is a common issue for peptides, especially during long-term storage or exposure to air.

  • Hydrolysis: Although this compound's cyclic and N-methylated structure enhances its stability against proteolytic degradation, hydrolysis of the peptide backbone can still occur, particularly at non-methylated sites or under harsh pH conditions.[2][3] This can lead to the formation of linear peptide fragments.[1]

  • Acetylation: Acetylated versions of this compound have also been detected in fungal cultures.[1]

To identify the nature of the unexpected peaks, it is recommended to use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS).

Q2: I am observing a loss of activity of my purified this compound over time. How can I improve its stability?

A2: Loss of biological activity is often linked to chemical degradation. To improve the stability of your purified this compound, consider the following storage and handling procedures:

  • Storage Form: For long-term storage, it is highly recommended to store this compound as a lyophilized (freeze-dried) powder.[4] This minimizes degradation reactions that occur in solution.

  • Storage Temperature: Store lyophilized this compound at -20°C or preferably at -80°C.[4]

  • Storage of Solutions: If you need to store this compound in solution, use a sterile, slightly acidic buffer (pH 5-6) to prolong its shelf life.[4] Prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] For short-term storage (up to a week), 4°C may be acceptable, but for longer periods, freezing at -20°C or -80°C is recommended.[4]

  • Inert Atmosphere: For peptides containing residues prone to oxidation, it is advisable to purge the storage vial with an inert gas like nitrogen or argon before sealing.[4]

Q3: What are the best practices for purifying this compound to minimize degradation?

A3: The purification of this compound, a very hydrophobic macrocyclic peptide, typically involves several steps where degradation can occur.[1] To minimize this, consider the following:

  • Rapid Purification: Minimize the duration of the purification process to reduce the exposure of this compound to potentially harsh conditions.

  • pH Control: Maintain a stable and appropriate pH throughout the purification process. Avoid strongly acidic or basic conditions that can promote hydrolysis.

  • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solvents during extraction and chromatography to prevent oxidation.

  • High-Quality Solvents: Use high-purity solvents to avoid contaminants that could react with this compound.

  • Column Choice: For reversed-phase HPLC, C18 columns are commonly used.[5] The choice of the stationary phase and mobile phase additives can influence the stability of the peptide during separation.

Troubleshooting Guides

Issue 1: Presence of Oxidized Impurities in Purified this compound
Symptom Possible Cause Troubleshooting Steps
Additional peaks with a mass increase of +16 Da (or multiples thereof) are observed in the mass spectrum.Oxidation of susceptible amino acid residues during purification or storage.1. Minimize Air Exposure: During purification and handling, minimize the exposure of the sample to air. Work quickly and keep vials tightly sealed. 2. Use Degassed Solvents: Degas all solvents used for chromatography to remove dissolved oxygen. 3. Add Antioxidants: Consider adding a small amount of an antioxidant to your solvents. 4. Inert Storage: Store the purified peptide under an inert atmosphere (nitrogen or argon).[4]
Issue 2: Low Yield After Purification
Symptom Possible Cause Troubleshooting Steps
The final amount of purified this compound is significantly lower than expected.1. Adsorption to Surfaces: Hydrophobic peptides like this compound can adsorb to plasticware and chromatography columns. 2. Precipitation: The peptide may precipitate out of solution if its solubility limit is exceeded. 3. Degradation: The peptide may be degrading during the purification process.1. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and plates. 2. Optimize Solvents: Ensure that the solvents used throughout the purification process are appropriate for maintaining the solubility of this compound. Acetonitrile and methanol (B129727) are common organic modifiers in reversed-phase chromatography. 3. Review Purification Protocol: Re-evaluate the purification protocol for harsh steps (e.g., extreme pH, high temperatures) that could be causing degradation and optimize accordingly.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes. The gradient should be optimized based on the specific separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm and 280 nm, coupled with a mass spectrometer for peak identification.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, subject this compound samples to forced degradation conditions (e.g., acid, base, oxidation with H₂O₂, heat, and light) and analyze the resulting chromatograms to ensure separation of degradation products from the parent peak.[6][7]

Protocol 2: General Storage Protocol for this compound
  • Lyophilization: After purification, lyophilize the this compound solution to a dry powder.

  • Aliquoting: Aliquot the lyophilized powder into individual, low-binding vials in amounts suitable for single experiments.

  • Inert Atmosphere: Purge each vial with dry nitrogen or argon gas before sealing tightly.

  • Storage: Store the sealed vials at -80°C in the dark.

  • Reconstitution: When ready to use, allow a vial to equilibrate to room temperature before opening to prevent condensation.[4] Reconstitute the peptide in a suitable sterile buffer (e.g., pH 5-6) immediately before use.

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Analysis & Storage Culture_Extraction Extraction from Culture Supernatant Crude_Peptide Crude this compound Culture_Extraction->Crude_Peptide Solid_Phase_Synthesis Solid-Phase Peptide Synthesis Cleavage_Cyclization Cleavage & Cyclization Solid_Phase_Synthesis->Cleavage_Cyclization Cleavage_Cyclization->Crude_Peptide RP_HPLC Reversed-Phase HPLC Crude_Peptide->RP_HPLC Pure_Omphalotin_A Purified this compound RP_HPLC->Pure_Omphalotin_A LC_MS LC-MS Analysis Pure_Omphalotin_A->LC_MS Lyophilization Lyophilization Pure_Omphalotin_A->Lyophilization Storage Storage at -80°C Lyophilization->Storage

Caption: Workflow for this compound Purification and Analysis.

signaling_pathway Omphalotin_A This compound Nematode_Target Unknown Molecular Target in Nematode Omphalotin_A->Nematode_Target Binds to Signaling_Cascade Disruption of Signaling Pathways Nematode_Target->Signaling_Cascade Cellular_Processes Interference with Critical Cellular Processes Signaling_Cascade->Cellular_Processes Paralysis_Death Paralysis and Death of Nematode Cellular_Processes->Paralysis_Death

Caption: Postulated Nematicidal Mechanism of this compound.

References

"resolving inconsistent results in Omphalotin A nematicidal assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Omphalotin A in nematicidal assays. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in nematicidal research?

This compound is a cyclic peptide, originally isolated from the mushroom Omphalotus olearius, that has demonstrated potent and selective nematicidal activity.[1][2] It is of particular interest to researchers due to its high efficacy against plant-parasitic nematodes like Meloidogne incognita (root-knot nematode), a major agricultural pest.[2] Its mechanism of action is still under investigation, making it a valuable tool for discovering new nematode control strategies.[1]

Q2: Which nematode species is most sensitive to this compound?

Current research indicates that this compound is highly potent against the plant-parasitic nematode Meloidogyne incognita.[2] It exhibits significantly lower activity against the free-living model nematode Caenorhabditis elegans.[2] This specificity makes it a promising candidate for targeted agricultural applications.

Q3: What are the typical active concentrations of this compound?

The effective concentration of this compound can vary depending on the nematode species and the assay conditions. For Meloidogyne incognita, LD90 (lethal dose for 90% of the population) values have been reported to be between 2 and 5 µg/mL.[2] For C. elegans, significantly higher concentrations are required to observe a nematicidal effect.

Q4: How should I prepare my this compound stock solution?

Due to the peptidic nature of this compound, proper handling and storage are crucial for maintaining its activity. It is recommended to dissolve this compound in a minimal amount of a suitable organic solvent, such as DMSO, to create a concentrated stock solution. This stock can then be diluted to the final desired concentration in the assay buffer. It is advisable to prepare fresh dilutions for each experiment to avoid potential degradation.

Troubleshooting Guide

Inconsistent results in nematicidal assays can arise from a variety of factors, ranging from compound stability to the health of the nematode population. This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
High variability between replicates Inconsistent nematode age or developmental stage: Nematodes at different life stages can exhibit varying susceptibility to nematicidal compounds.Ensure a synchronized population of nematodes for each assay. For C. elegans, this can be achieved through bleach synchronization. For M. incognita, use freshly hatched second-stage juveniles (J2s).
Uneven distribution of nematodes in assay wells: A non-uniform number of nematodes per well will lead to inconsistent mortality or paralysis readings.Gently mix the nematode suspension before aliquoting into assay plates. Visually inspect each well to confirm a similar number of nematodes.
Incomplete dissolution of this compound: If the compound is not fully dissolved, its effective concentration will vary between wells.Ensure the this compound stock solution is completely dissolved before diluting it into the assay medium. A brief sonication of the stock solution may be helpful.
Lower than expected nematicidal activity Degradation of this compound: As a cyclic peptide, this compound may be susceptible to degradation due to improper storage, repeated freeze-thaw cycles, or adverse pH and temperature conditions in the assay. N-methylated cyclic peptides can be susceptible to enzymatic degradation.[3][4]Store the this compound stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. Ensure the pH of the assay buffer is within a stable range for peptides (typically near neutral).
Nematode population is unhealthy or stressed: Stressed nematodes may show altered responses to chemical treatments.Use healthy, actively moving nematodes for your assays. Ensure proper culture conditions and avoid overcrowding.
Binding of this compound to assay plate material: Hydrophobic compounds can sometimes adhere to the plastic of microtiter plates, reducing the effective concentration in the solution.Consider using low-adhesion microplates. Including a small percentage of a non-ionic surfactant like Triton X-100 in the assay buffer can sometimes mitigate this issue, but should be tested for its effect on the nematodes first.
High mortality in control groups Contamination of culture or assay medium: Bacterial or fungal contamination can be detrimental to nematode health.Use sterile techniques for all nematode culturing and assay preparations. Regularly check cultures for any signs of contamination.
Harsh solvent effects: High concentrations of solvents like DMSO can be toxic to nematodes.Keep the final concentration of the solvent in the assay medium as low as possible, typically below 1%. Always include a solvent control group in your experiments to assess its effect on nematode viability.
Mechanical stress during handling: Vigorous pipetting or centrifugation can physically damage the nematodes.Handle nematode suspensions gently. Use wide-bore pipette tips and minimize centrifugation speeds and times.

Experimental Protocols

Meloidogyne incognita Motility Assay (Liquid-based)

This protocol is designed to assess the effect of this compound on the motility of M. incognita second-stage juveniles (J2s).

Materials:

  • Synchronized M. incognita J2s

  • This compound stock solution (e.g., in DMSO)

  • Sterile water or a suitable buffer (e.g., M9 buffer)

  • 96-well microtiter plates

  • Microscope for observation

Procedure:

  • Nematode Preparation: Collect freshly hatched M. incognita J2s and wash them with sterile water. Resuspend the J2s in the assay buffer to a concentration of approximately 100-200 J2s per 50 µL.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer from the stock solution. Ensure the final solvent concentration is consistent across all treatments and does not exceed 1%.

  • Assay Setup:

    • Add 50 µL of the nematode suspension to each well of a 96-well plate.

    • Add 50 µL of the appropriate this compound dilution to the treatment wells.

    • Add 50 µL of the assay buffer with the same final solvent concentration to the control wells.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for the desired time points (e.g., 24, 48, and 72 hours).

  • Data Collection: At each time point, observe the nematodes under a microscope. A nematode is considered immobile or dead if it does not move when gently prodded with a fine probe. Count the number of motile and immotile nematodes in each well.

  • Analysis: Calculate the percentage of immotile nematodes for each treatment and control.

Caenorhabditis elegans Larval Development Assay

This assay evaluates the impact of this compound on the development of C. elegans from the L1 larval stage.

Materials:

  • Synchronized C. elegans L1 larvae

  • This compound stock solution (e.g., in DMSO)

  • S-medium supplemented with E. coli OP50

  • 96-well microtiter plates

  • Incubator at 20°C

Procedure:

  • Nematode Preparation: Obtain a synchronized population of C. elegans L1 larvae through bleach synchronization of gravid adults.

  • Assay Medium Preparation: Prepare S-medium containing a food source (E. coli OP50). Prepare serial dilutions of this compound in this medium.

  • Assay Setup:

    • Add approximately 20-30 L1 larvae in a small volume to each well of a 96-well plate.

    • Add 100 µL of the S-medium with the corresponding this compound concentration to the treatment wells.

    • Add 100 µL of the S-medium with the solvent to the control wells.

  • Incubation: Incubate the plates at 20°C for 72 hours.

  • Data Collection: After incubation, observe the developmental stage of the nematodes in each well under a microscope. Record the number of nematodes that have reached the L4 or adult stage.

  • Analysis: Calculate the percentage of developmental inhibition for each treatment compared to the control.

Visualizations

Experimental Workflow for Nematicidal Assays

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_nema Nematode Synchronization setup Assay Plate Setup prep_nema->setup prep_comp Compound Dilution Series prep_comp->setup incubation Incubation setup->incubation data_coll Data Collection incubation->data_coll data_anal Data Analysis data_coll->data_anal

Caption: A generalized workflow for conducting nematicidal bioassays.

Troubleshooting Logic for Inconsistent Results

troubleshooting_logic start Inconsistent Results check_nema Check Nematode Health & Synchronization start->check_nema check_comp Check Compound Stability & Solubility start->check_comp check_assay Review Assay Protocol start->check_assay sol_nema Re-synchronize population Use healthy nematodes check_nema->sol_nema Issue Found sol_comp Prepare fresh stock Verify solubility check_comp->sol_comp Issue Found sol_assay Ensure consistent handling Check controls check_assay->sol_assay Issue Found end_node Consistent Results sol_nema->end_node sol_comp->end_node sol_assay->end_node hypothetical_signaling_pathway cluster_compound Compound Action cluster_cellular Cellular Response cluster_physiological Physiological Outcome compound Nematicidal Compound (e.g., this compound) receptor Target Receptor (e.g., Ion Channel) compound->receptor Binds to/Modulates ion_flux Altered Ion Flux (e.g., Ca2+, Cl-) receptor->ion_flux downstream Downstream Signaling Cascade ion_flux->downstream muscle Muscle Cell Hyperpolarization or Depolarization downstream->muscle paralysis Paralysis muscle->paralysis

References

"challenges in the chemical synthesis of heavily N-methylated peptides"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of heavily N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing peptides with multiple N-methylated amino acids?

A1: The synthesis of heavily N-methylated peptides presents several significant challenges primarily stemming from steric hindrance.[1][2] The presence of a methyl group on the amide nitrogen obstructs the approach of the incoming activated amino acid, leading to slower and less efficient coupling reactions.[1] This steric hindrance is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1] Consequently, this can lead to low coupling yields and the formation of deletion sequences.[1][2] Furthermore, the synthesis process is often complicated by an increased risk of epimerization at the C-terminus of the activated amino acid.[3][4] Purification of the final peptide can also be challenging due to the increased hydrophobicity and potential for multiple conformations of the N-methylated backbone.[2][5]

Q2: How does N-methylation affect the properties of a peptide?

A2: N-methylation is a strategic modification that can significantly enhance the therapeutic potential of peptides.[6] Key benefits include:

  • Enhanced Proteolytic Stability: The methyl group sterically hinders protease enzymes, increasing the peptide's resistance to enzymatic degradation and extending its in-vivo half-life.[6]

  • Improved Membrane Permeability: By replacing an amide proton, N-methylation reduces the hydrogen bonding capacity of the peptide backbone, which can improve its ability to cross cell membranes and potentially lead to oral bioavailability.[6][7]

  • Conformational Control: The restricted rotation around the N-Cα bond due to the methyl group can lock the peptide into a more bioactive conformation, potentially increasing receptor affinity and specificity.[6][8]

Q3: When should I consider incorporating N-methylated amino acids into my peptide sequence?

A3: The decision to use N-methylated amino acids should be a deliberate one, balancing the potential benefits against the synthetic challenges.[2] Consider N-methylation when your peptide therapeutic candidate suffers from poor metabolic stability, low cell permeability, or if you aim to improve its receptor binding profile by constraining its conformation.[6][9] A systematic "N-methyl scan," where individual amino acids are replaced with their N-methylated counterparts, can be a valuable strategy to identify key positions where this modification is most beneficial.[8]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency and Deletion Sequences

Symptoms:

  • Mass spectrometry of the crude product shows significant peaks corresponding to peptides missing one or more amino acids (deletion sequences).

  • Low overall yield of the final peptide.

Possible Causes:

  • Steric Hindrance: The primary reason for incomplete coupling is the steric bulk of the N-methyl group.[1]

  • Ineffective Coupling Reagents: Standard coupling reagents like HBTU and HCTU are often not potent enough for these challenging couplings.[1]

Solutions:

  • Utilize More Potent Coupling Reagents: Switch to phosphonium-based reagents like PyAOP or PyBOP, or specialized uronium/aminium reagents such as HATU.[1][5] These have demonstrated greater success in overcoming the steric hindrance associated with N-methylated amino acids.[1]

  • Double or Triple Coupling: For particularly difficult couplings, such as coupling onto an N-methylated residue, repeating the coupling step two or three times can drive the reaction to completion.[1]

  • Microwave-Assisted Synthesis: The use of microwave energy can significantly enhance coupling efficiency for sterically hindered amino acids by providing localized, rapid heating.[8][10]

  • Optimize Solvent and Temperature: While DMF is a standard solvent, in some cases, using N-methyl-2-pyrrolidone (NMP) or elevating the reaction temperature may improve coupling outcomes.[11]

Problem 2: Epimerization (Racemization) of Amino Acids

Symptoms:

  • Chromatographic analysis (HPLC) of the purified peptide shows a doublet or broadened peak for the main product.

  • NMR analysis indicates the presence of diastereomers.

Possible Causes:

  • Base-Catalyzed Epimerization: The use of excess base during coupling or prolonged exposure to basic conditions can lead to the loss of stereochemical integrity at the α-carbon of the activated amino acid.[12][13]

  • Highly Activating Coupling Reagents: While potent, some coupling reagents can increase the propensity for epimerization.[3]

Solutions:

  • Careful Control of Base: Use the minimum necessary amount of a hindered base like diisopropylethylamine (DIPEA).

  • Use of Additives: The addition of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to coupling reactions can suppress epimerization.[5]

  • Low-Temperature Coupling: Performing the coupling reaction at a lower temperature can help to minimize the rate of epimerization.[13]

  • Choice of Coupling Reagent: Reagents like pivaloyl mixed anhydrides have been shown to achieve high yields with excellent suppression of racemization.[3]

Problem 3: Difficult Purification of the Final Peptide

Symptoms:

  • Broad or multiple peaks during RP-HPLC purification, even for a product that appears pure by mass spectrometry.[5]

  • Poor separation of the target peptide from closely related impurities.

Possible Causes:

  • Increased Hydrophobicity: The addition of methyl groups increases the lipophilicity of the peptide, which can lead to longer retention times and potentially poor peak shape on RP-HPLC.[2]

  • Conformational Isomers: N-methylated peptides can exist as multiple conformers (cis/trans isomers of the amide bond) that may interconvert slowly on the HPLC timescale, resulting in broadened or multiple peaks.[5]

  • Aggregation: The increased hydrophobicity can sometimes lead to peptide aggregation.

Solutions:

  • Modify HPLC Conditions:

    • Solvent System: Experiment with different organic modifiers (e.g., isopropanol (B130326) in addition to acetonitrile) or different ion-pairing agents.

    • Temperature: Running the HPLC at an elevated temperature can sometimes improve peak shape by accelerating the interconversion of conformers.

  • Alternative Purification Techniques: For very hydrophobic peptides, alternative methods like countercurrent distribution may be considered.[14]

  • Lyophilization Strategy: Ensure proper lyophilization from a suitable solvent system (e.g., acetonitrile/water or t-butanol/water) to obtain a fluffy, easily soluble powder.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for N-Methylated Amino Acids

Coupling ReagentGeneral EffectivenessKey AdvantagesPotential Drawbacks
HBTU, HCTULess EffectiveReadily available, cost-effective.Often result in low yields and incomplete couplings.[1]
HATU Highly Effective A recommended reagent for difficult couplings.[1][15]Higher cost.
PyAOP Highly Effective A phosphonium-based reagent, very effective for sterically hindered couplings.[5]Higher cost, potential for side reactions if not used correctly.
PyBOP/HOAt Highly Effective The addition of HOAt enhances coupling efficiency and suppresses racemization.[5]Two-component system.
BOP-Cl EffectiveCan be useful for couplings of N-methylated amino acids.[16]Can be less efficient than phosphonium (B103445) or HATU-based reagents.
PyBroP EffectiveA bromophosphonium reagent used for challenging couplings.[15]Can be moisture-sensitive.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide using HATU

This protocol outlines a general method for the manual synthesis of a peptide containing N-methylated residues on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids (both standard and N-methylated)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

  • Solid-phase peptide synthesis vessel with a frit

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.[6]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.[6]

  • Amino Acid Coupling (Standard Amino Acid):

    • Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.8 equivalents of HATU in DMF.[6]

    • Add 6 equivalents of DIPEA to the mixture and pre-activate for 1-2 minutes.[6]

    • Add the activated amino acid solution to the resin and shake for 1.5-3 hours.[6]

    • Wash the resin with DMF and DCM.

  • Coupling of an N-Methylated Amino Acid:

    • Follow the same procedure as in step 3, but consider a longer coupling time (e.g., 4-6 hours) or a double coupling. For a double coupling, after the initial coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.

  • Monitoring Coupling Completion: The standard ninhydrin (B49086) test is not effective for secondary amines. Use a bromophenol blue test to monitor the completion of couplings to N-methylated amines.[1]

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.[6]

  • On-Resin N-Methylation (Alternative Method):

    • After coupling a standard amino acid, the N-methylation can be performed directly on the resin-bound peptide.[6] A common method involves protection of the amide nitrogen with o-nitrobenzenesulfonyl chloride (o-NBS-Cl), followed by methylation using a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base, and subsequent deprotection of the nosyl group.[6][17]

  • Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.[6]

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent.[6] Purify the crude peptide using reverse-phase HPLC.[6]

  • Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.[6]

Protocol 2: Bromophenol Blue Test for Monitoring Coupling to N-Methylated Amines

Materials:

  • Bromophenol blue solution (250 mg in 50 mL of DMF)

  • Methanol

Procedure:

  • Take a small sample of the resin from the reaction vessel.

  • Wash the resin sample with methanol.

  • Add a few drops of the bromophenol blue test solution to the resin.

  • Observe the color of the resin beads and the solution.

    • Blue/Green: Incomplete coupling (free secondary amine is present).[15]

    • Yellow/Orange: Complete coupling (no free secondary amine).[15]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage_purification Cleavage & Purification start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (HATU/DIPEA) deprotection->coupling monitoring Monitor Coupling (Bromophenol Blue Test) coupling->monitoring repeat Repeat for each Amino Acid monitoring->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (MS, HPLC) purification->characterization end End: Pure Peptide characterization->end

Caption: Workflow for Solid-Phase Synthesis of N-Methylated Peptides.

troubleshooting_logic problem Low Coupling Yield / Deletion Sequences cause1 Steric Hindrance problem->cause1 cause2 Ineffective Coupling Reagent problem->cause2 solution1 Use Potent Reagents (HATU, PyAOP, PyBOP) cause1->solution1 solution2 Double/Triple Couple cause1->solution2 solution3 Microwave-Assisted Synthesis cause1->solution3 cause2->solution1

Caption: Troubleshooting Logic for Low Coupling Efficiency.

References

"improving the efficiency of the OphP-mediated cyclization step"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the OphP enzyme platform. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of the OphP-mediated cyclization step in your experimental workflows. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is OphP and what is its primary function?

A1: OphP is a serine peptidase involved in the biosynthesis of omphalotins, a class of cyclic peptides.[1] Its primary function is to catalyze the head-to-tail macrocyclization of linear peptide precursors.[1]

Q2: My OphP-mediated cyclization reaction has a low yield. What are the initial troubleshooting steps?

A2: Low cyclization yield can stem from several factors. Begin by verifying the integrity and concentration of both the OphP enzyme and the linear peptide substrate. Ensure that the reaction buffer composition, pH, and temperature are optimal for OphP activity. Sub-optimal substrate sequences can also significantly impact efficiency.

Q3: How critical is the peptide substrate sequence for efficient cyclization by OphP?

A3: The peptide sequence is highly critical. OphP exhibits distinct substrate preferences. For instance, studies have shown differences in processing peptides like Oph-5 and Oph-6 based on their methylation states.[2] The enzyme has a specific recognition mechanism, and alterations in the peptide sequence can drastically affect cyclization efficiency.[1]

Q4: Can backbone N-methylation of the peptide substrate affect the cyclization efficiency?

A4: Yes, backbone N-methylation can significantly influence the pharmacological properties of peptides and their processing by enzymes like OphP.[1] OphP has a distinctive substrate recognition mechanism that can accommodate N-methylated peptides, which is a valuable feature for developing peptide-based therapeutics.[1]

Q5: What are the typical reaction conditions for an in vitro OphP cyclization assay?

A5: A common starting point for in vitro reactions includes using a buffer such as 50 mM HEPES at pH 7.0, with 100 mM NaCl and 5 mM DTT.[1] Typical concentrations might involve 20 μM of the OphP enzyme and 200 μM of the peptide substrate, with the reaction proceeding at 25°C.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution
No or very low product formation Inactive OphP enzyme.- Verify enzyme activity with a positive control substrate known to be efficiently cyclized by OphP.- Express and purify a fresh batch of OphP enzyme.- Ensure proper storage conditions for the enzyme (-80°C in appropriate buffer).
Incorrect peptide substrate sequence.- Confirm the sequence of your linear peptide substrate via mass spectrometry.- Based on literature, ensure the substrate sequence is compatible with OphP. Consider redesigning the substrate if necessary.[1][2]
Suboptimal reaction conditions.- Optimize the reaction buffer pH (typically around 7.0).- Titrate the enzyme and substrate concentrations to find the optimal ratio.- Perform a temperature optimization curve (e.g., 20°C to 37°C).
Significant amount of unreacted linear peptide Insufficient enzyme concentration or reaction time.- Increase the concentration of the OphP enzyme in increments.- Extend the reaction time and monitor product formation at various time points.[2]
Product inhibition.- If cyclization stalls after a certain point, it might be due to product inhibition. Try to remove the cyclic product from the reaction mixture if feasible (e.g., using continuous flow systems).
Formation of undesired byproducts (e.g., dimers, oligomers) High substrate concentration.- Reduce the concentration of the linear peptide substrate to favor intramolecular cyclization over intermolecular reactions.[3]
Inappropriate solvent.- While organic solvents are not typically used with enzymes, the principle of favoring cyclization through solvent choice in chemical peptide cyclization can be considered.[4] However, any solvent addition must be compatible with maintaining OphP's structural integrity and activity.
Enzyme instability during the reaction Presence of proteases.- Add protease inhibitors to the reaction mixture.
Suboptimal buffer components.- Ensure the buffer contains stabilizing agents if necessary. For example, DTT is often included to prevent oxidation.[1]

Experimental Protocols

Protocol 1: Standard In Vitro OphP-Mediated Cyclization

This protocol provides a general framework for performing an OphP-mediated cyclization reaction.

Materials:

  • Purified OphP enzyme

  • Lyophilized linear peptide substrate

  • Reaction Buffer: 50 mM HEPES, pH 7.0, 100 mM NaCl, 5 mM DTT

  • Quenching Solution: 10% Trifluoroacetic acid (TFA)

  • HPLC-grade water and acetonitrile

Procedure:

  • Prepare a stock solution of the linear peptide substrate in the reaction buffer.

  • In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer, peptide substrate stock solution (to a final concentration of 200 μM), and OphP enzyme stock solution (to a final concentration of 20 μM).

  • Incubate the reaction at 25°C for a predetermined time (e.g., 4 hours), taking aliquots at various time points.

  • To quench the reaction for each aliquot, add an equal volume of the quenching solution.

  • Analyze the reaction products by HPLC or LC-MS to determine the extent of cyclization.

Protocol 2: Analysis of Cyclization Products by HPLC

This protocol outlines the analysis of the reaction mixture to quantify the linear substrate and the cyclic product.

Instrumentation and Columns:

  • A reverse-phase HPLC system with a C18 column is typically used.

Mobile Phase:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the quenched reaction sample.

  • Run a linear gradient of mobile phase B to elute the peptides (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • The cyclic product is expected to have a different retention time than the linear precursor. Quantify the respective peak areas to determine the reaction efficiency.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting OphP Cyclization Inefficiency start Low Cyclization Efficiency check_reagents Verify Enzyme and Substrate Integrity start->check_reagents check_conditions Review Reaction Conditions (pH, Temp, Buffer) start->check_conditions optimize_conc Optimize Enzyme/Substrate Ratio check_reagents->optimize_conc Reagents OK check_conditions->optimize_conc Conditions OK optimize_time Optimize Reaction Time optimize_conc->optimize_time redesign_substrate Consider Substrate Redesign optimize_time->redesign_substrate No Improvement success Improved Efficiency optimize_time->success Improvement Seen redesign_substrate->success New Substrate Works fail Persistent Low Efficiency redesign_substrate->fail Still Fails OphPCycle Simplified OphP Catalytic Cycle E OphP (E) ES Enzyme-Substrate Complex (E-S) E->ES + S S Linear Peptide (S) ES->E Dissociation EP Enzyme-Product Complex (E-P) ES->EP Cyclization EP->E Release of P P Cyclic Peptide (P)

References

"troubleshooting contamination issues in fungal cultures for Omphalotin A extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues in fungal cultures for Omphalotin A extraction from Omphalotus olearius.

Troubleshooting Guides

Guide 1: Initial Culture Contamination

Issue: Contamination is observed shortly after inoculating the Omphalotus olearius culture.

Possible Causes & Solutions:

  • Inadequate Aseptic Technique: The primary cause of contamination is often a breach in aseptic technique during culture handling.[1][2][3]

    • Solution: Reinforce strict aseptic practices. Work in a laminar flow hood or biosafety cabinet that has been properly sterilized.[3][4] Disinfect all surfaces, equipment, and gloved hands with 70% ethanol (B145695) before and during work.[2][5] Minimize the time culture vessels are open and work near a Bunsen burner to create an updraft that prevents airborne contaminants from settling.[1]

  • Contaminated Starting Material: The initial Omphalotus olearius culture or the inoculum itself may be contaminated.

    • Solution: Obtain cultures from a reputable source. Before starting a large-scale culture, perform a small-scale pilot culture to check for any underlying contamination.

  • Improperly Sterilized Media and Equipment: Autoclaving or filtration failures can leave contaminants in your growth medium or on your equipment.

    • Solution: Validate your sterilization procedures. Ensure your autoclave reaches the correct temperature and pressure for the required duration (typically 121°C at 15 psi for at least 15-20 minutes for liquids).[6] For heat-sensitive components, use sterile filtration with a 0.22 µm filter.

Troubleshooting Workflow: Initial Contamination

Start Contamination observed in initial culture Check_Aseptic Review Aseptic Technique Start->Check_Aseptic Check_Source Verify Culture Source Purity Start->Check_Source Check_Sterilization Validate Sterilization Protocols Start->Check_Sterilization Implement_Strict_Aseptic Implement Strict Aseptic Procedures Check_Aseptic->Implement_Strict_Aseptic Quarantine_New_Culture Quarantine and Test New Culture Stock Check_Source->Quarantine_New_Culture Validate_Autoclave Validate Autoclave and Filtration Methods Check_Sterilization->Validate_Autoclave Resolved Contamination Resolved Implement_Strict_Aseptic->Resolved Quarantine_New_Culture->Resolved Validate_Autoclave->Resolved

Caption: Workflow for troubleshooting initial fungal culture contamination.

Guide 2: Contamination During Incubation and Growth

Issue: Contamination appears in established Omphalotus olearius cultures during incubation.

Possible Causes & Solutions:

  • Environmental Contaminants: Airborne fungal spores or bacteria can enter the culture through improper seals or during routine checks.

    • Solution: Ensure culture flasks or plates are properly sealed with breathable yet sterile closures. Minimize opening the incubator and cultures. Regularly clean and disinfect the incubator, paying attention to the water pan, which can be a source of contamination.[7][8]

  • Cross-Contamination: Transfer of contaminants from other cultures in the same incubator or workspace.

    • Solution: Handle only one cell line at a time in the biosafety cabinet.[9] If possible, use separate incubators for different fungal species. Always use fresh, sterile pipette tips and other disposable materials for each culture.[2]

  • Latent Contamination: Slow-growing contaminants present in the initial culture that only become visible over time.

    • Solution: Regularly inspect cultures microscopically for any signs of contamination, even if not visible to the naked eye.[10]

Contamination Source Identification Logic

Contamination Contamination Detected During Incubation Isolate_Culture Isolate Affected Culture Contamination->Isolate_Culture Microscopy Microscopic Examination Isolate_Culture->Microscopy Identify_Contaminant Identify Contaminant Type (Bacterial, Fungal, Yeast) Microscopy->Identify_Contaminant Bacterial Bacterial Contamination Identify_Contaminant->Bacterial Slime, turbidity Fungal Fungal Contamination Identify_Contaminant->Fungal Filaments, spores Yeast Yeast Contamination Identify_Contaminant->Yeast Budding cells Trace_Source Trace Potential Source Bacterial->Trace_Source Fungal->Trace_Source Yeast->Trace_Source Decontaminate Decontaminate Workspace and Incubator Trace_Source->Decontaminate

Caption: Logical steps for identifying the source of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of bacterial contamination in my Omphalotus olearius culture?

A1: Common signs of bacterial contamination include:

  • A sudden drop in the pH of the medium (often indicated by a color change to yellow if using a pH indicator like phenol (B47542) red).

  • Cloudiness or turbidity in the culture medium.[10][11]

  • A slimy appearance of the fungal mycelium.

  • Unpleasant or sour odors.[12]

  • Under a microscope, you will see small, motile or non-motile rods or cocci, distinct from the fungal hyphae.

Q2: How can I distinguish between yeast and fungal cross-contamination?

A2:

  • Yeast contamination often appears as individual, round or oval-shaped cells that may be budding.[8] The culture medium may become turbid, and a distinct "fermented" odor might be present.[9][11]

  • Fungal cross-contamination will present as filamentous mycelia, similar to your Omphalotus olearius culture, but with different morphological characteristics (e.g., color, growth rate, spore-bearing structures).[9] Common fungal contaminants include Penicillium (bluish-green colonies) and Aspergillus (green, yellow, or black colonies).[13]

Q3: Can I salvage a culture that has been contaminated?

A3: For most low-level bacterial contamination, it is sometimes possible to salvage a culture, although it is often recommended to discard it to prevent the spread of contaminants.[12] If the culture is invaluable, you may try the following:

  • Sub-culturing: Carefully transfer a small, uncontaminated piece of the fungal mycelium to a fresh plate of medium containing antibiotics.

  • Antibiotic Treatment: Incorporate a broad-spectrum antibiotic cocktail into the growth medium. However, be aware that this can mask low-level contamination and may lead to the development of antibiotic-resistant strains. It's also important to ensure the antibiotics do not inhibit the growth of Omphalotus olearius or the production of this compound.

For fungal or heavy bacterial contamination, it is almost always best to discard the culture and start over after a thorough decontamination of your workspace and equipment.[7]

Q4: What are the best practices for preventing contamination in a shared laboratory space?

A4: In a shared laboratory space, it is crucial to:

  • Communicate: Establish clear communication and protocols with other lab members regarding equipment use and cleaning.

  • Dedicated Supplies: Whenever possible, use dedicated media, reagents, and equipment for your specific fungal cultures to avoid cross-contamination.

  • Regular Cleaning: Participate in a regular, thorough cleaning schedule for shared equipment such as incubators, biosafety cabinets, and water baths.

  • Labeling: Clearly label all your cultures, media, and reagents with your name, the date, and the contents.

  • Waste Disposal: Properly dispose of all contaminated materials in designated biohazard containers.

Quantitative Data Summary

Table 1: Common Contaminants and Their Characteristics

ContaminantCommon AppearanceTypical pH ChangeMicroscopic View
Bacteria Turbid medium, surface scum, slimeAcidic (Yellow)Small rods or cocci
Yeast Turbid medium, distinct coloniesAcidic (Yellow)Budding, oval cells
Mold Filamentous growth, colored sporesVariableHyphae, spores

Table 2: Efficacy of Common Sterilization Methods

MethodTargetTemperatureTimeEfficacy
Autoclaving (Wet Heat) Media, glassware, metal tools121°C15-20 minHigh (kills bacteria, fungi, spores)[6]
Dry Heat Sterilization Glassware, metal tools160-180°C1-2 hoursHigh (for heat-stable items)[6]
Filtration Heat-sensitive liquidsN/AN/AEffective for removing bacteria (0.22 µm) and fungi (0.45 µm)
70% Ethanol Surfaces, gloved handsN/AN/AGood for surface disinfection, less effective against spores

Experimental Protocols

Protocol 1: Aseptic Technique for Fungal Culture Transfer
  • Preparation:

    • Don personal protective equipment (lab coat, gloves).[2]

    • Wipe down the laminar flow hood or biosafety cabinet with 70% ethanol.[5]

    • Place all necessary sterile materials (culture plates/flasks, scalpels, forceps, fresh media) inside the hood. Wipe the exterior of all items with 70% ethanol before placing them in the hood.[2][5]

  • Transfer:

    • Loosen the caps (B75204) of all vessels before starting the transfer.

    • If using tools, sterilize them by flaming (if metal) or use pre-sterilized disposable tools.

    • Open the parent culture and the new culture vessel for the minimum amount of time required.[1]

    • Using a sterile scalpel, cut a small piece of the leading edge of the fungal mycelium from the parent culture.

    • Transfer the mycelial plug to the center of the new culture medium.

    • Immediately close both culture vessels.

  • Sealing and Incubation:

    • Seal the new culture plate with parafilm.

    • Label the plate with the fungal species, date, and your initials.

    • Incubate under the appropriate conditions for Omphalotus olearius.

  • Cleanup:

    • Dispose of all used disposable materials in a biohazard bag.

    • Wipe down the work surface with 70% ethanol.

Protocol 2: Isolation of Fungal Contaminants for Identification
  • Aseptic Isolation:

    • In a biosafety cabinet, use a sterile inoculation loop or needle to pick a small sample of the contaminant from the contaminated Omphalotus olearius culture.

    • Streak the sample onto a general-purpose fungal medium, such as Potato Dextrose Agar (PDA).

  • Incubation:

    • Incubate the plate at 25-30°C and observe for growth.

  • Microscopic Examination:

    • Once the contaminant has grown, prepare a slide for microscopic observation.

    • Aseptically transfer a small portion of the fungal growth to a microscope slide with a drop of lactophenol cotton blue stain.

    • Gently tease the fungal material apart with two sterile needles.

    • Cover with a coverslip and observe under a microscope.

  • Identification:

    • Identify the contaminant based on its macroscopic (colony morphology, color) and microscopic (spore shape and arrangement, hyphal structure) characteristics.[13]

References

Technical Support Center: Optimization of LC-MS Parameters for Sensitive Omphalotin A Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the sensitive detection of Omphalotin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its detection challenging?

A1: this compound is a cyclic dodecapeptide, a type of fungal natural product known for its nematicidal properties.[1][2] Its detection can be challenging due to its complex structure, which includes nine backbone N-methylations.[1][3] These modifications can affect its ionization efficiency and fragmentation behavior in the mass spectrometer.

Q2: What is the expected mass-to-charge ratio (m/z) for this compound?

A2: For protonated this compound, the expected mass-to-charge ratio ([M+H]⁺) is 1318.89 Da.[1] It's also possible to detect a linear version of the peptide with an [M+H]⁺ of 1336.89 Da.[1]

Q3: What are the general steps for preparing a sample of this compound for LC-MS analysis?

A3: A typical workflow involves extraction from the biological matrix (e.g., fungal or yeast culture), purification, and reconstitution in a suitable solvent for LC-MS analysis.[1] Common extraction methods use organic solvents like ethyl acetate (B1210297) or methanol (B129727).[1] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[4][5][6]

Q4: What type of LC column is suitable for this compound analysis?

A4: Reversed-phase (RP) chromatography is commonly used for the separation of peptides like this compound.[1][7] A C18 column is a standard choice that provides good retention and separation for such molecules.[4]

Q5: How can I confirm the identity of a peak as this compound?

A5: Peak identity is confirmed by comparing its retention time and mass-to-charge ratio with a chemically synthesized this compound standard.[1] Further confirmation can be achieved through tandem mass spectrometry (MS/MS), where the fragmentation pattern of the detected ion is matched with that of the standard.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS analysis of this compound.

Issue 1: No this compound Peak Detected

Q: I am not observing any peak at the expected retention time and m/z for this compound. What should I check?

A: This issue can stem from problems with the sample, the LC system, or the MS detector.[8][9] Follow these troubleshooting steps:

  • Verify Sample Preparation:

    • Ensure the extraction protocol was followed correctly. This compound can be extracted from cell lysates using ethyl acetate, followed by evaporation and reconstitution in methanol.[1]

    • Check for sample degradation. Prepare fresh samples if necessary.[9]

    • Confirm that the final sample concentration is above the instrument's limit of detection (LOD).[9]

  • Check the LC System:

    • Confirm that the LC is connected to the mass spectrometer's ion source.[9]

    • Check for leaks in the system, as this can lead to a loss of sensitivity.[8]

    • Ensure there is mobile phase flow and that the correct mobile phase compositions are being used.[9]

    • Verify the autosampler and syringe are functioning correctly and injecting the sample.[8]

  • Check the MS System:

    • Ensure the mass spectrometer is properly tuned and calibrated.[9]

    • Verify that the MS settings (e.g., polarity, acquisition mode) are appropriate for detecting this compound ([M+H]⁺ = 1318.89 Da).[1][9]

    • Check the ion source to ensure proper spray and that the capillary is not blocked.[9]

Issue 2: Low Signal Intensity or Poor Sensitivity

Q: I can detect the this compound peak, but the signal is very weak. How can I improve the sensitivity?

A: Low sensitivity is a common challenge in LC-MS analysis, especially for low-abundance analytes.[10][11] Consider the following optimization strategies:

  • Optimize Sample Preparation:

    • Incorporate a sample concentration step. After extraction, the organic phase can be evaporated to dryness and the residue reconstituted in a smaller volume of solvent.[1]

    • Use a solid-phase extraction (SPE) cleanup to remove matrix components that can cause ion suppression.[5][6]

  • Optimize LC Parameters:

    • Adjust the gradient length. A longer, shallower gradient can improve the separation of this compound from co-eluting matrix components, reducing ion suppression.[7]

    • Optimize the flow rate. For standard analytical columns, lower flow rates can sometimes enhance ionization efficiency.[7]

  • Optimize MS Parameters:

    • Fine-tune the electrospray source parameters, such as capillary temperature and voltage, to maximize the signal-to-noise ratio for this compound.[11] It is crucial to optimize these settings to achieve the necessary sensitivity for detecting low-abundance ions.[11]

    • Optimize the collision energy in MS/MS mode to ensure efficient fragmentation and the production of strong, specific product ions.[12]

    • Check for the formation of adducts (e.g., sodium, potassium) that can split the ion signal. Using fresh, high-purity mobile phases and clean glassware can help minimize this.[9]

Experimental Protocols

Protocol 1: Extraction of this compound from Pichia pastoris

This protocol is adapted from methods described for the production and detection of this compound in yeast.[1]

  • Cell Lysis: After cultivation, harvest the Pichia pastoris cells by centrifugation. Lyse the cells using a method such as glass bead homogenization.[1]

  • Solvent Extraction:

    • Mix the cleared cell lysate with an equal volume of ethyl acetate in a separatory funnel.[1]

    • Shake the mixture vigorously to ensure thorough mixing.[1]

    • Allow the phases to separate, and collect the upper organic layer containing this compound.[1]

  • Concentration:

    • Evaporate the collected organic phase to dryness using a rotary evaporator.[1]

  • Reconstitution:

    • Dissolve the resulting pellet in 100% methanol for LC-MS/MS analysis.[1] Inject approximately 3.0 μL of the sample for analysis.[1]

Protocol 2: General LC-MS/MS Analysis

This protocol provides a starting point for the LC-MS/MS analysis of this compound. Parameters should be optimized for your specific instrument and column.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient appropriate for eluting a large peptide. Start with a low percentage of mobile phase B and gradually increase it.

    • Flow Rate: Adjust based on the column's internal diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).[7]

    • Column Temperature: Maintain a constant temperature, for example, 40 °C, to ensure reproducible retention times.[13]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan to detect the precursor ion ([M+H]⁺ = 1318.89 Da), followed by data-dependent MS/MS to obtain fragment ions for structural confirmation.[1][14]

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for an this compound standard.[11]

    • MS/MS: Select the precursor ion of this compound for collision-induced dissociation (CID). Optimize the collision energy to generate a stable and informative fragmentation pattern.[12]

Key LC-MS Parameters for this compound Detection

The following tables summarize key quantitative data and typical starting parameters for the LC-MS analysis of this compound.

Table 1: this compound Mass and Retention Data

CompoundPrecursor Ion [M+H]⁺Reported Retention Time
This compound (cyclic)1318.89 Da[1]17.89 min[1]
This compound (linear)1336.89 Da[1]Not specified

Note: Retention time is highly dependent on the specific LC column, gradient, and mobile phases used.

Table 2: Recommended Starting LC-MS Parameters

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 100 mm, <3 µmStandard for peptide separations, offering good resolution.
Mobile Phase A: H₂O + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidProvides good protonation for positive ESI mode and sharp peak shapes.[4]
Gradient 5-95% B over 20-30 minA broad gradient is necessary to elute the relatively large and hydrophobic this compound.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Ionization Mode ESI PositivePeptides readily form positive ions by protonation.
Capillary Voltage 3.0 - 4.0 kVTypical range for stable electrospray.[12]
Source Temp. 300 - 350 °CNeeds optimization to ensure efficient desolvation without degrading the analyte.[11]
Scan Range (MS1) 400 - 1500 m/zCovers the expected m/z of this compound and potential adducts.
Collision Energy 20 - 40 eVStarting range for CID of peptides; requires optimization for specific fragment ions.

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis start Pichia pastoris Cell Culture lysis Cell Lysis (e.g., Glass Beads) start->lysis extraction Liquid-Liquid Extraction (Ethyl Acetate) lysis->extraction concentration Evaporation of Organic Phase extraction->concentration reconstitution Reconstitution in Methanol concentration->reconstitution injection Inject Sample into LC-MS reconstitution->injection 3 µL Injection separation Reversed-Phase LC Separation injection->separation detection MS Detection (ESI+) separation->detection msms MS/MS Fragmentation detection->msms data_analysis data_analysis msms->data_analysis Data Analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Start: Low/No this compound Signal check_ms Check MS Performance with Standard start->check_ms check_lc Check LC System (Leaks, Flow, Column) check_ms->check_lc MS OK tune_ms Tune/Calibrate MS, Clean Source check_ms->tune_ms MS Issue check_sample Review Sample Preparation check_lc->check_sample LC OK fix_lc Fix Leaks, Purge System, Replace Column check_lc->fix_lc LC Issue remake_sample Re-extract Sample, Check Concentrations check_sample->remake_sample Sample Prep Issue optimize Optimize MS Parameters (Source, CE) check_sample->optimize Sample Prep OK ms_ok MS OK ms_fail MS Issue lc_ok LC OK lc_fail LC Issue sample_ok Sample Prep OK sample_fail Sample Prep Issue tune_ms->start fix_lc->start remake_sample->start

Caption: Troubleshooting logic for this compound detection.

References

"strategies for reducing byproduct formation during Omphalotin A synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Omphalotin A synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to byproduct formation during the synthesis of this complex cyclic peptide.

Troubleshooting Guides

This section provides solutions to common problems encountered during both chemical and biosynthetic this compound synthesis.

Solid-Phase Peptide Synthesis (SPPS) Troubleshooting

Problem: Low yield of the desired full-length linear peptide and presence of multiple smaller peptides in HPLC analysis.

Possible Cause: Incomplete coupling reactions or premature chain termination, leading to the formation of deletion peptides and truncated sequences . The high degree of N-methylation and the hydrophobicity of the this compound sequence can hinder coupling efficiency.[1][2] Peptide chain aggregation on the solid support can also physically block reactive sites.[3][4]

Solutions:

  • Optimize Coupling Reagents and Conditions:

    • Utilize highly efficient coupling reagents suitable for sterically hindered N-methylated amino acids, such as HATU, HCTU, or PyAOP.

    • Increase the excess of amino acid and coupling reagent.

    • Extend coupling times and perform double couplings, especially for difficult residues.

    • Increase the reaction temperature (microwave-assisted synthesis can be beneficial, but temperature must be carefully controlled to avoid racemization).[5]

  • Improve Resin Swelling and Reduce Aggregation:

    • Switch to a resin with a lower loading capacity.

    • Use solvents known to disrupt secondary structures and improve solvation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), sometimes in combination.[3][4]

    • Incorporate pseudoproline dipeptides at specific locations in the sequence to disrupt aggregation.

  • Monitor Coupling Completion:

    • Use a qualitative test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines) to ensure complete coupling at each step.

    • For quantitative assessment, the ninhydrin (B49086) test can be employed.[6]

Problem: Presence of a major byproduct with the same mass as the desired product but a different retention time in HPLC.

Possible Cause: Racemization of one or more amino acid residues during activation and coupling. N-methylated amino acids can be susceptible to racemization, especially with prolonged activation times or the use of certain bases.[7]

Solutions:

  • Use Racemization-Suppressing Additives:

    • Incorporate additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) into the coupling cocktail.[5]

    • The simultaneous use of HOBt and copper(II) chloride has been reported to be effective in carbodiimide-mediated couplings.[8]

  • Control Temperature:

    • Avoid excessive heating during coupling reactions, especially when using microwave synthesis.[5]

  • Choice of Base:

    • Use a hindered base like diisopropylethylamine (DIEA) and use it in the minimum necessary amount.

Problem: Formation of a cyclic byproduct, especially at the N-terminus of the peptide chain.

Possible Cause: Diketopiperazine (DKP) formation , which is a common side reaction in SPPS, particularly when proline is one of the first two N-terminal residues.[9][10] This leads to the cleavage of the dipeptide from the resin.

Solutions:

  • Choice of Resin and Protecting Groups:

    • Utilize a 2-chlorotrityl chloride resin, which is sterically hindered and suppresses DKP formation.

    • Introduce the first two amino acids as a pre-formed dipeptide.

  • Modify the Synthesis Protocol:

    • Keep the N-terminal amino group protonated until the next coupling step to reduce its nucleophilicity.

Biosynthesis Troubleshooting

Problem: Low yield of this compound with accumulation of the linear precursor peptide.

Possible Cause: Inefficient cyclization by the OphP enzyme . This can be due to substrate inhibition, suboptimal reaction conditions, or hydrolysis of the acyl-enzyme intermediate by water instead of intramolecular attack by the N-terminal amine.[11]

Solutions:

  • Optimize Enzyme and Substrate Concentrations:

    • Determine the optimal ratio of the linear peptide precursor to the OphP enzyme.

  • Control Reaction Conditions:

    • Ensure optimal pH, temperature, and buffer composition for OphP activity.

    • Minimize the presence of water in the reaction to favor cyclization over hydrolysis.[11]

Problem: Heterogeneity in the final product, with mass spectrometry indicating a mixture of species with varying numbers of methyl groups.

Possible Cause: Incomplete methylation of the precursor peptide by the OphMA methyltransferase .[12][13] The promiscuity of OphMA can also lead to undesired methylation patterns if the expression system contains other potential substrates.[1][14]

Solutions:

  • Ensure Sufficient SAM:

    • Provide an adequate supply of the methyl donor, S-adenosyl methionine (SAM), during the expression and in vitro methylation steps.

  • Optimize Expression Conditions:

    • Adjust fermentation/culture conditions (temperature, induction time) to allow for complete processing by OphMA.

  • Purification of the Precursor:

    • If performing the cyclization in vitro, purify the fully methylated linear precursor before introducing the OphP enzyme.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the solid-phase synthesis of this compound?

A1: Due to its highly N-methylated and hydrophobic nature, the most common byproducts during the SPPS of this compound are:

  • Deletion peptides: Shorter peptides resulting from incomplete coupling at one or more steps.[2]

  • Truncated peptides: Peptides that have stopped elongating due to capping or other termination events.[15]

  • Racemized diastereomers: Peptides with one or more amino acids in the incorrect stereochemical configuration.[7]

  • Diketopiperazines: Cyclic dipeptides formed at the N-terminus, leading to chain cleavage.[9][10]

  • Aggregated peptides: Insoluble peptide chains that are difficult to purify.[3][4]

Q2: How can I minimize peptide aggregation during SPPS?

A2: Minimizing aggregation is crucial for successful synthesis. Strategies include:

  • Using a low-substitution resin.

  • Synthesizing at elevated temperatures.

  • Using solvents that disrupt secondary structures, such as NMP or DMSO.[3][4]

  • Incorporating "difficult sequence" disruption elements like pseudoproline dipeptides.

Q3: Are there specific sequences in this compound that are prone to side reactions?

A3: While specific data for this compound is limited, in general, sequences containing Asp are prone to aspartimide formation, although this is less common with N-methylated residues.[3][16] Sequences with Pro at the N-terminus are susceptible to diketopiperazine formation.[9][10] The high number of hydrophobic residues in this compound makes the entire sequence prone to aggregation.[3]

Q4: In the biosynthetic route, can the OphP enzyme produce byproducts other than the desired cyclic this compound?

A4: Yes, the primary side reaction catalyzed by OphP is the hydrolysis of the linear precursor peptide, resulting in a linear, non-cyclic product.[11] This occurs when water acts as a nucleophile on the acyl-enzyme intermediate instead of the peptide's N-terminal amine. OphP has also been shown to be somewhat promiscuous, meaning it can potentially cyclize other similar peptide sequences if they are present in the reaction mixture.[1][14]

Q5: What is the best way to purify this compound from its synthesis-related byproducts?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying this compound. Due to the hydrophobicity of this compound and many of its byproducts, careful optimization of the mobile phase gradient (typically water/acetonitrile with a trifluoroacetic acid modifier) is necessary to achieve good separation.[12] Deletion and truncated peptides, being shorter and generally less hydrophobic, will elute earlier than the full-length product. Diastereomers resulting from racemization can be very difficult to separate and may require specialized chiral columns or extensive optimization of the RP-HPLC method.

Data Presentation

The following tables summarize the common byproducts and the factors that influence their formation.

Table 1: Common Byproducts in this compound Solid-Phase Peptide Synthesis (SPPS)

Byproduct TypeKey Influencing FactorsRecommended Mitigation Strategies
Deletion/Truncated Peptides Incomplete coupling, peptide aggregationUse high-efficiency coupling reagents (HATU, HCTU), double coupling, aggregation-disrupting solvents (NMP, DMSO), pseudoproline dipeptides.
Racemized Diastereomers High temperatures, prolonged activation, choice of baseUse racemization-suppressing additives (HOBt, Oxyma), control temperature, use hindered bases (DIEA).
Diketopiperazines (DKPs) N-terminal sequence (especially with Proline)Use 2-chlorotrityl chloride resin, introduce N-terminal dipeptides as a single unit.
Aggregated Peptides Hydrophobic sequence, high resin loadingUse low-loading resin, aggregation-disrupting solvents, elevated temperature, pseudoproline dipeptides.

Table 2: Common Byproducts in this compound Biosynthesis

Byproduct TypeKey Influencing FactorsRecommended Mitigation Strategies
Incompletely Methylated Precursors Insufficient SAM, suboptimal OphMA activityEnsure adequate SAM supply, optimize expression/reaction conditions for OphMA.
Linear Hydrolyzed Peptide Non-optimal OphP reaction conditions, excess waterOptimize enzyme-to-substrate ratio, pH, and temperature for OphP; minimize water content in in vitro reactions.

Experimental Protocols

Protocol 1: General Method for Minimizing Aggregation during SPPS of Hydrophobic Peptides
  • Resin Selection: Choose a low-load (e.g., 0.1-0.3 mmol/g) polystyrene-based resin (e.g., Wang or 2-chlorotrityl chloride resin).

  • Solvent System: For coupling and deprotection steps, use N-methylpyrrolidone (NMP) or a "magic mixture" of DCM:DMF:NMP (1:1:1) to enhance solvation.[3]

  • Deprotection: Use a solution of 20% piperidine (B6355638) in NMP. If deprotection is slow, consider adding a chaotropic agent like LiCl to the deprotection solution.

  • Coupling:

    • Use a 4- to 5-fold excess of Fmoc-amino acid and a suitable coupling reagent (e.g., HATU).

    • Pre-activate the amino acid for a short period (1-2 minutes) before adding it to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, the temperature can be raised to 50°C with careful monitoring to avoid racemization.[5]

  • Monitoring: After each coupling step, perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines) on a small sample of resin beads to ensure the reaction has gone to completion. If the test is positive, perform a second coupling.

  • Pseudoproline Dipeptides: At strategic points in the sequence (e.g., before a stretch of hydrophobic residues), incorporate a pseudoproline dipeptide to disrupt secondary structure formation.

Protocol 2: Enzymatic Cyclization of Linear this compound Precursor with OphP
  • Precursor Preparation: Obtain the fully N-methylated linear this compound precursor peptide, either through purification from an expression system or via SPPS and subsequent purification.

  • Reaction Buffer: Prepare a suitable reaction buffer for OphP. A starting point could be a Tris-HCl or phosphate (B84403) buffer at a pH between 7.0 and 8.0.

  • Enzyme and Substrate:

    • Dissolve the linear precursor peptide in the reaction buffer to a final concentration in the low millimolar range (e.g., 1-5 mM).

    • Add purified OphP enzyme to the reaction mixture. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:50 to 1:100 (enzyme:substrate) can be used.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature, for example, 25-30°C.

    • Gently agitate the reaction mixture.

  • Monitoring the Reaction:

    • At various time points (e.g., 1, 4, 12, 24 hours), take a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot by adding an acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).

    • Analyze the aliquot by RP-HPLC and mass spectrometry to monitor the disappearance of the linear precursor and the appearance of the cyclic this compound product.

  • Workup and Purification:

    • Once the reaction is complete, quench the entire reaction mixture.

    • Purify the cyclic this compound from the reaction mixture using preparative RP-HPLC.

Visualizations

OmphalotinA_SPPS_Workflow start Start: Resin deprotection Fmoc Deprotection (20% Piperidine/NMP) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) deprotection->coupling dkp Diketopiperazine deprotection->dkp wash Wash (NMP/DCM) coupling->wash deletion Deletion Peptides coupling->deletion racemization Racemization coupling->racemization repeat Repeat for all Amino Acids wash->repeat repeat->deprotection cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage aggregation Aggregation repeat->aggregation cyclization Macrocyclization (Solution Phase) cleavage->cyclization purification Purification (RP-HPLC) cyclization->purification final_product This compound purification->final_product OmphalotinA_Biosynthesis_Pathway ophma_gene ophMA Gene expression Heterologous Expression (e.g., P. pastoris) ophma_gene->expression ophp_gene ophP Gene ophp_gene->expression ophma_protein OphMA Precursor Protein expression->ophma_protein ophp_protein OphP Enzyme expression->ophp_protein methylation N-methylation (SAM as methyl donor) ophma_protein->methylation cyclization Macrocyclization ophp_protein->cyclization methylated_precursor Fully Methylated Linear Precursor methylation->methylated_precursor incomplete_methylation Incompletely Methylated Precursors methylation->incomplete_methylation methylated_precursor->cyclization omphalotin_a This compound cyclization->omphalotin_a hydrolysis Hydrolyzed Linear Peptide cyclization->hydrolysis Byproduct_Logical_Relationship cluster_spps SPPS Issues cluster_biosynthesis Biosynthesis Issues incomplete_coupling Incomplete Coupling deletion_peptides Deletion Peptides incomplete_coupling->deletion_peptides steric_hindrance Steric Hindrance (N-methylation) steric_hindrance->incomplete_coupling aggregation Aggregation aggregation->incomplete_coupling ophp OphP Enzyme hydrolysis Hydrolysis ophp->hydrolysis cyclization Cyclization (Desired) ophp->cyclization water Water Nucleophile water->hydrolysis n_terminus N-terminal Amine Nucleophile n_terminus->cyclization

References

Technical Support Center: Overcoming Plasmid Instability in Recombinant Strains Producing Omphalotin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to plasmid instability during the recombinant production of Omphalotin A.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of plasmid instability in my this compound producing culture?

A1: Plasmid instability can manifest in several ways, leading to decreased or inconsistent production of this compound. Key indicators include:

  • Progressive decline in this compound yield over successive subculturing or in continuous fermentation runs.

  • Loss of antibiotic resistance in a significant portion of the cell population when plated on non-selective media versus selective media.

  • Emergence of a faster-growing, non-producing cell population , which can outcompete the producer cells.[1]

  • High variability in productivity between different colonies or parallel cultures initiated from the same stock.

  • Complete loss of the expression cassette upon PCR or restriction digest analysis of plasmids isolated from the culture over time.

Q2: What are the primary causes of plasmid instability when expressing the this compound biosynthetic genes (ophMA and ophP)?

A2: The instability of plasmids carrying the this compound gene cluster is often multifactorial, stemming from the significant metabolic burden placed on the host cell. The primary causes include:

  • Metabolic Load: The expression of the large ophMA (a self-sacrificing N-methyltransferase) and ophP (a prolyl oligopeptidase) genes requires substantial cellular resources (amino acids, ATP, and translational machinery), which can slow down the growth of plasmid-bearing cells.[2][3] This growth disadvantage allows for the eventual takeover of the culture by faster-growing plasmid-free cells.

  • Segregational Instability: During cell division, plasmids may not be distributed equally between daughter cells. This is particularly problematic for low-copy number plasmids or when plasmid multimers form, which are less likely to be segregated correctly.[4]

  • Structural Instability: The presence of repetitive sequences within the plasmid or the inserted genes can lead to recombination events, resulting in the deletion or rearrangement of the expression cassette.[5]

  • Toxicity of this compound or its intermediates: Although not explicitly documented for this compound, the accumulation of the final product or its biosynthetic intermediates could potentially have a toxic effect on the host cell, creating a selective pressure for plasmid loss.

Q3: Which host strains are recommended for stable production of this compound, and what are their relative merits?

A3: Both Escherichia coli and Pichia pastoris have been successfully used for the heterologous production of this compound and its analogs.[6][7] The choice of host depends on the specific experimental goals and available resources.

Host StrainAdvantagesDisadvantages
Escherichia coli - Rapid growth rate- Well-established genetic tools- High plasmid copy numbers achievable- Cost-effective cultivation- Potential for inclusion body formation- Lack of post-translational modifications (less critical for this compound)- Higher susceptibility to plasmid loss under high expression conditions
Pichia pastoris - Eukaryotic expression system, can aid in proper protein folding- Strong, tightly regulated promoters (e.g., AOX1)- Capable of secreting the product, simplifying purification- Generally exhibits better plasmid stability for large inserts through genomic integration- Slower growth compared to E. coli- Methanol induction can be challenging to manage at large scale- Genetic manipulation can be more complex than in E. coli

Q4: How can I quantitatively assess plasmid stability in my this compound producing strain?

A4: Quantifying plasmid stability is crucial for troubleshooting and optimizing your production process. Here are two common methods:

  • Colony Forming Unit (CFU) Plating Assay: This method provides a measure of the percentage of plasmid-containing cells in a population.

  • Quantitative PCR (qPCR) for Plasmid Copy Number (PCN) Determination: This technique allows for the precise measurement of the average number of plasmids per host cell.[8][9][10]

Troubleshooting Guides

Guide 1: Low or Decreasing this compound Yield

This guide provides a systematic approach to diagnosing and resolving issues of low or declining this compound production, which are often linked to plasmid instability.

Low_Yield_Troubleshooting cluster_stability Plasmid Stability Assessment cluster_pcn Plasmid Copy Number Analysis cluster_solutions Troubleshooting Strategies start Low or Decreasing This compound Yield q_stability Assess Plasmid Stability (CFU Plating) start->q_stability q_pcn Determine Plasmid Copy Number (qPCR) start->q_pcn instability_detected Instability Detected (<90% plasmid retention) q_stability->instability_detected Low Retention stability_ok Stability is High (>90% retention) q_stability->stability_ok High Retention low_pcn Low PCN q_pcn->low_pcn Low high_pcn High PCN q_pcn->high_pcn High optimize_culture Optimize Culture Conditions: - Lower temperature after induction - Reduce inducer concentration - Use minimal media instability_detected->optimize_culture vector_mod Vector Modification: - Add a stabilization element (e.g., cer site) - Switch to a lower copy number plasmid - Use a stronger selective marker instability_detected->vector_mod host_mod Host Strain Engineering: - Integrate the expression cassette into the host genome - Use a strain with reduced recombination (e.g., recA-) instability_detected->host_mod other_issues Investigate other issues: - Codon optimization - Protein expression/folding issues - Product degradation stability_ok->other_issues low_pcn->vector_mod low_pcn->host_mod high_pcn->other_issues

A workflow for diagnosing and addressing low this compound yield.
Guide 2: Decision Pathway for Enhancing Plasmid Stability

This guide helps you select the most appropriate strategy to improve the stability of your this compound expression plasmid based on the nature of the instability.

Stability_Enhancement_Pathway cluster_solutions Recommended Strategies start Plasmid Instability Confirmed q_instability_type What is the primary mode of instability? start->q_instability_type segregational Segregational Instability (Rapid loss of plasmid in population) q_instability_type->segregational Segregational structural Structural Instability (Deletions/rearrangements in plasmid) q_instability_type->structural Structural metabolic Metabolic Burden-Induced Instability (Slow growth of producer cells) q_instability_type->metabolic Metabolic Burden sol_seg Add cer site to resolve plasmid multimers Use a partitioning system (e.g., par) Switch to a higher copy number plasmid (with caution) segregational->sol_seg sol_struct Use a recA- host strain Remove repetitive DNA sequences from the plasmid backbone and insert Reduce culture time structural->sol_struct sol_metabolic Genomic integration of the expression cassette Use a weaker, tightly controlled promoter Optimize fermentation conditions (fed-batch, lower temp) Co-express chaperones if protein misfolding is suspected metabolic->sol_metabolic

A decision pathway for selecting strategies to enhance plasmid stability.

Quantitative Data Summary

The following tables summarize quantitative data from studies on plasmid stability. While not specific to this compound, these results provide valuable insights into the effectiveness of different stabilization strategies that can be applied to your system.

Table 1: Effect of cer Site Inclusion on Plasmid Stability and Product Yield

PlasmidStabilization ElementFermentation Time (h)Plasmid Stability (%)Relative Product Yield (%)
pControlNone3560100
pCercer site35100150
pControlNone58< 2030
pCercer site5895120

Data adapted from studies on recombinant protein production in E. coli, demonstrating the positive impact of the cer site on maintaining plasmid-containing cells and improving overall yield.[4]

Table 2: Impact of Cultivation Temperature on Plasmid Stability and Recombinant Protein Expression

Temperature (°C)Specific Growth Rate (h⁻¹)Plasmid Loss Rate (% per generation)Soluble Protein Yield (mg/L)
370.655.280
300.452.1150
250.301.5180
180.15< 1.0220

This table illustrates a common trade-off where reducing the cultivation temperature lowers the specific growth rate and metabolic burden, thereby decreasing the rate of plasmid loss and often increasing the yield of soluble, correctly folded protein.[11]

Experimental Protocols

Protocol 1: Assessing Plasmid Stability by CFU Plating

Objective: To determine the percentage of plasmid-harboring cells in a culture.

Methodology:

  • Collect a sample from your this compound-producing culture at a specific time point during fermentation.

  • Perform serial dilutions of the culture sample in sterile saline or phosphate-buffered saline (PBS).

  • Plate 100 µL of appropriate dilutions onto both non-selective (e.g., LB agar) and selective (e.g., LB agar (B569324) with the appropriate antibiotic) plates.

  • Incubate the plates at the optimal growth temperature until distinct colonies are visible.

  • Count the number of colonies on both the non-selective and selective plates.

  • Calculate the plasmid stability using the following formula:

    Plasmid Stability (%) = (CFU on Selective Plate / CFU on Non-Selective Plate) x 100

Protocol 2: Quantitative PCR (qPCR) for Plasmid Copy Number (PCN) Determination

Objective: To determine the average number of plasmids per host cell.

Methodology:

  • Primer Design: Design two sets of qPCR primers: one targeting a single-copy gene on the host chromosome (e.g., dxs in E. coli) and another targeting a gene on your expression plasmid (e.g., the antibiotic resistance gene or one of the this compound biosynthetic genes).

  • DNA Extraction: Isolate total DNA (genomic and plasmid) from a known number of cells from your culture.

  • Standard Curve Generation: Prepare standard curves for both the chromosomal and plasmid amplicons using known concentrations of purified genomic DNA and plasmid DNA, respectively.[8]

  • qPCR Reaction: Perform qPCR on the total DNA extracted from your experimental sample using both primer sets.

  • Data Analysis:

    • Determine the absolute copy number of the chromosomal and plasmid targets in your sample by comparing the Ct values to their respective standard curves.

    • Calculate the PCN using the formula:

      PCN = (Total Plasmid Copies / Total Chromosome Copies) [10]

References

"refining extraction protocols for Omphalotin A from complex biological matrices"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and purification of Omphalotin A from complex biological matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Liquid-Liquid Extraction (LLE) Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.This compound is a cyclic peptide. Solvents like ethyl acetate (B1210297), methanol (B129727), and dichloromethane (B109758) are commonly used for extracting fungal secondary metabolites.[1] Consider sequential extractions with solvents of varying polarities.
Incomplete Cell Lysis: Fungal cell walls may not be sufficiently disrupted to release the intracellular this compound.Ensure thorough homogenization or sonication of the fungal mycelium before extraction.
pH of Aqueous Phase: The pH can affect the solubility and partitioning of the peptide.Adjust the pH of the culture filtrate or aqueous phase to optimize the partitioning of this compound into the organic solvent.
Emulsion Formation at Solvent Interface High Concentration of Lipids and Surfactant-like Molecules: Fungal extracts are often rich in lipids and other molecules that can stabilize emulsions.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase and help break the emulsion.- Centrifuge the mixture to force phase separation.
Contamination with Pigments and Lipids Co-extraction of Impurities: Solvents that extract this compound can also extract other fungal metabolites like pigments and lipids.- Perform a preliminary extraction with a nonpolar solvent like n-hexane to remove lipids before extracting with a more polar solvent for this compound.- Utilize Solid-Phase Extraction (SPE) for further cleanup after LLE.
Solid-Phase Extraction (SPE) Purification Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Improper Sorbent Conditioning: The SPE sorbent was not properly wetted, leading to inconsistent interactions.Condition the reversed-phase (e.g., C18) cartridge sequentially with methanol (or acetonitrile) followed by water or an appropriate buffer to activate the stationary phase.[2]
Sample Overload: The amount of crude extract loaded exceeds the binding capacity of the SPE cartridge.Reduce the amount of sample loaded or use a cartridge with a larger sorbent bed.
Inappropriate Wash Solvent: The wash solvent is too strong and is eluting this compound along with impurities.Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water) to remove polar impurities without eluting the target compound.
Inefficient Elution: The elution solvent is not strong enough to desorb this compound from the sorbent.Increase the strength of the elution solvent (e.g., higher percentage of acetonitrile (B52724) or methanol). Ensure the pH of the eluting solvent is optimal for the analyte.
Poor Reproducibility Column Drying: The sorbent bed dried out between conditioning and sample loading.Ensure the sorbent bed remains wetted throughout the conditioning and loading steps. Polymeric SPE materials are less affected by drying out.[2]
Inconsistent Flow Rate: The flow rate during sample loading, washing, or elution is too high.Maintain a slow and consistent flow rate to allow for proper equilibration and interaction between the analyte and the sorbent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to extract?

A1: this compound is a cyclic dodecapeptide with nine backbone N-methylations, produced by the fungus Omphalotus olearius.[3] Its complex structure and presence within a complex biological matrix containing numerous other secondary metabolites, lipids, and pigments make its selective extraction and purification challenging.

Q2: Which solvents are best for the initial extraction of this compound from fungal mycelium?

A2: While a specific comparative study for this compound is not widely available, extractions of fungal secondary metabolites are often successful with moderately polar solvents. Ethyl acetate, methanol, ethanol, and dichloromethane are frequently used.[1] A sequential extraction, starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent like ethyl acetate or methanol for the target compound, is a recommended strategy.

Q3: My crude extract is very viscous and difficult to handle. What can I do?

A3: High viscosity is often due to co-extracted polysaccharides and other high molecular weight compounds from the fungal matrix. You can try precipitating these compounds by adding a non-polar solvent or by centrifuging the extract at high speed. Diluting the sample before loading onto an SPE column can also help mitigate issues with high viscosity.

Q4: How can I monitor the presence and purity of this compound during the extraction process?

A4: The most effective method for monitoring this compound is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[3] This technique allows for the sensitive and specific detection and quantification of the target peptide, even in complex mixtures.

Q5: What type of Solid-Phase Extraction (SPE) sorbent should I use for this compound purification?

A5: For cyclic peptides like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent is generally suitable. These sorbents retain the peptide based on its hydrophobicity, allowing polar impurities to be washed away.

Q6: Can this compound degrade during extraction?

A6: Peptides can be susceptible to degradation by proteases present in the biological matrix and to pH or temperature extremes. It is advisable to work quickly, keep samples cool, and consider the use of protease inhibitors during the initial extraction steps.

Data Presentation

Table 1: Illustrative Comparison of Solvent Extraction Yields for Fungal Secondary Metabolites

This table presents generalized data on the extraction of secondary metabolites from fungal sources to illustrate the impact of solvent choice. Actual yields for this compound may vary.

Solvent Relative Polarity Typical Extract Yield (%) Predominantly Extracted Compounds
n-Hexane0.009Low (e.g., 0.3 ± 0.1)Lipids, non-polar terpenes
Dichloromethane0.309Moderate (e.g., 0.8 ± 0.2)Less polar peptides, polyketides
Ethyl Acetate0.228Moderate (e.g., 1.5 ± 0.4)Moderately polar peptides, alkaloids
Acetone0.355High (e.g., 4.0 ± 0.8)Phenolics, flavonoids, some peptides
Ethanol (95%)0.654High (e.g., 8.2 ± 1.5)Polar compounds, glycosides
Methanol0.762High (e.g., 10.5 ± 2.1)Highly polar compounds, phenolics
Water1.000Very High (e.g., >70)Polysaccharides, proteins, very polar metabolites

(Note: Yield data is illustrative and compiled from general findings on fungal and plant extractions[4][5])

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Fungal Mycelium
  • Harvesting and Preparation:

    • Harvest fungal mycelium from liquid culture by filtration.

    • Lyophilize (freeze-dry) the mycelium to a constant weight.

    • Grind the dried mycelium into a fine powder.

  • Defatting (Optional but Recommended):

    • Suspend the mycelial powder in n-hexane (1:10 w/v).

    • Stir for 1-2 hours at room temperature.

    • Filter the mixture and discard the hexane filtrate.

    • Air-dry the mycelial residue.

  • Extraction:

    • Suspend the defatted mycelial powder in ethyl acetate (1:10 w/v).

    • Extract using sonication for 30 minutes or by stirring overnight at room temperature.

    • Filter the mixture to separate the mycelial debris from the ethyl acetate extract.

    • Repeat the extraction process on the mycelial residue two more times to maximize yield.

  • Concentration:

    • Combine the ethyl acetate filtrates.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Analysis:

    • Dissolve a small portion of the crude extract in methanol for LC-MS analysis to confirm the presence of this compound.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Crude this compound Extract
  • Cartridge Selection:

    • Use a C18 SPE cartridge. The bed mass will depend on the amount of crude extract to be purified.

  • Conditioning:

    • Pass 3-5 mL of methanol or acetonitrile through the cartridge.

    • Pass 3-5 mL of deionized water through the cartridge. Do not let the sorbent run dry.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol and dilute with water (final organic solvent concentration should be low, e.g., <10%).

    • Load the sample solution onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3-5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove highly polar impurities.

  • Elution:

    • Elute this compound from the cartridge with 3-5 mL of a stronger solvent mixture (e.g., 80-100% methanol or acetonitrile).

    • Collect the eluate in a clean vial.

  • Final Steps:

    • Evaporate the solvent from the eluate to obtain the purified this compound fraction.

    • Analyze the purity and concentration using LC-MS.

Mandatory Visualization

Workflow and Pathway Diagrams

Extraction_Workflow cluster_0 Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Solid-Phase Purification cluster_3 Analysis Harvest Harvest Fungal Mycelium Lyophilize Lyophilize & Grind Harvest->Lyophilize Defat Defat with Hexane (Optional) Lyophilize->Defat Extract Extract with Ethyl Acetate Defat->Extract Concentrate Concentrate Extract (Rotary Evaporator) Extract->Concentrate SPE_Condition SPE Conditioning (C18 Cartridge) Concentrate->SPE_Condition SPE_Load Load Crude Extract SPE_Condition->SPE_Load SPE_Wash Wash Impurities SPE_Load->SPE_Wash SPE_Elute Elute this compound SPE_Wash->SPE_Elute LCMS LC-MS Analysis (Purity & Quantification) SPE_Elute->LCMS Nematicidal_Pathway Hypothetical Nematicidal Mechanism of this compound OmphalotinA This compound Nematode_Cuticle Nematode Cuticle Penetration OmphalotinA->Nematode_Cuticle Target_Receptor Interaction with Neuromuscular Receptors (e.g., nAChR) Nematode_Cuticle->Target_Receptor Signal_Disruption Disruption of Signal Transduction Target_Receptor->Signal_Disruption Inhibition or Overstimulation Paralysis Paralysis & Immobility Signal_Disruption->Paralysis Mortality Nematode Mortality Paralysis->Mortality

References

"debugging failed transformations for Omphalotin A biosynthetic genes"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Omphalotin A biosynthetic genes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the transformation and expression of these genes.

Frequently Asked Questions (FAQs)

Q1: What are the key genes in the this compound biosynthetic cluster?

The biosynthesis of this compound primarily involves two key genes:

  • ophMA : This gene encodes a precursor protein that contains a peptide α-N-methyltransferase domain. This enzyme is self-sacrificing as it automethylates its own C-terminus.[1]

  • ophP : This gene encodes a prolyl oligopeptidase that is responsible for the final cyclization of the methylated peptide to form this compound.[1][2][3]

Q2: What is the proposed biosynthetic pathway for this compound?

The proposed pathway is a novel mechanism for a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] It involves:

  • Automethylation : The OphMA enzyme catalyzes the N-methylation of its own C-terminal peptide sequence.[1][4]

  • Proteolytic Cleavage : A yet-to-be-identified host protease is thought to cleave the OphMA protein, releasing the methylated intermediate peptide.[4]

  • Macrocyclization : The OphP enzyme recognizes and cyclizes the released peptide to form the final this compound product.[4][5]

Q3: What are some common host organisms for the heterologous expression of this compound genes?

Researchers have successfully expressed this compound biosynthetic genes in various heterologous hosts, including:

  • Escherichia coli[2][3]

  • Pichia pastoris (now Komagataella phaffii)[6][7]

  • Aspergillus nidulans[8][9]

The choice of host can be critical, and each has its own advantages regarding transformation efficiency and post-translational modifications.[8]

Troubleshooting Failed Transformations

This guide addresses common issues that can lead to failed transformations when working with the this compound biosynthetic gene cluster.

Problem 1: Low or No Transformants Obtained

Possible Cause 1.1: Poor Protoplast Quality or Viability

  • Troubleshooting Steps:

    • Optimize Mycelium Growth: The age and growth conditions of the fungal mycelium are critical for protoplast yield and quality.[10] An incubation period of two days with mycelium plugs and orbital shaking has been shown to improve protoplast production.[11]

    • Enzyme Selection and Concentration: The enzymes used for cell wall lysis are crucial.[10] A common approach is to use a combination of enzymes like lywallzyme and driselase.[10] The optimal concentration should be determined empirically; for example, an ideal concentration of 0.2 g of enzyme in 20 mL of KC buffer for 2 g of mycelium has been reported.[12]

    • Osmotic Stabilizer: Ensure the correct osmotic stabilizer (e.g., mannitol, sorbitol) is used at the appropriate concentration to prevent protoplast lysis.[13]

    • Assess Protoplast Viability: Before transformation, calculate the protoplast viability. A viability of 5-20% is considered typical.[13]

Possible Cause 1.2: Inefficient DNA Uptake

  • Troubleshooting Steps:

    • DNA Quality and Quantity: Use high-quality, pure plasmid DNA or PCR products. For transformations, 5-10 µg of a PCR product or 10-15 µg of linearized plasmid DNA is often recommended.[13]

    • PEG-Mediated Transformation Parameters: The concentration of Polyethylene Glycol (PEG) and the incubation times are critical. A 25% PEG4000 solution with an incubation at 30°C for 20 minutes has been used successfully.[10] These parameters may need to be optimized for your specific fungal host.

    • Control Transformations: Always include a positive control (a well-characterized plasmid) and a negative control (no DNA) to assess the efficiency of the transformation protocol itself.[13]

Problem 2: Transformants Obtained, but No this compound Production

Possible Cause 2.1: Issues with Gene Expression

  • Troubleshooting Steps:

    • Codon Optimization: If expressing in a heterologous host with a different codon bias (e.g., fungal genes in E. coli), codon optimization of the ophMA and ophP genes may be necessary.

    • Promoter Choice: Ensure that the promoters used to drive the expression of the biosynthetic genes are active and strong in the chosen host under your cultivation conditions.

    • Transcript Analysis: Perform RT-qPCR to confirm that the ophMA and ophP genes are being transcribed. A lack of transcripts indicates a problem with gene integration or the promoter.

Possible Cause 2.2: Missing Host Factors

  • Troubleshooting Steps:

    • Proteolytic Cleavage: The this compound biosynthetic pathway is hypothesized to require a host protease to release the peptide from the OphMA precursor.[4] If your heterologous host lacks a suitable protease, this step may be a bottleneck. Consider co-expressing a candidate protease or choosing a different host.

Possible Cause 2.3: Incorrect Protein Folding or Function

  • Troubleshooting Steps:

    • Expression Conditions: Optimize expression conditions such as temperature and induction time. Rapid production in an E. coli overexpression system can lead to protein aggregation.[14]

    • Solubility Issues: For multi-domain proteins like those in PKS and NRPS systems, poor solubility is a common problem when expressed in a heterologous host.[14] Consider using expression tags that enhance solubility or co-expressing molecular chaperones.

Problem 3: Difficulty in Detecting this compound

Possible Cause 3.1: Inefficient Extraction

  • Troubleshooting Steps:

    • Extraction Solvent: this compound is a hydrophobic peptide. Use organic solvents like ethyl acetate (B1210297) or a mixture of ethyl acetate and n-hexane for extraction from the cell lysate.[7]

    • Cell Lysis: Ensure complete cell lysis to release the intracellularly produced this compound. Mechanical methods like bead beating are effective for yeast and fungi.[7]

Possible Cause 3.2: Insufficient Detection Sensitivity

  • Troubleshooting Steps:

    • Analytical Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a highly sensitive method for detecting and quantifying this compound and its variants.[6][7]

    • Standard Curve: Use a chemically synthesized this compound standard to determine the retention time and to quantify the produced peptide accurately.[7]

Experimental Protocols

Detailed Protocol for Fungal Protoplast Transformation

This protocol is a general guideline and may require optimization for specific fungal species.

  • Mycelium Culture: Inoculate fungal spores or mycelial plugs into a suitable liquid medium and incubate for 2-3 days with shaking to obtain young, actively growing mycelium.[11]

  • Enzymatic Digestion:

    • Harvest the mycelium by filtration and wash with an osmotic stabilizer solution (e.g., 0.6 M Mannitol).

    • Resuspend the mycelium in the osmotic stabilizer solution containing a lytic enzyme cocktail (e.g., Glucanex, Lysing Enzymes from Trichoderma harzianum).

    • Incubate at 30-32°C with gentle shaking (50 rpm) for 1.5-2 hours.[13]

  • Protoplast Isolation:

    • Separate the protoplasts from mycelial debris by filtering through sterile cheesecloth or nylon mesh.[13]

    • Pellet the protoplasts by gentle centrifugation and wash twice with the osmotic stabilizer solution.

  • Transformation:

    • Resuspend the protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl2).

    • Add 5-15 µg of DNA to 100 µL of the protoplast suspension.[13]

    • Add PEG solution (e.g., 25% PEG 4000) and incubate on ice, followed by a brief incubation at a higher temperature (e.g., 30°C).[10]

  • Regeneration and Selection:

    • Plate the transformation mix onto a regeneration medium containing the appropriate osmotic stabilizer and selective agent (e.g., Hygromycin B).

    • Incubate until transformants appear.

Protocol for Analysis of this compound Production
  • Cultivation and Harvest: Grow the fungal transformants in a suitable production medium. Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using glass beads or sonication.[7]

  • Extraction:

    • Add an equal volume of ethyl acetate to the cleared cell lysate.[7]

    • Vortex thoroughly and separate the organic phase by centrifugation.

  • Sample Preparation: Evaporate the organic solvent and redissolve the residue in methanol (B129727) for analysis.[7]

  • LC-MS/MS Analysis:

    • Inject the sample into an HPLC system coupled to a mass spectrometer.

    • Use a suitable C18 column for separation.

    • Monitor for the expected mass-to-charge ratio of this compound (M+H+ = 1318.89 Da).[7]

Data Tables

Table 1: Protoplast Yield from Different Protocols

Fungal SpeciesMycelium SourceLytic EnzymesIncubation Time (h)Protoplast Yield (protoplasts/g mycelium)Reference
Botrytis cinerea48h germinated sporesGlucuronidase, Cellulase, Driselase4-62.6 x 10⁶ - 5.8 x 10⁶[12]
Botrytis cinerea2-day propagated myceliumNot specifiedNot specifiedHigher than other protocols[12]

Table 2: Common Antibiotic Concentrations for Fungal Selection

AntibioticStock ConcentrationFinal Concentration in PlateReference
Hygromycin BNot specified50 µg/mL[13]
Geneticin (G418)Not specified333 µg/mL[13]
Phosphothricin (PPT)Not specified50 µg/mL[13]
Hygromycin BNot specified100 µg/mL[10]

Visualizations

OmphalotinA_Biosynthesis cluster_genes This compound Gene Cluster cluster_process Biosynthetic Process ophMA ophMA gene Expression Gene Expression ophMA->Expression ophP ophP gene ophP->Expression OphMA_protein OphMA Precursor Protein (with C-terminal peptide) Expression->OphMA_protein OphP_protein OphP Protein Expression->OphP_protein Automethylation Automethylation OphMA_protein->Automethylation Self-sacrificing Methylated_OphMA Methylated OphMA Automethylation->Methylated_OphMA Cleavage Proteolytic Cleavage (Host Factor) Methylated_OphMA->Cleavage Methylated_Peptide Released Methylated Peptide Cleavage->Methylated_Peptide Cyclization Macrocyclization Methylated_Peptide->Cyclization OphP_protein->Cyclization Catalyzes Omphalotin_A This compound Cyclization->Omphalotin_A

Caption: Proposed biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Start: Transformation Experiment Check_Transformants Observe Plates for Colonies Start->Check_Transformants No_Colonies Problem: No/Few Transformants Check_Transformants->No_Colonies No Colonies_Present Transformants Obtained Check_Transformants->Colonies_Present Yes Check_Protoplasts Verify Protoplast Quality & Viability No_Colonies->Check_Protoplasts Check_DNA_Uptake Optimize DNA Delivery (PEG, DNA quality) No_Colonies->Check_DNA_Uptake Analyze_Product Extract & Analyze for this compound (LC-MS) Colonies_Present->Analyze_Product No_Product Problem: No Product Detected Analyze_Product->No_Product No Product_Detected Success: this compound Produced Analyze_Product->Product_Detected Yes Check_Expression Verify Gene Expression (RT-qPCR) No_Product->Check_Expression Check_Host_Factors Consider Missing Host Factors (e.g., Protease) No_Product->Check_Host_Factors Check_Extraction Optimize Extraction & Detection Methods No_Product->Check_Extraction

Caption: Troubleshooting workflow for this compound production.

References

"improving the robustness and reproducibility of Omphalotin A bioassays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Omphalotin A Bioassays. This resource is designed for researchers, scientists, and drug development professionals to enhance the robustness and reproducibility of their experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work with this potent nematicidal agent.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound bioassays, particularly those involving nematode viability and motility.

Frequently Asked Questions (FAQs)

Q1: What is the primary biological activity of this compound? A1: this compound is a cyclic peptide produced by the fungus Omphalotus olearius. Its primary known biological activity is its potent and selective toxicity against nematodes, making it a subject of interest as a potential biopesticide.[1][2]

Q2: Which nematode species are most sensitive to this compound? A2: this compound has demonstrated particularly strong activity against plant-parasitic root-knot nematodes, such as Meloidogyne incognita. It is reported to be only weakly active against the free-living nematode Caenorhabditis elegans.[2] This specificity is a critical consideration for assay design and interpretation.

Q3: What is the known mechanism of action for this compound? A3: The precise molecular target and mechanism of action for this compound's nematicidal activity are not yet fully elucidated.[3] However, related compounds from other natural sources suggest that it may involve disruption of the nematode's plasma membrane permeability, interference with the nervous system, or induction of apoptosis-related signaling pathways.[4]

Q4: Is this compound stable in aqueous solutions for bioassays? A4: Peptides, in general, can be susceptible to degradation in aqueous solutions through pathways like hydrolysis, oxidation, or aggregation, which can be influenced by pH, temperature, and buffer components.[5] It is recommended to prepare fresh solutions of this compound for each experiment or conduct stability tests under your specific assay conditions. Storing stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C is advisable.

Troubleshooting Common Assay Problems
Problem Potential Cause(s) Recommended Solution(s)
High Mortality in Control Group (>10%) 1. Mechanical Stress: Rough handling during transfer of nematodes.[6] 2. Contamination: Bacterial or fungal contamination in the culture medium.[7] 3. Unhealthy Nematodes: Using worms from starved, overgrown, or contaminated plates. 4. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.1. Use wide-bore pipette tips or a platinum worm pick for transfers. Minimize centrifugation steps and use a slow brake.[8] 2. Ensure all media, buffers, and plates are sterile. Include appropriate antibiotics/antifungals in the media if necessary.[9] 3. Use synchronized, age-specific nematodes from healthy, well-maintained cultures. 4. Perform a solvent toxicity curve. Ensure the final solvent concentration in all wells (including controls) is identical and non-toxic (typically ≤0.5% for DMSO).
Inconsistent/Irreproducible Dose-Response 1. Inaccurate Nematode Count: Uneven distribution of nematodes across wells.[10] 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect nematode physiology and response.[6] 3. Assay Duration: The chosen endpoint timing may be suboptimal. 4. Compound Instability: this compound may be degrading in the assay medium over the course of the experiment.[5]1. Gently mix the nematode suspension before and during dispensing. Use automated sorters for high-throughput applications if available.[7] 2. Use a calibrated incubator and distribute plates evenly to avoid edge effects. 3. Perform a time-course experiment to determine the optimal incubation period for observing a clear dose-dependent effect. 4. Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the assay.
No or Very Weak Nematicidal Effect Observed 1. Incorrect Nematode Species: Using a less sensitive species like C. elegans may require significantly higher concentrations.[2] 2. Sub-lethal Concentration: The concentration range tested is too low. 3. Compound Adsorption: The peptide may be adsorbing to the surface of the plasticware.1. Confirm the sensitivity of your chosen nematode species. For screening, M. incognita is a more sensitive indicator for this compound.[1][2] 2. Test a wider and higher range of concentrations based on published LC50 values (see Data Summary table). 3. Consider using low-adsorption microplates or pre-treating plates with a blocking agent like bovine serum albumin (BSA), if compatible with the assay.
Paralysis vs. Mortality Confusion 1. Endpoint Assessment: Difficulty in visually distinguishing between paralyzed and dead nematodes.1. Gently prod nematodes with a platinum wire to check for movement. A nematode is considered dead if it does not respond.[11] 2. For high-throughput screening, use a viability stain like SYTOX Green, which only enters cells with compromised membranes (i.e., dead nematodes).[12][13]

Data Summary

The following table summarizes quantitative data for this compound and its natural variants against the root-knot nematode Meloidogyne incognita. This data is crucial for designing dose-response experiments.

CompoundNematode SpeciesAssay TypeKey FindingReference
This compound Meloidogyne incognitaIn vitro mortalityLD90: 2-5 µg/mL[2]
This compound Meloidogyne incognitaIn vitro mortalityLC50: 0.38 - 3.8 µM[2]
Lentinulin A Meloidogyne incognitaIn vitro mortalityToxic, similar to this compound[1]
Dendrothelin A Meloidogyne incognitaIn vitro mortalityToxic, similar to this compound[1]
Ivermectin (Control) C. elegansIn vitro motilityEC50: 0.87 µM[13]

Experimental Protocols & Visualizations

Protocol: High-Throughput Liquid-Based Nematode Mortality Assay

This protocol is adapted for screening compounds like this compound against nematodes (e.g., M. incognita J2 larvae or synchronized C. elegans L4 larvae) in a 96-well plate format.

Materials:

  • Synchronized nematode population (e.g., M. incognita J2s)

  • Sterile S-Basal or M9 buffer[6]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom microplates (low-adsorption recommended)

  • Viability stain (e.g., SYTOX Green)

  • Multichannel pipette

  • Plate reader or fluorescence microscope

Methodology:

  • Nematode Preparation:

    • Wash nematodes from culture plates or hatching dishes with M9 buffer.

    • Allow worms to settle by gravity or gentle centrifugation (e.g., 200g for 2 min).[8]

    • Resuspend the nematode pellet in fresh, sterile buffer.

    • Adjust the concentration to approximately 20-30 nematodes per 25 µL. Ensure the suspension is kept homogeneous by gentle agitation.

  • Compound Dilution:

    • Perform serial dilutions of the this compound stock solution to create a range of working concentrations.

    • Prepare a vehicle control (e.g., M9 buffer with the same final concentration of DMSO as the highest test concentration).

  • Assay Plate Setup:

    • To each well of the 96-well plate, add 25 µL of the appropriate this compound dilution or vehicle control.

    • Using a wide-bore tip, add 25 µL of the nematode suspension to each well. The final volume should be 50 µL.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at a controlled temperature (e.g., 20°C) for 24 to 48 hours. The optimal time should be determined empirically.[11]

  • Endpoint Measurement (Mortality):

    • Add the viability stain (e.g., SYTOX Green) to each well according to the manufacturer's instructions.

    • Incubate for a short period (e.g., 1-2 hours) to allow for stain uptake by dead nematodes.

    • Quantify the number of dead (fluorescent) and total nematodes in each well using a high-content imager or fluorescence microscope.

    • Calculate the percentage of mortality for each concentration and normalize to the vehicle control.

Visualizations
Biosynthetic Pathway of this compound

This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[14][15] Its biosynthesis involves two key enzymes: OphMA and OphP.[14][15][16]

OmphalotinA_Biosynthesis cluster_precursor Precursor Protein (OphMA) cluster_modification Post-Translational Modification cluster_processing Processing & Cyclization OphMA OphMA Gene Precursor Precursor Protein (NMT Domain + Core Peptide) OphMA->Precursor Transcription & Translation Methylation Iterative N-methylation of Core Peptide Precursor->Methylation Autocatalysis by N-Methyltransferase (NMT) Domain Cleavage Proteolytic Cleavage Methylation->Cleavage Methylated Precursor SAM SAM (Methyl Donor) SAM->Methylation Cyclization Macrocyclization Cleavage->Cyclization Linear Methylated Peptide OmphalotinA Mature this compound Cyclization->OmphalotinA OphP OphP Enzyme (Protease/Macrocyclase) OphP->Cleavage OphP->Cyclization

Caption: Biosynthesis of this compound via methylation and cyclization.

Experimental Workflow: Troubleshooting Assay Variability

This diagram outlines a logical workflow for diagnosing and resolving common sources of variability in this compound bioassays.

Troubleshooting_Workflow cluster_ControlIssues Control Group Troubleshooting cluster_DoseResponseIssues Dose-Response Troubleshooting Start Inconsistent Assay Results CheckControls Review Control Wells: High Mortality or High Variability? Start->CheckControls SolventTox Test Solvent Toxicity CheckControls->SolventTox Yes ConcRange Expand Concentration Range CheckControls->ConcRange No NemaHealth Assess Nematode Health (Age, Synchronization, Culture Density) SolventTox->NemaHealth Handling Refine Nematode Handling & Plating Technique NemaHealth->Handling End Optimized & Reproducible Assay Protocol Handling->End TimeCourse Perform Time-Course Study ConcRange->TimeCourse Stability Check Compound Stability TimeCourse->Stability Species Verify Nematode Species Sensitivity Stability->Species Species->End

Caption: A logical workflow for troubleshooting this compound bioassays.

References

Validation & Comparative

A Comparative Analysis of the Nematicidal Efficacy of Omphalotin A and Avermectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nematicidal properties of Omphalotin A, a cyclic peptide from the mushroom Omphalotus olearius, and avermectins, a widely used class of macrocyclic lactones derived from the bacterium Streptomyces avermitilis. This analysis is based on available experimental data to assist in the evaluation of their potential as nematicidal agents.

Quantitative Efficacy: A Head-to-Head Comparison

The nematicidal activity of this compound and various avermectins has been quantified against several plant-parasitic nematodes, primarily focusing on the root-knot nematode Meloidogyne incognita. The following table summarizes the reported median lethal concentrations (LC50), a measure of the concentration of a substance required to kill 50% of a test population.

CompoundNematode SpeciesExposure TimeLC50UnitCitation
This compoundMeloidogyne incognita1 day0.840µM[1]
This compoundMeloidogyne incognita3 days0.245µM[1]
This compoundMeloidogyne incognita7 days0.125µM[1]
This compoundMeloidogyne incognita14 days0.067µM[1]
Omphalotins E-IMeloidogyne incognitaNot Specified0.38 - 3.8µM[1][2]
AbamectinMeloidogyne incognita2 hours1.56µg/mL[3][4]
AbamectinRotylenchulus reniformis2 hours32.9µg/mL[3][4]
EmamectinMeloidogyne incognitaNot Specified3.6µg/mL[5]
MilbemectinMeloidogyne incognitaNot Specified7.4µg/mL[5]

Note: Direct comparison of LC50 values should be made with caution due to variations in experimental conditions, including exposure time and the specific formulation of the compound used.

Unraveling the Mechanisms of Action

Avermectins: Targeting the Nervous System

The mechanism of action for avermectins is well-established. They are potent modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[6] Binding of avermectins to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis of the pharyngeal and somatic muscles, ultimately leading to nematode death.[6] This mode of action is highly selective for invertebrates as vertebrates primarily utilize GABA-gated chloride channels in their central nervous system, which have a much lower affinity for avermectins.

Fig. 1: Mechanism of action of avermectins on nematode nerve and muscle cells.

This compound: A Novel but Enigmatic Mechanism

The precise molecular target and signaling pathway of this compound's nematicidal activity remain to be fully elucidated.[7] It is known to be a ribosomally synthesized and post-translationally modified peptide (RiPP).[7][8] Its high potency and selectivity against certain nematode species, particularly M. incognita, suggest a specific mode of action that differs from that of avermectins.[1][2] The biosynthesis of this compound involves a precursor protein, OphMA, which contains a methyltransferase domain that catalyzes the N-methylation of the core peptide, and a prolyl oligopeptidase, OphP, which is responsible for the final cyclization of the peptide.[8]

omphalotin_biosynthesis cluster_gene Biosynthetic Gene Cluster OphMA_gene ophMA gene Precursor_Protein OphMA Precursor Protein (with core peptide) OphMA_gene->Precursor_Protein Transcription & Translation OphP_gene ophP gene OphP_Protein OphP (Prolyl Oligopeptidase) OphP_gene->OphP_Protein Transcription & Translation Methyltransferase Methyltransferase Domain (within OphMA) Precursor_Protein->Methyltransferase Contains N_Methylation N-methylation of Core Peptide Methyltransferase->N_Methylation Catalyzes Cyclization Macrocyclization N_Methylation->Cyclization Substrate for OphP_Protein->Cyclization Catalyzes Omphalotin_A This compound Cyclization->Omphalotin_A

Fig. 2: Biosynthetic pathway of this compound.

Experimental Protocols

The determination of nematicidal efficacy typically involves in vitro mortality or motility assays. While specific protocols for each cited study are not exhaustively detailed in the available literature, a general methodology can be outlined.

General Nematicidal Assay Workflow

nematicidal_assay_workflow start Start nematode_culture 1. Nematode Culture & Synchronization start->nematode_culture assay_setup 3. Assay Setup in Multi-well Plates nematode_culture->assay_setup compound_prep 2. Preparation of Test Compound Solutions (Serial Dilutions) compound_prep->assay_setup incubation 4. Incubation at Controlled Temperature assay_setup->incubation observation 5. Microscopic Observation for Mortality/Immobility incubation->observation data_analysis 6. Data Analysis (e.g., Probit Analysis) observation->data_analysis lc50_determination 7. LC50 Determination data_analysis->lc50_determination

Fig. 3: General workflow for a nematicidal bioassay.

Key Steps in a Typical Nematicidal Assay:

  • Nematode Preparation: Second-stage juveniles (J2) of the target nematode species are commonly used. They are hatched from eggs extracted from infected plant roots and synchronized to ensure a uniform developmental stage.[9]

  • Compound Dilution: A stock solution of the test compound (this compound or an avermectin) is prepared and serially diluted in a suitable solvent (e.g., water or a mild solvent like DMSO, ensuring the final solvent concentration is not toxic to the nematodes) to create a range of concentrations.[9]

  • Assay Setup: A specific number of nematodes (e.g., 100-200 J2s) are added to each well of a multi-well plate containing the different concentrations of the test compound. Control wells containing only the solvent are also included.[10]

  • Incubation: The plates are incubated under controlled conditions (e.g., 25-28°C) for a defined period (e.g., 24, 48, 72 hours).[10]

  • Mortality/Immobility Assessment: After the incubation period, the nematodes in each well are observed under a microscope. Nematodes are typically considered dead if they are straight and do not respond to physical stimuli (e.g., probing with a fine needle).[10]

  • Data Analysis: The percentage of mortality is calculated for each concentration. These data are then used to determine the LC50 value, often through statistical methods like Probit analysis.[11]

Conclusion

Both this compound and avermectins demonstrate significant nematicidal activity. Avermectins are broad-spectrum nematicides with a well-understood mode of action targeting the nematode nervous system. This compound, while highly potent, particularly against M. incognita, has a more selective activity profile and its mechanism of action is still under investigation. This suggests that this compound may represent a novel class of nematicides with a different target site, which could be advantageous in managing resistance to existing nematicides. Further research into the molecular target of this compound is crucial for its potential development as a commercial nematicide and for understanding its high specificity.

References

Unveiling the Nematicidal Potential: A Comparative Guide to the Structure-Activity Relationships of Omphalotin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Omphalotin A analogs, offering insights into their structure-activity relationships (SAR) as potent nematicidal agents. This compound, a cyclic dodecapeptide produced by the fungus Omphalotus olearius, has garnered significant interest for its strong and selective toxicity against plant-parasitic nematodes, particularly the root-knot nematode Meloidogyne incognita.[1] This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the biosynthetic pathway to facilitate further research and development in this promising area.

Comparative Nematicidal Activity of this compound and Its Analogs

The exploration of this compound's natural variants and early synthetic modifications has begun to shed light on the structural features crucial for its potent nematicidal activity. The following table summarizes the available quantitative data on the bioactivity of various this compound analogs against Meloidogyne incognita.

AnalogModificationTarget OrganismActivity MetricValueReference
This compound -Meloidogyne incognita J2LC500.840 µM (24h)[2]
Lentinulin A Natural variantMeloidogyne incognita J2LC500.341 µM (24h)[2]
Dendrothelin A Natural variantMeloidogyne incognita J2LC50> 3.0 µM (24h)[2]
Omphalotin E Oxidatively modifiedMeloidogyne incognitaLD500.5 - 2.0 µg/mL[3]
Omphalotin F Oxidatively modifiedMeloidogyne incognitaLD500.5 - 2.0 µg/mL[3]
Omphalotin G Oxidatively modifiedMeloidogyne incognitaLD500.5 - 2.0 µg/mL[3]
Omphalotin H Oxidatively modifiedMeloidogyne incognitaLD500.5 - 2.0 µg/mL[3]
Omphalotin I Oxidatively modifiedMeloidogyne incognitaLD500.5 - 2.0 µg/mL[3]
Omphalotins E-I Oxidatively modifiedMeloidogyne incognitaLD902 - 5 µg/mL[3]

Key Observations from SAR Studies:

  • The core macrocyclic structure with extensive N-methylation is a key feature for the biological activity of this compound and its analogs.[1] This N-methylation enhances the peptides' stability and cell permeability.

  • Natural variations in the amino acid sequence can significantly impact nematicidal potency. For instance, Lentinulin A exhibits comparable or slightly higher activity than this compound, while Dendrothelin A is significantly less active, suggesting that specific residues are critical for target interaction.[2]

  • Oxidative modifications, as seen in Omphalotins E-I, can still retain potent nematicidal activity.[3]

  • While the biosynthetic machinery of this compound has been shown to be promiscuous, allowing for the creation of non-natural analogs, detailed quantitative activity data for these synthetic derivatives are not yet widely available in the public domain.[4]

Experimental Protocols

A standardized methodology for assessing the nematicidal activity of this compound analogs is crucial for generating comparable data. The following is a detailed protocol for the in vitro mortality assay against Meloidogyne incognita second-stage juveniles (J2), based on commonly cited methods.

In Vitro Nematicidal Assay against Meloidogyne incognita J2

1. Preparation of M. incognita J2:

  • Egg masses of M. incognita are collected from infected tomato roots.

  • The eggs are extracted by gentle agitation in a sodium hypochlorite (B82951) solution (e.g., 0.5% NaOCl) for a few minutes to dissolve the gelatinous matrix.

  • The released eggs are thoroughly washed with sterile water over a fine mesh sieve (e.g., 25 µm pore size).

  • The cleaned eggs are placed in a Baermann funnel or a similar hatching chamber with sterile water and incubated at room temperature (around 25°C) for several days to allow hatching.

  • Freshly hatched, active J2 are collected from the bottom of the funnel for use in the bioassay.

2. Bioassay Procedure:

  • The assay is typically performed in multi-well plates (e.g., 96-well plates).

  • A suspension of a known number of M. incognita J2 (e.g., 50-100 J2) in a small volume of sterile water is added to each well.

  • The this compound analog to be tested is dissolved in a suitable solvent (e.g., DMSO, methanol) and then diluted to various concentrations in sterile water or a buffer solution.

  • A specific volume of the test solution is added to each well to achieve the desired final concentrations. The final solvent concentration should be kept low (typically ≤1%) and consistent across all treatments, including controls.

  • Control wells should include a negative control (solvent only) and a positive control (a known nematicide).

  • The plates are incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24, 48, 72 hours).

3. Data Collection and Analysis:

  • After the incubation period, the number of dead or immobile nematodes in each well is counted under a microscope.

  • Nematodes are considered dead if they are straight and do not respond to gentle probing with a fine needle.

  • The percentage of mortality is calculated for each concentration.

  • The collected data are then used to determine the LC50 (lethal concentration required to kill 50% of the nematodes) or other relevant activity metrics using appropriate statistical software.

Visualizing the Biosynthetic Pathway and Proposed Mechanism

To understand the production of this compound and its analogs and to conceptualize its mode of action, the following diagrams have been generated using the DOT language.

Omphalotin_A_Biosynthesis OphMA_gene ophMA gene OphMA_protein OphMA Precursor Protein (Methyltransferase Domain + Core Peptide) OphMA_gene->OphMA_protein Transcription & Translation OphP_gene ophP gene OphP_protein OphP (Macrocyclase) OphP_gene->OphP_protein Transcription & Translation Methylated_precursor N-methylated OphMA OphMA_protein->Methylated_precursor Autocatalytic N-methylation (SAM-dependent) Cleaved_peptide Linear N-methylated Core Peptide Omphalotin_A This compound (Cyclic Peptide) OphP_protein->Omphalotin_A Catalyzes Methylated_precursor->Cleaved_peptide Proteolytic Cleavage (by unknown protease) Cleaved_peptide:e->Omphalotin_A:w Macrocyclization

Caption: Biosynthetic pathway of this compound.

The above diagram illustrates the key enzymatic steps in the biosynthesis of this compound. The precursor protein, OphMA, contains both the core peptide and the methyltransferase domain responsible for its own N-methylation. Following methylation, the core peptide is cleaved and subsequently cyclized by the enzyme OphP to form the final active compound.[5][6]

Omphalotin_A_MoA cluster_cell Nematode Cell Omphalotin_A This compound (or active analog) Unknown_Target Unknown Molecular Target(s) in Nematode Omphalotin_A->Unknown_Target Interacts with Nematode_Cell Nematode Cell Cellular_Disruption Disruption of Essential Cellular Processes Unknown_Target->Cellular_Disruption Leads to Paralysis Paralysis Cellular_Disruption->Paralysis Death Cell Death Paralysis->Death

Caption: Proposed mechanism of action of this compound.

The precise molecular target and signaling pathway of this compound in nematodes remain unknown.[7] However, it is hypothesized that this compound interacts with a specific molecular target within the nematode, leading to the disruption of essential cellular functions, ultimately causing paralysis and death.[8] The high specificity towards certain nematode species suggests a targeted mechanism rather than general cytotoxicity.[1][2]

Further research into the synthesis of a broader range of this compound analogs and the elucidation of its mechanism of action will be pivotal in harnessing the full potential of this unique class of natural products for the development of novel and effective nematicides.

References

Validating Nematicidal Activity in Soil: A Comparative Guide to Omphalotin A and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in crop protection and drug development, identifying effective nematicidal agents is critical. While in vitro assays provide initial screening data, validation of in vivo efficacy in a soil environment is the crucial next step. This guide provides a comparative overview of the potent natural product Omphalotin A against established alternatives—the chemical nematicides Fluopyram and Abamectin, and the biopesticide Bacillus firmus. The focus is on the validation of nematicidal activity against the root-knot nematode Meloidogyne incognita, a significant agricultural pest.

Performance Comparison of Nematicidal Agents

A significant challenge in directly comparing this compound with other nematicides is the current lack of published in vivo soil studies for this compound. This compound has demonstrated high potency in in vitro assays, with LD90 values between 2 and 5 µg/mL against M. incognita. However, without soil-based trial data, its performance under agricultural conditions remains unquantified.

In contrast, Fluopyram, Abamectin, and Bacillus firmus have been evaluated in pot and/or field trials, providing quantitative data on their efficacy in reducing nematode infestation and protecting crops. The following tables summarize the performance of these alternatives against M. incognita.

Table 1: In Vivo Efficacy of Chemical Nematicides Against Meloidogyne incognita

NematicideApplication Method & RateHost PlantKey Efficacy ResultsSource(s)
Fluopyram Soil Drench (60 g a.i./ha)EggplantSignificantly reduced root-knot nematode population.
Seed TreatmentCottonGreater reduction in J2 mortality at 6-10 cm depth compared to Abamectin.
Soil ApplicationSweet PotatoDid not significantly affect M. incognita populations or yield in one study.
Abamectin Soil ApplicationTomato100% suppression of gall formation (50 SC formulation).
Soil ApplicationCucumber100% suppression of gall formation (50 SC formulation).
Seed Treatment (0.51 mg a.s./seed)TomatoAchieved >80% reduction in egg masses per gram of root.

Table 2: In Vivo Efficacy of Biological Nematicide Against Meloidogyne incognita

NematicideApplication Method & RateHost PlantKey Efficacy ResultsSource(s)
Bacillus firmus Soil Drench (Strain YBf-10)TomatoEfficiently reduced galls, egg masses, and final nematode population in soil.
Pot Experiment (Strain I-1582)TomatoReproduction factor of M. luci was up to 62% lower than the untreated control.
Powder (70 g/m)Not SpecifiedSignificantly suppressed second-stage juvenile (J2) numbers at the end of the season.

Experimental Protocols

A standardized protocol is essential for the valid comparison of nematicidal agents in soil. Below is a detailed methodology for a typical pot trial to evaluate the in vivo efficacy of a test compound against root-knot nematodes.

Protocol: Pot Trial for In Vivo Nematicidal Efficacy

1. Materials and Soil Preparation:

  • Soil: Use a sterilized, uniform soil mixture, commonly a sand:loam mix (e.g., 1:1 w/w). Sterilization (e.g., autoclaving or steam pasteurization) is crucial to eliminate confounding soil microbes and nematodes.

  • Pots: Use appropriately sized pots (e.g., 15-20 cm diameter) filled with a measured quantity of the sterilized soil.

  • Host Plant: Select a highly susceptible host plant for the target nematode, such as tomato (Solanum lycopersicum) cv. 'Rutgers' or cucumber (Cucumis sativus).

  • Nematode Inoculum: Prepare a pure culture of M. incognita. Extract eggs from infected plant roots using a sodium hypochlorite (B82951) (NaOCl) solution (e.g., 0.5-1%). Hatch second-stage juveniles (J2s) from these eggs in water. Quantify the J2 suspension to ensure a consistent inoculum level.

2. Experimental Design:

  • Treatments:

    • Untreated, Uninoculated Control (Healthy Plant)

    • Untreated, Inoculated Control (Nematode Damage Baseline)

    • Test Compound Treatment(s) (e.g., this compound at various concentrations)

    • Positive Control Treatment(s) (e.g., a known effective nematicide like Fluopyram or Abamectin)

  • Replication: Each treatment should be replicated at least 5 times.

  • Randomization: Arrange the pots in a completely randomized design within the greenhouse to minimize positional effects.

3. Application of Nematicides:

  • Method: The application method should mimic agricultural practice. Common methods include soil drench, where the compound is dissolved or suspended in water and applied to the soil surface, or soil incorporation, where the compound (often in a granular or powder form) is thoroughly mixed into the soil before planting.

  • Timing: Nematicides can be applied before planting (preventative) or after planting and nematode inoculation (curative).

4. Planting and Inoculation:

  • Sow seeds or transplant seedlings of the host plant into the prepared pots. Allow plants to establish for a period (e.g., 2-3 weeks).

  • Inoculate each plant (except the uninoculated control) with a standardized number of M. incognita J2s (e.g., 1,000-5,000 J2s per pot) by pipetting the suspension into holes made in the soil around the plant's root zone.

5. Incubation and Maintenance:

  • Maintain the pots in a greenhouse under controlled conditions (e.g., 25-28°C, 16h light/8h dark cycle).

  • Water the plants as needed, ensuring not to overwater which can lead to anaerobic conditions or leaching of the test compound.

6. Data Collection and Analysis (after 45-60 days):

  • Plant Growth Parameters: Measure shoot height, fresh shoot weight, and dry shoot weight.

  • Nematode Infestation Assessment:

    • Carefully uproot the plants and wash the roots free of soil.

    • Root Gall Index: Score the severity of root galling on a scale of 0-5 or 0-10, where 0 represents no galls and the maximum score represents severe galling.

    • Egg Mass Count: Stain roots with a dye like Phloxine B to visualize and count the number of egg masses per root system.

    • Nematode Population in Soil: Extract J2s from a known volume of soil from each pot using a technique like Baermann funnel extraction. Count the nematodes under a microscope and express the population as J2s per 100 cm³ of soil.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex processes. The following sections provide Graphviz DOT scripts for visualizing the experimental workflow and the known signaling pathways affected by the alternative nematicides.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Collection & Analysis soil_prep Soil Sterilization & Potting plant_prep Host Plant Acclimatization soil_prep->plant_prep treatment Nematicide Application (Soil Drench/Incorporation) plant_prep->treatment nema_prep Nematode Inoculum Preparation (M. incognita J2s) inoculation Nematode Inoculation nema_prep->inoculation treatment->inoculation incubation Greenhouse Incubation (45-60 days) inoculation->incubation harvest Plant Harvest incubation->harvest plant_metrics Measure Plant Growth (Height, Weight) harvest->plant_metrics nema_metrics Assess Nematode Damage (Galls, Egg Masses, Soil J2s) harvest->nema_metrics stats Statistical Analysis (ANOVA) plant_metrics->stats nema_metrics->stats

Caption: Workflow for in vivo nematicidal soil assay.

Nematicidal Mechanisms of Action

The precise molecular target of this compound is currently unknown. However, the mechanisms for the selected alternatives have been elucidated.

  • Fluopyram: This nematicide is a succinate (B1194679) dehydrogenase inhibitor (SDHI). It targets Complex II of the mitochondrial electron transport chain, blocking cellular respiration and leading to energy depletion and nematode death.

G fluopyram Fluopyram complex_ii Mitochondrial Complex II (Succinate Dehydrogenase) fluopyram->complex_ii Inhibits etc Electron Transport Chain atp ATP Production (Cellular Respiration) complex_ii->atp Blocks etc->atp Drives energy Energy Depletion death Nematode Paralysis & Death atp->death Leads to G abamectin Abamectin glucl Glutamate-Gated Chloride Channels (GluCls) abamectin->glucl Activates cl_influx Chloride Ion (Cl-) Influx glucl->cl_influx Opens hyperpolarization Hyperpolarization of Nerve/Muscle Cell cl_influx->hyperpolarization Causes signal_block Blocked Nerve Signal Transmission hyperpolarization->signal_block Results in paralysis Nematode Paralysis & Death signal_block->paralysis G b_firmus Bacillus firmus colonization Root Colonization (Biofilm Formation) b_firmus->colonization metabolites Production of Nematicidal Metabolites & Enzymes b_firmus->metabolites competition Competition for Nutrients/Space colonization->competition cuticle_damage Nematode Cuticle & Eggshell Degradation metabolites->cuticle_damage nema_reduction Reduced Nematode Infection & Reproduction cuticle_damage->nema_reduction competition->nema_reduction

A Comparative Analysis of Omphalotin A and Cyclosporin A: Two Cyclic Peptides from Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic peptides have emerged as a promising class of therapeutic agents due to their unique structural and functional properties. Their constrained conformation often leads to high receptor affinity and specificity, as well as improved metabolic stability compared to their linear counterparts. This guide provides a detailed comparative analysis of two notable fungal cyclic peptides: Omphalotin A, a potent nematicidal agent, and Cyclosporin (B1163) A, a widely used immunosuppressant. We will delve into their physicochemical properties, biological activities, mechanisms of action, and biosynthetic pathways, supported by experimental data and detailed methodologies.

Physicochemical and Biological Properties

This compound and Cyclosporin A, while both being cyclic peptides of fungal origin, exhibit distinct structural features that translate into vastly different biological activities. This compound is a cyclic dodecapeptide with a remarkable nine N-methylated residues, contributing to its stability and membrane permeability.[1][2][3] In contrast, Cyclosporin A is a cyclic undecapeptide with seven N-methylated amino acids.[1] The following table summarizes their key properties.

PropertyThis compoundCyclosporin A
Structure Cyclic dodecapeptideCyclic undecapeptide
Amino Acid Composition 3 Glycine, 5 Valine, 3 Isoleucine, 1 TryptophaneContains non-proteinogenic amino acids
N-Methylations 97
Molecular Weight ~1317 Da~1202.6 g/mol
Primary Biological Activity NematicidalImmunosuppressive
Primary Target Organism/Cell Plant-parasitic nematodes (Meloidogyne incognita)T-lymphocytes (human and other mammals)
Toxicity Weakly cytotoxic at high concentrations (100 µg/ml)[4]Known for side effects including nephrotoxicity and hypertension[5]
Other Activities No significant phytotoxic, antibacterial, or antifungal activities[4]Antifungal, anti-inflammatory, and antiparasitic properties have been reported[2]

Biosynthesis: A Tale of Two Pathways

The biosynthetic origins of this compound and Cyclosporin A represent two distinct paradigms in natural product synthesis. Cyclosporin A is assembled by a massive multienzyme complex known as a non-ribosomal peptide synthetase (NRPS).[1] In contrast, this compound is a product of ribosomal synthesis followed by extensive post-translational modifications, classifying it as a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[2][6]

This compound Biosynthesis (RiPP)

The biosynthesis of this compound involves a fascinating self-sacrificing mechanism.[6][7] The precursor protein, OphMA, contains an N-terminal methyltransferase domain and a C-terminal core peptide that will become this compound.[1][8] The methyltransferase domain of one OphMA monomer catalyzes the iterative N-methylation of the core peptide on another monomer within a homodimer.[1][7] Following methylation, a protease, OphP, cleaves the modified core peptide and catalyzes its macrocyclization.[9][10][11]

Omphalotin_A_Biosynthesis cluster_precursor OphMA Precursor Protein cluster_modification Post-Translational Modification cluster_processing Processing and Cyclization OphMA_monomer1 OphMA Monomer 1 (Methyltransferase Domain + Core Peptide) Dimerization Homodimerization OphMA_monomer1->Dimerization OphMA_monomer2 OphMA Monomer 2 (Methyltransferase Domain + Core Peptide) OphMA_monomer2->Dimerization Methylation Iterative N-methylation (trans-acting) Dimerization->Methylation SAM as methyl donor Cleavage Proteolytic Cleavage (by OphP) Methylation->Cleavage Release of methylated core peptide Cyclization Macrocyclization (by OphP) Cleavage->Cyclization Omphalotin_A This compound Cyclization->Omphalotin_A

Caption: Biosynthetic pathway of this compound.

Cyclosporin A Biosynthesis (NRPS)

The biosynthesis of Cyclosporin A is a classic example of non-ribosomal peptide synthesis. A large, modular enzyme, Cyclosporin Synthetase, sequentially adds and modifies the constituent amino acids.[1] Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The final step involves the release and cyclization of the elongated peptide chain.

Cyclosporin_A_Biosynthesis AA_pool Amino Acid Pool Module1 Module 1 (A-T-C domains) AA_pool->Module1 Amino Acid 1 Module2 Module 2 (A-T-C-M domains) AA_pool->Module2 Amino Acid 2 Module11 Module 11 (A-T-C domains) AA_pool->Module11 Amino Acid 11 NRPS_complex Cyclosporin Synthetase (NRPS) Module1->Module2 Peptide bond formation Module_n ... Module2->Module_n Module_n->Module11 Thioesterase Thioesterase Domain Module11->Thioesterase Linear undecapeptide Cyclosporin_A Cyclosporin A Thioesterase->Cyclosporin_A Release and Cyclization

Caption: Non-ribosomal peptide synthesis of Cyclosporin A.

Mechanism of Action

The distinct biological activities of this compound and Cyclosporin A stem from their different molecular targets and mechanisms of action.

This compound: A Selective Nematicide

This compound exhibits potent and selective nematicidal activity against the plant-parasitic root-knot nematode Meloidogyne incognita.[4] It is significantly less active against the free-living nematode Caenorhabditis elegans.[4] The precise molecular target and the signaling pathway through which this compound exerts its nematicidal effect are currently unknown, representing an active area of research.[2] Its high selectivity suggests a specific target within plant-parasitic nematodes that is absent or less susceptible in other organisms.

Cyclosporin A: An Inhibitor of T-Cell Activation

The immunosuppressive effects of Cyclosporin A are well-characterized. It acts by inhibiting the calcineurin-dependent signaling pathway in T-lymphocytes.[5][12][13]

Signaling Pathway of Cyclosporin A Immunosuppression:

Cyclosporin_A_Pathway cluster_cell T-Lymphocyte TCR T-Cell Receptor (TCR) Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFATp NFAT (phosphorylated) (inactive) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) (active) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2_gene IL-2 Gene Nucleus->IL2_gene activates IL2_transcription IL-2 Transcription IL2_gene->IL2_transcription Cyclosporin_A Cyclosporin A Cyclophilin Cyclophilin Cyclosporin_A->Cyclophilin binds to CsA_Cyp_complex Cyclosporin A-Cyclophilin Complex Cyclophilin->CsA_Cyp_complex CsA_Cyp_complex->Calcineurin inhibits

Caption: Cyclosporin A's mechanism of immunosuppression.

As depicted, Cyclosporin A binds to its intracellular receptor, cyclophilin.[5][14] This complex then binds to and inhibits the phosphatase activity of calcineurin.[12][13][15] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor.[5][12] Consequently, NF-AT cannot translocate to the nucleus to activate the transcription of genes encoding cytokines such as Interleukin-2 (IL-2), which are essential for T-cell proliferation and activation.[5][12]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the characterization of this compound and Cyclosporin A.

Nematicidal Activity Assay for this compound

The nematicidal activity of this compound is typically assessed through in vitro assays using the target nematode species.

Objective: To determine the concentration-dependent mortality of Meloidogyne incognita juveniles upon exposure to this compound.

Materials:

  • This compound of known concentration

  • Freshly hatched second-stage juveniles (J2s) of M. incognita

  • Sterile water

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Prepare serial dilutions of this compound in sterile water.

  • Add a defined number of M. incognita J2s (e.g., 50-100) to each well of a 96-well plate.

  • Add the different concentrations of this compound to the wells. Include a negative control (water only) and a positive control (a known nematicide).

  • Incubate the plates at a suitable temperature (e.g., 25°C) for a defined period (e.g., 24, 48, 72 hours).

  • After incubation, observe the nematodes under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Calculate the percentage of mortality for each concentration.

  • Determine the LC50 (lethal concentration for 50% of the population) value.

In Vitro Immunosuppressive Activity Assay for Cyclosporin A

The immunosuppressive activity of Cyclosporin A is commonly evaluated by its ability to inhibit T-cell proliferation in response to a mitogen.

Objective: To measure the inhibition of mitogen-induced T-lymphocyte proliferation by Cyclosporin A.

Materials:

  • Cyclosporin A of known concentration

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

  • RPMI-1640 culture medium supplemented with fetal bovine serum

  • A mitogen such as Phytohemagglutinin (PHA) or Concanavalin A (ConA)

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1)

  • 96-well cell culture plates

  • CO₂ incubator

  • Scintillation counter or plate reader

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Plate the PBMCs in 96-well plates at a specific density.

  • Prepare serial dilutions of Cyclosporin A in culture medium and add them to the wells.

  • Add the mitogen (e.g., PHA) to stimulate T-cell proliferation. Include control wells with cells and mitogen but no Cyclosporin A, and wells with cells only.

  • Incubate the plates in a CO₂ incubator at 37°C for 72 hours.

  • For the final 18 hours of incubation, add [³H]-thymidine to the wells. Proliferating cells will incorporate the radiolabel into their DNA.

  • Harvest the cells and measure the incorporated radioactivity using a scintillation counter. Alternatively, use a colorimetric assay to measure cell proliferation.

  • Calculate the percentage of inhibition of proliferation for each concentration of Cyclosporin A.

  • Determine the IC50 (concentration that causes 50% inhibition) value.

Conclusion

This compound and Cyclosporin A are compelling examples of the structural and functional diversity of fungal cyclic peptides. While they share features such as N-methylation and a cyclic structure, their distinct biosynthetic pathways give rise to molecules with vastly different biological activities. Cyclosporin A's well-understood immunosuppressive mechanism has made it a cornerstone in clinical medicine. This compound, with its potent and selective nematicidal activity, holds promise for the development of novel, environmentally friendly pesticides. The ongoing research into its mechanism of action and the potential for engineering its biosynthetic pathway may open up new avenues for crop protection and biotechnological applications. This comparative analysis underscores the importance of exploring the rich chemical diversity of natural products for the discovery of new therapeutic and agrochemical agents.

References

"confirming the mode of action of Omphalotin A through genetic studies in nematodes"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Omphalotin A, a promising nematicide from the fungus Omphalotus olearius, with other established alternatives. We delve into the available experimental data and outline the genetic approaches used in nematodes to confirm its mode of action.

This compound, a cyclic peptide, has demonstrated potent and selective activity against plant-parasitic nematodes, particularly the root-knot nematode Meloidogyne incognita.[1] Its unique structure and high efficacy make it a compelling candidate for the development of novel nematicides. Understanding its precise mechanism of action is crucial for its effective application and for overcoming potential resistance. Genetic studies in model organisms like Caenorhabditis elegans are pivotal in elucidating these mechanisms.

Performance Comparison: this compound vs. Alternatives

The efficacy of a nematicide is a critical factor in its potential application. The following table summarizes the available data on the half-maximal lethal concentration (LC50) of this compound and two widely used nematicides, Abamectin (B1664291) and Fluopyram (B1672901), against the root-knot nematode Meloidogyne incognita and the model nematode Caenorhabditis elegans.

NematicideTarget NematodeLC50 ValueReference(s)
This compound Meloidogyne incognita0.38 - 3.8 µM[1]
Caenorhabditis elegansWeakly active[1]
Abamectin Meloidogyne incognita1.62 mg/L (~1.85 µM)[2][3]
Fluopyram Meloidogyne incognita2.53 mg/L (~4.99 µM)[2][3]

Note: Direct comparison of LC50 values should be approached with caution due to variations in experimental conditions.

Confirming the Mode of Action: Genetic Approaches in Nematodes

While the precise molecular target of this compound is still a subject of ongoing research, genetic screens in the model organism C. elegans provide a powerful strategy to identify it. These approaches are instrumental in pinpointing the genes and pathways affected by a compound.

Experimental Protocols

Below are detailed methodologies for key experiments used to investigate the mode of action of nematicides like this compound.

1. Forward Genetic Screen for Resistant Mutants in C. elegans

This classical approach aims to identify genes that, when mutated, confer resistance to a specific compound.

  • Mutagenesis: Synchronized L4 stage C. elegans are mutagenized, typically with ethyl methanesulfonate (B1217627) (EMS), to induce random point mutations in the genome.[4]

  • Screening for Resistance: The F2 generation of mutagenized worms is exposed to a lethal concentration of this compound. Individuals that survive and reproduce are considered resistant mutants.

  • Isolation and Backcrossing: Resistant mutants are isolated and backcrossed with the wild-type strain to remove background mutations and confirm that the resistance phenotype is linked to a single mutation.[5]

  • Genetic Mapping and Gene Identification: The mutation conferring resistance is mapped to a specific chromosomal location using genetic markers.[6][7][8] Whole-genome sequencing of the resistant mutant and comparison to the wild-type genome allows for the identification of the specific gene and mutation responsible for resistance.

2. RNA Interference (RNAi) Screen for Sensitized or Resistant Phenotypes

RNAi allows for the systematic knockdown of specific genes to identify those that modify the nematode's sensitivity to a compound.

  • RNAi Library Screening: C. elegans are fed E. coli engineered to express double-stranded RNA (dsRNA) corresponding to specific nematode genes, effectively silencing them.[9][10][11][12] A genome-wide RNAi library can be used for a comprehensive screen.

  • Phenotypic Analysis: Worms with silenced genes are exposed to a sub-lethal concentration of this compound. Researchers then screen for either enhanced sensitivity (lethality or severe developmental defects) or increased resistance compared to control worms.

  • Hit Validation: Genes identified in the primary screen ("hits") are re-tested to confirm their role in mediating the effects of this compound.

Visualizing the Pathways and Processes

To better understand the experimental logic and potential mechanisms, the following diagrams illustrate key workflows and concepts.

experimental_workflow cluster_forward_genetics Forward Genetic Screen cluster_rnai_screen RNAi Screen mutagenesis Mutagenesis (EMS) f2_screen F2 Screen on this compound mutagenesis->f2_screen isolate_mutants Isolate Resistant Mutants f2_screen->isolate_mutants backcrossing Backcrossing isolate_mutants->backcrossing mapping Genetic Mapping & Sequencing backcrossing->mapping target_gene Identify Target Gene mapping->target_gene rnai_library Genome-wide RNAi Library exposure Expose to this compound rnai_library->exposure phenotype Phenotypic Analysis exposure->phenotype hit_validation Hit Validation phenotype->hit_validation modifier_genes Identify Modifier Genes hit_validation->modifier_genes

Workflow for genetic screens to identify this compound's target.

signaling_pathway_hypothesis Omphalotin_A This compound Target_Protein Nematode Target Protein (e.g., ion channel, enzyme) Omphalotin_A->Target_Protein Binds to Signaling_Cascade Disrupted Signaling Cascade Target_Protein->Signaling_Cascade Inhibits/Activates Cellular_Process Impaired Cellular Process (e.g., neuromuscular function, development) Signaling_Cascade->Cellular_Process Leads to Paralysis_Death Paralysis & Death Cellular_Process->Paralysis_Death

Hypothetical signaling pathway affected by this compound.

comparison_logic cluster_attributes Comparison Criteria Omphalotin_A This compound Efficacy Efficacy (LC50) Omphalotin_A->Efficacy Specificity Species Specificity Omphalotin_A->Specificity Mode_of_Action Mode of Action Omphalotin_A->Mode_of_Action Resistance Resistance Profile Omphalotin_A->Resistance Alternatives Alternative Nematicides (Abamectin, Fluopyram) Alternatives->Efficacy Alternatives->Specificity Alternatives->Mode_of_Action Alternatives->Resistance

References

Evaluating the Synergistic Potential of Omphalotin A with Other Nematicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A, a cyclic peptide derived from the mushroom Omphalotus olearius, has demonstrated potent and selective nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita[1][2]. As the agricultural industry seeks more effective and sustainable pest management strategies, the exploration of synergistic interactions between different classes of nematicides is of paramount importance. Synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, can lead to reduced application rates, lower environmental impact, and a broader spectrum of activity[3].

This guide provides a comparative overview of this compound's standalone efficacy against M. incognita and contrasts it with other widely used nematicides. Due to a lack of published studies on the synergistic effects of this compound, this document presents a hypothetical framework for evaluating such interactions, including detailed experimental protocols and potential outcomes.

Data Presentation: Nematicidal Efficacy Against Meloidogyne incognita

The following table summarizes the median lethal concentration (LC50) values for this compound and other selected nematicides against the second-stage juveniles (J2) of Meloidogyne incognita. Lower LC50 values indicate higher potency.

NematicideChemical ClassLC50 (µM)LC50 (µg/mL)Exposure TimeCitation
This compound Cyclic Peptide0.840~1.0124 hours[1]
Fluopyram (B1672901) Pyridinyl-ethyl-benzamide2.150.8524 hours[1]
Abamectin Avermectin (B7782182)~0.480.4224 hours[2]

Note: The LC50 value for Abamectin was converted from µg/mL to µM for comparative purposes, using an approximate molecular weight of 872.1 g/mol .

Hypothetical Synergistic Effects of this compound with Fluopyram

The following table illustrates a hypothetical scenario of a synergistic interaction between this compound and Fluopyram against M. incognita. The expected additive effect is calculated based on the individual dose-response curves, and the synergistic ratio indicates the fold-increase in mortality beyond this expectation.

This compound (µM)Fluopyram (µM)Observed Mortality (%)Expected Additive Mortality (%)Synergistic Ratio
0.2 (¼ LC50)0.5 (¼ LC50)65252.6
0.4 (½ LC50)1.0 (½ LC50)92501.84
0.2 (¼ LC50)1.0 (½ LC50)8537.52.27
0.4 (½ LC50)0.5 (¼ LC50)8837.52.35

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Experimental validation is required to determine the actual synergistic or antagonistic effects.

Experimental Protocols

In Vitro Nematicidal Assay (Individual Compounds)

A detailed protocol for determining the LC50 of a single nematicide.

  • Nematode Culture and Extraction: Meloidogyne incognita second-stage juveniles (J2s) are hatched from egg masses collected from infected tomato roots and suspended in sterile water.

  • Preparation of Test Solutions: Stock solutions of this compound, Fluopyram, and Abamectin are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted with sterile water to achieve a range of final concentrations. The final solvent concentration should be non-toxic to the nematodes.

  • Exposure: Approximately 100-200 J2s in a small volume of water are added to the wells of a 24-well microplate. The test solutions of varying concentrations are then added to the wells. A control group with only sterile water and a solvent control are included.

  • Incubation: The plates are incubated in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 24, 48, 72 hours).

  • Mortality Assessment: After incubation, nematode mortality is assessed under a dissecting microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC50 values and their 95% confidence intervals are calculated using Probit analysis.

Synergy Testing Protocol (Checkerboard Assay)

A standard method for evaluating the interaction between two compounds.

  • Preparation of Nematicide Plates: A two-dimensional array (checkerboard) of concentrations is prepared in a 96-well microplate. One compound (e.g., this compound) is serially diluted along the rows, while the second compound (e.g., Fluopyram) is serially diluted along the columns.

  • Nematode Inoculation: A suspension of M. incognita J2s (approximately 50-100 per well) is added to each well of the plate.

  • Incubation and Assessment: The plate is incubated under the same conditions as the individual assay, and mortality is assessed at a predetermined time point (e.g., 48 hours).

  • Data Analysis: The interaction between the two nematicides is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Mandatory Visualization

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Nematode_Culture Nematode Culture (M. incognita J2s) Individual_Assay Individual Nematicide Assay (Determine LC50) Nematode_Culture->Individual_Assay Synergy_Assay Synergy Assay (Checkerboard Method) Nematode_Culture->Synergy_Assay Nematicide_Stocks Prepare Nematicide Stock Solutions Serial_Dilutions Create Serial Dilutions Nematicide_Stocks->Serial_Dilutions Serial_Dilutions->Individual_Assay Serial_Dilutions->Synergy_Assay Mortality_Assessment Assess Nematode Mortality Individual_Assay->Mortality_Assessment Synergy_Assay->Mortality_Assessment LC50_Calculation Calculate LC50 Values Mortality_Assessment->LC50_Calculation CI_Calculation Calculate Combination Index (CI) Mortality_Assessment->CI_Calculation Interaction_Conclusion Determine Interaction (Synergism, Additive, Antagonism) LC50_Calculation->Interaction_Conclusion CI_Calculation->Interaction_Conclusion

Caption: Workflow for evaluating nematicide synergy.

Potential Mechanisms of Synergism

While the precise molecular target of this compound in nematodes is not fully elucidated, its action is known to be highly specific. A potential basis for synergy with other nematicides could arise from distinct mechanisms of action that, when combined, create a more potent effect.

  • This compound: As a cyclic peptide, it may interact with specific receptors on the nematode's cell membranes, potentially disrupting cellular integrity or essential signaling pathways.

  • Fluopyram: This nematicide is a succinate (B1194679) dehydrogenase inhibitor (SDHI), which targets mitochondrial complex II in the electron transport chain, thereby inhibiting cellular respiration.

  • Abamectin: This avermectin acts on glutamate-gated chloride channels in the nematode's nerve and muscle cells, leading to paralysis and death.

A synergistic interaction could occur if this compound, for instance, weakens the nematode's cellular defenses or membranes, allowing for enhanced penetration or access of Fluopyram or Abamectin to their respective target sites.

Signaling_Pathways cluster_omphalotin This compound Pathway cluster_fluopyram Fluopyram Pathway Omphalotin_A This compound Receptor Nematode Cell Membrane Receptor Omphalotin_A->Receptor Binds Downstream_Signaling Disrupted Downstream Signaling Receptor->Downstream_Signaling Activates/Inhibits Cell_Death_1 Cell Death / Paralysis Downstream_Signaling->Cell_Death_1 SDH Succinate Dehydrogenase (SDH) Downstream_Signaling->SDH Potential Sensitization Fluopyram Fluopyram Mitochondrion Mitochondrion Fluopyram->Mitochondrion Fluopyram->SDH Inhibits ATP_Production ATP Production Blocked SDH->ATP_Production Disrupts Cell_Death_2 Cell Death / Paralysis ATP_Production->Cell_Death_2

Caption: Potential interaction of nematicide pathways.

Conclusion

While direct experimental evidence is currently lacking, the distinct modes of action of this compound and other conventional nematicides suggest a promising avenue for synergistic research. The protocols and hypothetical data presented in this guide offer a foundational framework for researchers to design and execute studies aimed at uncovering such interactions. The development of synergistic nematicidal formulations holds the potential to significantly advance integrated pest management strategies, leading to more effective and environmentally sustainable control of parasitic nematodes in agriculture.

References

A Comparative Guide to the Heterologous Expression of Omphalotin A in Yeast Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of yeast strains for the heterologous expression of Omphalotin A, a potent cyclic peptide with significant therapeutic potential. Due to its complex, N-methylated structure, efficient recombinant production is crucial for further research and development. This document outlines the current state of its expression in different yeast systems, supported by available data and detailed experimental protocols.

Introduction to this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from the mushroom Omphalotus olearius. It exhibits strong nematocidal activity, making it a promising candidate for novel anthelmintic drugs. The biosynthesis of this compound requires two key enzymes:

  • OphMA : A precursor protein that contains the this compound core peptide sequence and a methyltransferase domain responsible for the iterative N-methylation of the peptide backbone.

  • OphP : A prolyl oligopeptidase that recognizes the methylated precursor, cleaves it, and catalyzes the final macrocyclization to form the mature this compound.

The successful heterologous production of this compound, therefore, necessitates the co-expression of both the ophMA and ophP genes in a suitable host.

Comparison of Yeast Expression Systems

While several yeast species are utilized for recombinant protein production, Pichia pastoris (now also known as Komagataella phaffii) has emerged as the most effective and widely documented host for producing this compound and its analogs. In contrast, there is a lack of published evidence for the successful production of this compound in Saccharomyces cerevisiae. The following sections will compare these two prominent yeast systems in the context of producing complex, post-translationally modified peptides like this compound.

Quantitative Data Summary

Direct quantitative comparison of this compound yields between P. pastoris and S. cerevisiae is not possible due to the absence of successful expression data in the latter. However, the production of other recombinant peptides and proteins in both hosts provides a basis for a qualitative and quantitative assessment of their respective capabilities.

FeaturePichia pastorisSaccharomyces cerevisiae
This compound Production Successfully demonstratedNot reported
Typical Recombinant Protein Yields High (can reach g/L scale for some proteins)[1]Generally lower than P. pastoris for secreted proteins
Glycosylation Less hyperglycosylation, shorter mannan (B1593421) chains[2][3][4]Prone to hyperglycosylation with longer mannan chains[5]
Secretion Efficiency High, low levels of endogenous protein secretion[2]Efficient, but can have higher background of native secreted proteins
Promoter Systems Strong, tightly regulated methanol-inducible promoters (e.g., AOX1)[6]Well-characterized constitutive and inducible promoters (e.g., GAL1)
Cultivation Density Can achieve very high cell densitiesTypically lower cell densities in standard lab conditions

Note: The yields for recombinant proteins can vary significantly depending on the specific protein, expression strategy, and cultivation conditions.

Experimental Protocols

The following protocols are based on established methods for heterologous protein expression in Pichia pastoris and are adapted for the specific requirements of this compound production.

Gene Synthesis and Vector Construction
  • Gene Synthesis : Codon-optimize the DNA sequences for ophMA and ophP from Omphalotus olearius for expression in Pichia pastoris.

  • Vector Selection : Utilize two different expression vectors for the co-expression of the two genes, for example:

    • pPICZA for ophMA (allowing for selection with Zeocin™).

    • pPIC3.5K for ophP (allowing for selection with G418).

  • Cloning : Clone the codon-optimized ophMA and ophP genes into their respective vectors under the control of the alcohol oxidase 1 (AOX1) promoter. This promoter is strongly induced by methanol (B129727).

Yeast Transformation
  • Strain Selection : Use a suitable P. pastoris strain, such as GS115 (his4).

  • Linearization : Linearize the expression vectors (e.g., with SacI or SalI) to facilitate integration into the yeast genome.

  • Transformation : Transform the linearized plasmids into competent P. pastoris cells via electroporation.

  • Selection : Select for successful transformants on minimal dextrose (MD) plates for the first vector and then on Yeast Extract Peptone Dextrose (YPD) plates containing the appropriate antibiotic (e.g., Zeocin™) for the second vector.

Expression and Induction
  • Starter Culture : Inoculate a single colony of the co-transformed P. pastoris into Buffered Glycerol-complex Medium (BMGY) and grow at 28-30°C with vigorous shaking until the culture reaches an OD600 of 2-6.

  • Induction : Harvest the cells by centrifugation and resuspend them in Buffered Methanol-complex Medium (BMMY) to an OD600 of approximately 1.0.

  • Methanol Feeding : To induce the expression from the AOX1 promoter, add methanol to a final concentration of 0.5-1.0% every 24 hours.

  • Incubation : Continue the incubation at 28-30°C with vigorous shaking for 72-96 hours.

Purification and Analysis
  • Harvesting : Separate the yeast cells from the culture medium by centrifugation. As this compound is secreted, the supernatant is the target for purification.

  • Extraction : If intracellular production is also being assessed, disrupt the yeast cells using methods such as glass bead milling or high-pressure homogenization.

  • Purification : Purify this compound from the supernatant (or cell lysate) using solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis : Confirm the presence and purity of this compound using liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS).

Visualizations

This compound Biosynthesis Pathway in Omphalotus olearius

OmphalotinA_Biosynthesis This compound Biosynthesis Pathway ophMA_gene ophMA gene ophMA_precursor OphMA Precursor Protein (with MT-domain and core peptide) ophMA_gene->ophMA_precursor Transcription & Translation ophP_gene ophP gene ophP_enzyme OphP (Prolyl Oligopeptidase) ophP_gene->ophP_enzyme Transcription & Translation methylated_precursor N-methylated OphMA Precursor ophMA_precursor->methylated_precursor Auto-N-methylation cleaved_intermediate Cleaved & Methylated Intermediate ophP_enzyme->cleaved_intermediate omphalotin_A Mature this compound (Cyclic Peptide) ophP_enzyme->omphalotin_A methylated_precursor->cleaved_intermediate Proteolytic Cleavage (by OphP) cleaved_intermediate->omphalotin_A Macrocyclization (by OphP)

Caption: Biosynthesis of this compound from its precursor protein.

Experimental Workflow for Heterologous Expression in Pichia pastoris

Heterologous_Expression_Workflow Workflow for this compound Production in Pichia pastoris cluster_gene_prep 1. Gene Preparation & Vector Construction cluster_transformation 2. Yeast Transformation cluster_expression 3. Expression & Induction cluster_analysis 4. Purification & Analysis codon_optimization Codon Optimization (ophMA & ophP) vector_cloning Cloning into pPICZA & pPIC3.5K (AOX1 promoter) codon_optimization->vector_cloning linearization Vector Linearization vector_cloning->linearization transformation Electroporation into P. pastoris GS115 linearization->transformation selection Selection on Antibiotic Plates transformation->selection starter_culture Growth in BMGY selection->starter_culture induction Resuspend in BMMY + Methanol Feeding starter_culture->induction incubation Incubation (72-96h) induction->incubation harvest Harvest Supernatant incubation->harvest purification SPE & RP-HPLC harvest->purification analysis LC-MS & MS/MS purification->analysis

References

Validating the Specificity of Omphalotin A's Nematicidal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Omphalotin A, a cyclic dodecapeptide derived from the fungus Omphalotus olearius, has emerged as a potent nematicidal agent with a high degree of specificity. This guide provides an objective comparison of this compound's performance against other nematicides, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

High Specificity of this compound Against Plant-Parasitic Nematodes

This compound demonstrates remarkable and selective toxicity towards the plant-parasitic root-knot nematode, Meloidogyne incognita, a major agricultural pest.[1] Its efficacy against this target species is significantly higher than that observed for the free-living nematode, Caenorhabditis elegans, and other plant-parasitic nematodes such as Heterodera schachtii, Radopholus similis, and Pratylenchus penetrans.[1] This selectivity is a crucial attribute, suggesting a reduced potential for off-target effects on beneficial soil fauna.

Comparative Nematicidal Activity

The following table summarizes the available quantitative data on the nematicidal activity of this compound and its derivatives compared to other common nematicides.

CompoundTarget NematodeNematicidal Activity (LC50/LD90)Source(s)
This compound Meloidogyne incognitaLC50: 0.38 - 3.8 µM[1]
Meloidogyne incognitaLD90: 2 - 5 µg/mL[1]
Caenorhabditis elegansSignificantly higher concentration required for effect compared to M. incognita[1]
Heterodera schachtiiSignificantly higher concentration required for effect compared to M. incognita[1]
Radopholus similisSignificantly higher concentration required for effect compared to M. incognita[1]
Pratylenchus penetransSignificantly higher concentration required for effect compared to M. incognita[1]
Omphalotins E-I Meloidogyne incognitaLD50: 0.5 - 2.0 µg/mL[1]
Ivermectin Meloidogyne incognitaThis compound exhibits comparable or superior activity[1]
Fluopyram Meloidogyne incognita--
Fosthiazate Meloidogyne incognita--

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. LD50/LD90 (Lethal Dose 50/90): The dose of a substance that is lethal to 50%/90% of the test organisms. Data for Fluopyram and Fosthiazate against M. incognita are not directly compared with this compound in the provided search results.

Minimal Impact on Non-Target Organisms

A key advantage of this compound is its low toxicity towards a range of non-target organisms. Studies have shown no cytotoxic activities against mammalian cells at concentrations up to 50 µg/mL.[1] Furthermore, it exhibits no antimicrobial or phytotoxic properties, highlighting its potential as an environmentally benign nematicide.[1]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro Nematicidal Bioassay against Meloidogyne incognita

This protocol outlines the general procedure for assessing the nematicidal activity of compounds against second-stage juveniles (J2) of M. incognita.

Objective: To determine the concentration-dependent mortality of M. incognita J2s upon exposure to a test compound.

Materials:

  • Meloidogyne incognita J2s

  • Test compound (e.g., this compound)

  • Solvent for test compound (e.g., DMSO, ethanol)

  • Sterile distilled water

  • 96-well microtiter plates

  • Inverted microscope

  • Incubator

Procedure:

  • Nematode Suspension: Prepare a suspension of freshly hatched M. incognita J2s in sterile distilled water. Adjust the concentration to approximately 100-200 J2s per 50 µL.

  • Compound Dilution: Prepare a series of dilutions of the test compound in the appropriate solvent. A final solvent concentration in the assay wells should be non-toxic to the nematodes (typically ≤1%).

  • Assay Setup:

    • Add 50 µL of the nematode suspension to each well of a 96-well plate.

    • Add 50 µL of the test compound dilution to the corresponding wells.

    • Include control wells with solvent only and wells with sterile distilled water as negative controls.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25-28°C) for a specified period (e.g., 24, 48, 72 hours).

  • Mortality Assessment:

    • After the incubation period, observe the nematodes under an inverted microscope.

    • Nematodes are considered dead if they are immobile and do not respond to gentle prodding with a fine needle.

    • Count the number of dead and live nematodes in each well.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration, correcting for any mortality in the control wells using Abbott's formula.

    • Determine the LC50 value using probit analysis or other suitable statistical methods.

Caption: Workflow for the in vitro nematicidal bioassay.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of a compound on mammalian cell lines.

Objective: To determine the concentration at which a test compound reduces the viability of a mammalian cell line by 50% (IC50).

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Measurement & Analysis A Seed Mammalian Cells B Treat with Test Compound A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Viable cells convert MTT to Formazan E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for the mammalian cell cytotoxicity (MTT) assay.

Unraveling the Mechanism of Action: A Path Forward

While the nematicidal potency and specificity of this compound are well-documented, its precise mechanism of action remains to be fully elucidated.[2] Current evidence suggests that its target is likely within the nematode's nervous system, leading to paralysis. However, the specific molecular target, such as a particular ion channel or receptor, is still unknown.[2]

For context, many existing nematicides target key components of the nematode nervous system, such as glutamate-gated chloride channels (GluCls) or nicotinic acetylcholine (B1216132) receptors (nAChRs).

G cluster_Nematicides Nematicide Action on Neuronal Signaling cluster_Receptors Target Receptors Nematicide Nematicidal Compound (e.g., Avermectin, Levamisole) GluCl Glutamate-gated Chloride Channels (GluCls) Nematicide->GluCl Binds to nAChR Nicotinic Acetylcholine Receptors (nAChRs) Nematicide->nAChR Binds to Ion_Flow Altered Ion Flow (Cl- influx or Na+/K+ influx) GluCl->Ion_Flow Leads to nAChR->Ion_Flow Leads to Paralysis Paralysis and Death Ion_Flow->Paralysis Causes

Caption: General signaling pathways targeted by common nematicides.

Future research focused on identifying the specific molecular target of this compound will be instrumental in fully understanding its high specificity and could pave the way for the development of novel, highly targeted nematicidal agents. Techniques such as affinity chromatography, genetic mutations conferring resistance, and computational modeling could be employed to pinpoint the binding site of this compound within the nematode's nervous system.

References

Paving the Way for New Anthelmintics: A Comparative Transcriptomics Guide for Omphalotin A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers on Utilizing Transcriptomics to Unravel the Nematicidal Mechanism of Omphalotin A

This compound, a cyclic peptide produced by the fungus Omphalotus olearius, has demonstrated potent and selective nematicidal activity, positioning it as a promising candidate for the development of new anthelmintic drugs.[1][2][3] Despite its potential, the precise molecular mechanism by which this compound exerts its toxic effects on nematodes remains largely unknown.[3] This guide provides a comprehensive overview of a proposed comparative transcriptomics study designed to elucidate the mode of action of this compound in nematodes, offering a roadmap for researchers and drug development professionals.

Current Understanding of this compound's Nematicidal Activity

This compound has shown significant efficacy against a range of plant-parasitic nematodes, with particularly high toxicity towards Meloidogyne incognita (the southern root-knot nematode).[1][2] In contrast, the model nematode Caenorhabditis elegans and other plant-parasitic species such as Heterodera schachtii, Radopholus similis, and Pratylenchus penetrans are affected at significantly higher concentrations.[1][2] This selectivity suggests a specific molecular target or pathway that is either unique to or more sensitive in susceptible nematode species.

Nematode SpeciesLifestyleLC50 / LD90 of this compoundCitation
Meloidogyne incognitaPlant-parasiticLD90 between 2 and 5 μg/mL[1]
Caenorhabditis elegansBacterivorousAffected at significantly higher concentrations than M. incognita[1][2]
Heterodera schachtiiPlant-parasiticAffected at significantly higher concentrations than M. incognita[2]
Radopholus similisPlant-parasiticAffected at significantly higher concentrations than M. incognita[2]
Pratylenchus penetransPlant-parasiticAffected at significantly higher concentrations than M. incognita[2]

Proposed Experimental Design for Comparative Transcriptomics

To unravel the molecular mechanisms underlying this compound's nematicidal activity and its observed selectivity, a comparative transcriptomics approach using RNA sequencing (RNA-seq) is proposed. This study would compare the gene expression profiles of a highly susceptible nematode species (M. incognita) and a less susceptible species (C. elegans) following exposure to this compound.

G cluster_nematode_prep Nematode Preparation cluster_analysis Transcriptomic Analysis cluster_downstream Downstream Analysis & Validation M_incognita Meloidogyne incognita (Susceptible) M_treatment This compound Treatment M_incognita->M_treatment M_control Control (Vehicle) M_incognita->M_control C_elegans Caenorhabditis elegans (Less Susceptible) C_treatment This compound Treatment C_elegans->C_treatment C_control Control (Vehicle) C_elegans->C_control RNA_extraction RNA Extraction M_treatment->RNA_extraction M_control->RNA_extraction C_treatment->RNA_extraction C_control->RNA_extraction Library_prep RNA-seq Library Preparation RNA_extraction->Library_prep Sequencing High-Throughput Sequencing Library_prep->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics DEG_analysis Differential Gene Expression Analysis Bioinformatics->DEG_analysis Pathway_analysis Pathway & GO Enrichment Analysis DEG_analysis->Pathway_analysis Target_ID Potential Drug Target Identification Pathway_analysis->Target_ID Validation qRT-PCR & Functional Genomics (RNAi) Target_ID->Validation

Proposed experimental workflow for comparative transcriptomics.
Experimental Protocols

1. Nematode Culture and Synchronization:

  • M. incognita : Second-stage juveniles (J2s) will be hatched from egg masses collected from infected tomato roots.

  • C. elegans : A synchronized population of L4 larvae will be obtained by standard methods.

2. This compound Treatment:

  • Nematodes will be exposed to a sub-lethal concentration of this compound to ensure that observed gene expression changes are not solely due to cell death. The concentration will be determined through preliminary dose-response assays.

  • Control groups will be treated with the vehicle used to dissolve this compound.

  • Each treatment and control group will have at least three biological replicates.

3. RNA Extraction and Quality Control:

  • Total RNA will be extracted from all samples using a suitable kit.

  • RNA quality and quantity will be assessed using a spectrophotometer and a bioanalyzer.

4. RNA-seq Library Preparation and Sequencing:

  • mRNA will be enriched from total RNA.

  • Sequencing libraries will be prepared using a strand-specific RNA-seq library preparation kit.

  • Libraries will be sequenced on a high-throughput sequencing platform to generate a sufficient number of reads per sample for robust statistical analysis.

5. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads will be quality-checked and trimmed.

  • Mapping: Reads will be mapped to the respective reference genomes of M. incognita and C. elegans.

  • Differential Gene Expression Analysis: Differentially expressed genes (DEGs) between this compound-treated and control groups for each species will be identified.

  • Comparative Analysis: DEGs will be compared between the two nematode species to identify common and species-specific responses to this compound.

  • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses will be performed on the DEG sets to identify biological processes and pathways affected by this compound.

Visualizing Potential Outcomes and Mechanistic Insights

While the precise signaling pathways affected by this compound are unknown, the proposed transcriptomic study aims to identify them. A hypothetical logical diagram illustrating the expected flow of information from the experiment to mechanistic understanding is presented below.

G Omphalotin_A This compound Nematode_Cell Nematode Cell (e.g., neuronal, intestinal) Omphalotin_A->Nematode_Cell Enters Molecular_Target Unknown Molecular Target(s) (e.g., receptor, enzyme, ion channel) Nematode_Cell->Molecular_Target Interacts with Signaling_Cascade Downstream Signaling Cascade(s) Molecular_Target->Signaling_Cascade Initiates Transcriptional_Response Altered Gene Expression (Transcriptional Response) Signaling_Cascade->Transcriptional_Response Leads to Cellular_Processes Disruption of Cellular Processes (e.g., neuromuscular function, development, metabolism) Transcriptional_Response->Cellular_Processes Results in Nematicidal_Effect Paralysis & Death (Nematicidal Effect) Cellular_Processes->Nematicidal_Effect

Conceptual diagram of this compound's potential mechanism of action.

Expected Outcomes and Implications for Drug Development

This comparative transcriptomics study is expected to yield several key outcomes:

  • Identification of this compound-responsive genes: A comprehensive list of genes whose expression is altered in response to this compound in both susceptible and less susceptible nematodes.

  • Elucidation of affected pathways: Identification of the key biological pathways and processes targeted by this compound. This could include pathways related to neuromuscular function, development, stress response, and metabolism.

  • Discovery of potential drug targets: Genes that are significantly and specifically modulated in the susceptible species, M. incognita, could represent novel targets for the development of more effective and selective anthelmintics.

  • Understanding the basis of selectivity: Comparison of the transcriptomic responses between M. incognita and C. elegans will provide insights into the molecular basis of this compound's selectivity.

By providing a detailed understanding of how this compound affects nematodes at the molecular level, this research will pave the way for the rational design of new nematicidal compounds with improved efficacy and safety profiles, addressing the growing need for novel solutions to combat parasitic nematode infections in agriculture and medicine.

References

Assessing the Environmental Fate of Omphalotin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative assessment of the environmental fate and degradation of Omphalotin A, a potent nematicidal cyclic peptide. Currently, there is a significant lack of direct experimental data on the environmental persistence, degradation pathways, and ecotoxicity of this compound. This document addresses this knowledge gap by inferring potential environmental behavior based on its unique chemical structure and comparing it with a well-studied nematicide, Ivermectin. Furthermore, we propose a comprehensive suite of experimental protocols, based on internationally recognized guidelines, to systematically evaluate the environmental fate of this compound.

Comparative Analysis: this compound vs. Ivermectin

This compound's structure as a cyclic dodecapeptide with extensive N-methylation suggests a higher stability compared to linear peptides. The cyclic nature can confer resistance to exonucleases, while N-methylation is known to protect against proteolytic degradation.[1][2][3] In contrast, Ivermectin, a macrocyclic lactone, has a different degradation profile. While it degrades relatively quickly in water, it can persist in soil and sediment.[4][5][6][7]

Table 1: Physicochemical and Nematicidal Properties of this compound and Ivermectin

PropertyThis compoundIvermectin
Chemical Class Cyclic Peptide (Borosin)Macrocyclic Lactone (Avermectin)
Molecular Formula C68H111N13O13C48H74O14 (B1a) / C47H72O14 (B1b)
Key Structural Features Cyclic dodecapeptide, nine N-methylated peptide bonds16-membered macrocyclic lactone ring
Primary Mode of Action Undisclosed, potent and selective against Meloidogyne incognitaGlutamate-gated chloride channel agonist
Solubility Primarily soluble in organic solventsSoluble in organic solvents, sparingly soluble in water
Known Environmental Fate No data availableDT50 in water: 3-5 days; Persists in sediment[4][7]

Inferred Environmental Degradation Pathways for this compound

Based on the degradation of other cyclic peptides, two primary pathways can be hypothesized for this compound:

  • Biotic Degradation: Microbial communities in soil and water are known to degrade cyclic peptides by hydrolyzing the peptide bonds, leading to linearization and subsequent breakdown into smaller peptides and amino acids.[8][9][10] The extensive N-methylation of this compound may slow this process.

  • Abiotic Degradation:

    • Hydrolysis: The peptide bonds in the cyclic structure could be susceptible to chemical hydrolysis, particularly under acidic or alkaline conditions.

    • Photodegradation: While the peptide backbone itself does not absorb strongly in the solar spectrum, the presence of aromatic amino acid residues (if any, specific composition can influence this) could facilitate photodegradation.[11][12][13]

Proposed Experimental Protocols for Assessing Environmental Fate

To address the data gap, a tiered approach based on OECD Guidelines for the Testing of Chemicals is recommended.[14][15][16][17]

Table 2: Proposed Experiments for Assessing the Environmental Fate of this compound

Environmental Process Recommended OECD Guideline Experimental Outline Key Parameters to Measure
Ready Biodegradability OECD 301 Series (e.g., 301B, 301F)[14][18]Incubation of this compound with a mixed microbial inoculum in a mineral medium.CO2 evolution or O2 consumption over 28 days.
Hydrolysis OECD 111[16]Incubation of this compound in sterile aqueous buffer solutions at pH 4, 7, and 9.Concentration of this compound and formation of degradation products over time.
Photodegradation in Water OECD 316[16]Exposure of this compound in aqueous solution to a light source simulating natural sunlight.Rate of disappearance of this compound and identification of photoproducts.
Aerobic Soil Transformation OECD 307[16]Incubation of this compound in different soil types under controlled aerobic conditions.Half-life (DT50) of this compound and identification of major transformation products.
Adsorption/Desorption OECD 106Batch equilibrium studies with various soil types to determine the soil organic carbon-water (B12546825) partitioning coefficient (Koc).Koc value to assess mobility in soil.

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflows and a hypothetical degradation pathway for this compound.

experimental_workflow cluster_tier1 Tier 1: Screening Tests cluster_tier2 Tier 2: Soil Behavior cluster_results Data for Environmental Risk Assessment biodegradability Ready Biodegradability (OECD 301) persistence Persistence (DT50) biodegradability->persistence hydrolysis Hydrolysis (OECD 111) hydrolysis->persistence photodegradation Photodegradation (OECD 316) photodegradation->persistence soil_transformation Aerobic Soil Transformation (OECD 307) soil_transformation->persistence degradation_products Degradation Products soil_transformation->degradation_products adsorption Adsorption/Desorption (OECD 106) mobility Mobility (Koc) adsorption->mobility

Caption: Proposed experimental workflow for assessing the environmental fate of this compound.

degradation_pathway omphalotin This compound (Cyclic Dodecapeptide) linear_peptide Linear Dodecapeptide omphalotin->linear_peptide Hydrolysis (Biotic/Abiotic) smaller_peptides Smaller Peptide Fragments linear_peptide->smaller_peptides Further Hydrolysis amino_acids Amino Acids smaller_peptides->amino_acids Peptidase Activity mineralization Mineralization (CO2, H2O, etc.) amino_acids->mineralization Microbial Respiration

Caption: Hypothetical biotic degradation pathway of this compound in the environment.

Conclusion and Recommendations

The lack of data on the environmental fate of this compound is a critical gap that needs to be addressed, especially if it is to be considered for wider application as a biopesticide. Its cyclic and N-methylated structure suggests potential for environmental persistence. We strongly recommend conducting the proposed experimental studies following OECD guidelines to generate the necessary data for a comprehensive environmental risk assessment. This will ensure a scientifically sound basis for its development and potential registration as a novel, environmentally compatible nematicide.

References

Unveiling the Molecular Determinants of Omphalotin A's Nematicidal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Omphalotin A and its analogs to validate the role of specific amino acid residues in its potent and selective nematicidal bioactivity. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document serves as a valuable resource for researchers aiming to understand the structure-activity relationships of this promising natural product and to guide the development of novel nematicidal agents.

Comparative Bioactivity of this compound and Its Analogs

This compound, a cyclic dodecapeptide isolated from the fungus Omphalotus olearius, exhibits remarkable nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita.[1][2] Its efficacy has been compared to the commercial nematicide ivermectin, demonstrating superior potency against M. incognita.[1] The bioactivity of this compound is intrinsically linked to its unique structure, featuring nine N-methylated amino acids. Investigations into its natural analogs, lentinulin A and dendrothelin A, have begun to shed light on the specific residues critical for its function.

CompoundSequenceTarget NematodeBioactivity MetricValueReference
This compound c(MeVal-MeIle-MeVal-MeVal-Gly-MeVal-MeIle-Gly-MeVal-MeIle-Gly-Trp)Meloidogyne incognitaLD900.76 µM[1]
Caenorhabditis elegansLD9038 µM[1]
Ivermectin -Meloidogyne incognitaLD904.6 µM[1]
Caenorhabditis elegansLD900.46 µM[1]
Lentinulin A c(MeVal-MeIle-MeVal-MeVal-Gly-MeVal-MeLeu -Gly-MeVal-MeIle-Gly-Trp)Meloidogyne incognitaComparable to this compound-[3][4][5][6]
Dendrothelin A c(MeVal-MeIle-MeVal-MeVal-Gly-MeThr -MeIle-Gly-MeVal-MeIle-Gly-Trp)Meloidogyne incognitaSignificantly lower than this compound-[3][4][5]
Omphalotins E-I Oxidized this compound derivativesMeloidogyne incognitaLD902-5 µg/mL[7]

Key Insights from Comparative Data:

  • High Potency and Selectivity: this compound is significantly more potent against the plant-parasitic nematode M. incognita than the model nematode C. elegans, highlighting its selective toxicity.[1]

  • Superiority over Commercial Standard: this compound demonstrates a lower LD90 value against M. incognita compared to ivermectin, indicating higher potency.[1]

  • Importance of Hydrophobicity: The substitution of the hydrophobic isoleucine at position 7 with another hydrophobic residue, leucine (B10760876) (in Lentinulin A), results in comparable nematicidal activity.[3][4][5][6] This suggests that a hydrophobic residue at this position is important for maintaining bioactivity.

  • Detrimental Effect of Polarity: The replacement of the hydrophobic valine at position 6 with the polar threonine (in Dendrothelin A) leads to a significant reduction in nematicidal activity.[3][4][5] This finding strongly indicates that the hydrophobicity of the amino acid at this position is critical for the molecule's function.

  • Tolerance to Oxidative Modifications: The naturally occurring oxidized derivatives, Omphalotins E-I, retain strong nematicidal activity, suggesting that certain modifications to the core structure are well-tolerated.[7]

Experimental Protocols

To facilitate the validation and further exploration of this compound's bioactivity, this section provides detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

The chemical synthesis of this compound and its analogs can be achieved through solid-phase peptide synthesis (SPPS), a robust method for assembling peptide chains on a solid support.

Materials:

  • Fmoc-protected amino acids (including N-methylated amino acids)

  • Rink Amide MBHA resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)

  • Microwave peptide synthesizer (optional, can accelerate synthesis)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 5-10 minutes each to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in the presence of DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave irradiation can be used to shorten the reaction time.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test). If the reaction is incomplete, repeat the coupling step.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization: The linear peptide can be cyclized in solution using a suitable coupling reagent, such as DPPA (diphenylphosphoryl azide) or HBTU/HOBt, under high dilution conditions to favor intramolecular cyclization.

  • Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical RP-HPLC.

Nematicidal Bioassay against Meloidogyne incognita

This protocol outlines an in-vitro assay to determine the nematicidal activity of this compound and its analogs against the second-stage juveniles (J2) of M. incognita.

Materials:

  • Meloidogyne incognita J2s

  • 96-well microtiter plates

  • Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Control solutions: Solvent control (e.g., DMSO in water) and a positive control (e.g., ivermectin)

  • Sterile water

  • Inverted microscope

Procedure:

  • Preparation of Nematode Suspension: Hatch M. incognita eggs and collect the freshly hatched J2s. Prepare a suspension of J2s in sterile water at a concentration of approximately 50-100 J2s per 50 µL.

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compounds in sterile water. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the nematodes (typically ≤1%).

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the nematode suspension.

    • Add 50 µL of the test compound solution to the respective wells.

    • Include solvent control wells (containing the same concentration of solvent as the test wells) and positive control wells.

    • Each concentration should be tested in triplicate.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25-28°C) in the dark for a specified period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment:

    • After the incubation period, observe the nematodes under an inverted microscope.

    • Nematodes that are immobile and do not respond to a gentle touch with a fine needle are considered dead.

    • Count the number of dead and live nematodes in each well.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration.

    • Correct for any mortality in the control group using Abbott's formula: Corrected % mortality = [1 - (n in T after treatment / n in C after treatment)] * 100, where 'n' is the number of live nematodes, 'T' is the treatment group, and 'C' is the control group.

    • Determine the LD50 or LD90 values using probit analysis or other suitable statistical methods.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the processes involved in this compound's formation and analysis, the following diagrams have been generated using Graphviz.

OmphalotinA_Biosynthesis cluster_precursor Precursor Protein (OphMA) cluster_modification Post-Translational Modification OphMA Ribosomal Synthesis of Precursor Protein (OphMA) MT_Domain Methyltransferase Domain OphMA->MT_Domain Core_Peptide Core Peptide (Future this compound) OphMA->Core_Peptide N_Methylation Iterative N-Methylation (9x) by MT Domain Core_Peptide->N_Methylation Substrate SAH S-adenosyl homocysteine (SAH) N_Methylation->SAH Byproduct Cleavage Proteolytic Cleavage (by OphP) N_Methylation->Cleavage SAM S-adenosyl methionine (SAM) SAM->N_Methylation Methyl Donor Cyclization Head-to-Tail Cyclization (by OphP) Cleavage->Cyclization Final_Product This compound (Bioactive) Cyclization->Final_Product

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Bioactivity Evaluation cluster_sar Structure-Activity Relationship SPPS Solid-Phase Peptide Synthesis of Analogs Cleavage_Purification Cleavage from Resin & RP-HPLC Purification SPPS->Cleavage_Purification Nematicidal_Assay In-vitro Nematicidal Assay (M. incognita J2s) Cleavage_Purification->Nematicidal_Assay Test Compounds Data_Analysis Mortality Assessment & LD50/LD90 Calculation Nematicidal_Assay->Data_Analysis SAR_Analysis Comparative Analysis of Bioactivity Data Data_Analysis->SAR_Analysis Conclusion Identification of Key Amino Acid Residues SAR_Analysis->Conclusion

Caption: Experimental workflow for SAR studies.

References

Omphalotin A and Other Nematicides: A Comparative Analysis of Nematicidal Activity and Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of Omphalotin A and other nematicides, with a focus on the current understanding of cross-resistance.

While direct cross-resistance studies involving the novel nematicidal peptide this compound are not yet available in published literature, this guide provides a comparative analysis of its efficacy against key nematode species alongside data for established nematicides. This comparison, while indirect, offers valuable insights for researchers investigating new nematicidal compounds and strategies to manage nematode resistance.

This compound, a cyclic dodecapeptide isolated from the fungus Omphalotus olearius, has demonstrated potent and highly selective activity against the root-knot nematode Meloidogyne incognita[1]. Its unique mode of action, which is still under investigation, makes it a compound of significant interest in the search for new nematicides with novel targets, a crucial factor in overcoming existing resistance issues.

Comparative Efficacy of Nematicides

The following tables summarize the available quantitative data on the efficacy of this compound and other commonly used nematicides against various nematode species. It is important to note the differences in experimental conditions and nematode strains when comparing these values.

Table 1: Efficacy of this compound against various nematode species

Nematode SpeciesNematicideConcentration (µM)EfficacyReference
Meloidogyne incognitaThis compound0.38 - 3.8 (LC50)High[1]
Caenorhabditis elegansThis compoundSignificantly higher than for M. incognitaLow[1]
Heterodera schachtiiThis compoundSignificantly higher than for M. incognitaLow[1]
Radopholus similisThis compoundSignificantly higher than for M. incognitaLow[1]
Pratylenchus penetransThis compoundSignificantly higher than for M. incognitaLow[1]

Table 2: Efficacy of Other Nematicides against Susceptible and Resistant Nematode Strains (Illustrative Examples)

Nematicide ClassNematicideNematode SpeciesStrainEfficacy (LC50 or other measure)Reference
BenzimidazoleAlbendazoleHaemonchus contortusSusceptible~0.1 µMGeneral knowledge
Haemonchus contortusResistant>10 µMGeneral knowledge
Macrocyclic LactoneIvermectinCooperia oncophoraSusceptible~0.005 µg/mLGeneral knowledge
Cooperia oncophoraResistant>0.1 µg/mLGeneral knowledge
OrganophosphateFosthiazateMeloidogyne incognitaNot specifiedEC50 < 1 mM[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of nematicidal efficacy. Below are generalized protocols for in vitro nematicide bioassays.

Protocol 1: In Vitro Mortality Assay for Meloidogyne incognita

This protocol is adapted from standard nematicidal screening procedures.

1. Nematode Preparation:

  • Second-stage juveniles (J2) of M. incognita are hatched from egg masses collected from infected tomato roots.

  • J2s are collected, surface-sterilized with a mild disinfectant, and rinsed with sterile distilled water.

  • The concentration of J2s is adjusted to a standard density (e.g., 100 J2s per 10 µL).

2. Nematicide Preparation:

  • This compound and other test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions are prepared in sterile water or a suitable buffer to achieve the desired final concentrations.

3. Bioassay:

  • The bioassay is conducted in 96-well microtiter plates.

  • Each well contains a specific concentration of the nematicide and a suspension of J2s in a final volume of 100-200 µL.

  • Control wells contain the solvent and J2s without the nematicide.

  • Plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, and 72 hours).

4. Data Collection and Analysis:

  • After incubation, the number of dead or immobile nematodes in each well is counted under an inverted microscope. Nematodes are considered dead if they do not respond to probing with a fine needle.

  • The percentage of mortality is calculated for each concentration.

  • The LC50 (lethal concentration to kill 50% of the population) is determined using probit analysis or other suitable statistical methods.

Protocol 2: In Vitro Assay for Caenorhabditis elegans

This protocol is a standard method for assessing the effects of compounds on the model organism C. elegans.

1. Nematode Culture:

  • Wild-type (N2) and/or resistant strains of C. elegans are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • Age-synchronized populations (e.g., L4 larvae) are obtained by standard methods.

2. Assay Preparation:

  • Assays are typically performed in liquid culture in 96-well plates.

  • Each well contains S-basal medium, E. coli OP50 as a food source, and the desired concentration of the test compound.

3. Exposure and Observation:

  • A set number of age-synchronized worms are added to each well.

  • Plates are incubated at 20°C with gentle shaking.

  • Phenotypic endpoints such as mortality, paralysis, growth, and reproduction are assessed at specific time points (e.g., 24, 48, 72 hours).

4. Data Analysis:

  • Quantitative data (e.g., percentage of dead or paralyzed worms, brood size) are collected.

  • Dose-response curves are generated, and EC50 (effective concentration to affect 50% of the population) values are calculated.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways and molecular targets of nematicides is fundamental to predicting and mitigating cross-resistance.

This compound Biosynthesis

The biosynthetic pathway of this compound is a complex process involving ribosomal synthesis and post-translational modifications. The key enzymes involved are OphMA, a methyltransferase, and OphP, a prolyl oligopeptidase responsible for macrocyclization.

Omphalotin_A_Biosynthesis cluster_ribosome Ribosome cluster_modification Post-Translational Modification Ribosomal_Synthesis Ribosomal Synthesis of OphMA Precursor Protein Methylation Backbone N-methylation by OphMA Ribosomal_Synthesis->Methylation Precursor Protein Cleavage Proteolytic Cleavage Methylation->Cleavage Cyclization Macrocyclization by OphP Cleavage->Cyclization Omphalotin_A This compound Cyclization->Omphalotin_A

Caption: Proposed biosynthetic pathway of this compound.

Mechanisms of Resistance to Other Nematicides

Resistance to conventional nematicides often involves mutations in the target proteins.

  • Benzimidazoles (e.g., Albendazole): Resistance is primarily associated with single nucleotide polymorphisms in the β-tubulin gene, which reduces the binding affinity of the drug to its target.

  • Macrocyclic Lactones (e.g., Ivermectin): Resistance can arise from mutations in genes encoding glutamate-gated chloride channels, the primary target of this drug class. Alterations in drug efflux pumps, such as P-glycoproteins, can also contribute to resistance.

The lack of a known target for this compound makes it difficult to predict the likelihood of cross-resistance with these established nematicide classes. If this compound has a novel target and mechanism of action, it is plausible that it would be effective against nematode populations that have developed resistance to other nematicides.

Experimental Workflow for Cross-Resistance Studies

The following diagram outlines a logical workflow for conducting a cross-resistance study.

Cross_Resistance_Workflow Start Start Select_Nematodes Select Nematode Strains (Susceptible and Resistant) Start->Select_Nematodes Culture_Nematodes Culture and Synchronize Nematode Populations Select_Nematodes->Culture_Nematodes Perform_Bioassay Perform In Vitro Bioassays Culture_Nematodes->Perform_Bioassay Prepare_Nematicides Prepare Serial Dilutions of This compound and Other Nematicides Prepare_Nematicides->Perform_Bioassay Collect_Data Collect Mortality/Efficacy Data Perform_Bioassay->Collect_Data Analyze_Data Analyze Data and Calculate LC50/EC50 Values Collect_Data->Analyze_Data Compare_Results Compare Efficacy Across Susceptible and Resistant Strains Analyze_Data->Compare_Results Conclusion Draw Conclusions on Cross-Resistance Potential Compare_Results->Conclusion

Caption: A generalized workflow for assessing cross-resistance in nematodes.

Future Directions

The potent and selective activity of this compound against M. incognita underscores its potential as a lead compound for the development of a new class of nematicides. Future research should prioritize the following:

  • Elucidation of the Mode of Action: Identifying the molecular target of this compound is critical to understanding its nematicidal activity and predicting potential resistance mechanisms.

  • Direct Cross-Resistance Studies: Performing bioassays with this compound on well-characterized nematode strains with confirmed resistance to other nematicides is essential.

  • In Vivo Efficacy Studies: Evaluating the efficacy of this compound in greenhouse and field trials will be necessary to determine its practical utility in agriculture.

References

"comparing the production efficiency of natural versus synthetic Omphalotin A"

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the production efficiencies, methodologies, and biological implications of natural versus synthetic Omphalotin A, a potent nematicidal cyclopeptide.

This compound, a cyclic dodecapeptide with significant nematicidal activity, presents a compelling case study in the comparative analysis of natural and synthetic production methods. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, detailing the efficiency, protocols, and underlying biological pathways associated with both biosynthetic and chemical synthesis routes for this complex molecule.

Production Efficiency: A Tale of Two Methods

The production of this compound can be approached from two primary avenues: isolation from its natural fungal source and total chemical synthesis. A third approach, heterologous expression, combines elements of both biological and engineering systems.

Natural Production: this compound is naturally produced by the Jack O'Lantern mushroom, Omphalotus olearius. Fermentation of this basidiomycete followed by extraction and purification has yielded approximately 13 mg of pure this compound from a 20-liter fermentation broth. This equates to a yield of 0.65 mg/L . While this method benefits from the inherent enzymatic machinery of the fungus, scaling up production can be challenging due to slow fungal growth rates and potentially complex downstream processing.

Heterologous Production: A more controlled biological approach involves the heterologous expression of the this compound biosynthetic genes in a host organism like the yeast Pichia pastoris. This method has been reported to yield around 6.5 mg of pure this compound from an unspecified culture volume, showcasing the potential for optimized biosynthetic production in a more manageable microbial host.

Synthetic Production: The total chemical synthesis of this compound has been achieved through solid-phase peptide synthesis (SPPS). A key study by Thern, Rudolph, and Jung in 2002 detailed a successful synthesis, however, the overall yield was reported to be in the low single-digit percentage range, a common challenge for the chemical synthesis of complex, N-methylated cyclic peptides. The complexity of introducing nine N-methyl groups and achieving the correct cyclization contributes to the lower efficiency of the synthetic route compared to biological methods.

Comparative Data on this compound Production

Production MethodProducing Organism/SystemReported YieldAdvantagesDisadvantages
Natural Fermentation Omphalotus olearius0.65 mg/LUtilizes native biosynthetic pathway, produces the natural stereoisomer.Slow fungal growth, complex extraction, potential for batch-to-batch variability.
Heterologous Expression Pichia pastoris~6.5 mg (total)Faster production than native fungus, potential for process optimization and genetic engineering.Requires genetic modification of the host, optimization of expression and purification can be complex.
Total Chemical Synthesis Solid-Phase Peptide SynthesisLow (<5%)High purity, allows for the synthesis of analogs with unnatural amino acids.Low overall yield, multi-step and resource-intensive, challenges with N-methylation and cyclization.

Experimental Protocols

Natural Production: Fermentation and Extraction from Omphalotus olearius

The following protocol is a summary of the methodology described for the isolation of this compound from its natural source.

  • Fermentation: The mycelia of Omphalotus olearius (strain TA90170) are cultured in a 20-liter fermentor. The culture fluid is separated from the mycelia after fermentation.

  • Mycelia Extraction: The collected mycelia (approximately 120 g after lyophilization) are extracted with methanol (B129727) (5 L) at room temperature for 2 hours. The methanol extract is then evaporated to yield a crude extract (approximately 22 g).

  • Initial Purification: The crude extract is dissolved in a water:methanol (6:1) mixture and adsorbed onto HP 21 resin. The resin is washed with water, and the active fraction is eluted with acetone (B3395972).

  • Gel Filtration: The acetone eluate (around 600 mg) is subjected to gel filtration chromatography on Seph

"validation of Omphalotin A as a lead compound for novel anthelmintic drugs"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rising threat of anthelmintic resistance and the limited efficacy of current drugs against certain parasitic nematodes necessitate the discovery of novel therapeutic agents.[1][2] Omphalotin A, a cyclic peptide derived from the mushroom Omphalotus olearius, has emerged as a potent and selective nematicidal agent, positioning it as a strong candidate for lead compound development. This guide provides a comparative analysis of this compound against established anthelmintics, supported by experimental data and standardized protocols to aid in its validation.

Section 1: Profile of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its unique structure, a cyclic dodecapeptide with nine backbone N-methylations, contributes to its stability and pharmacological properties. This N-methylation is a key feature, enhancing proteolytic stability and membrane permeability. The biosynthesis of this compound is a complex enzymatic process involving a precursor protein, OphMA, which contains a methyltransferase domain, and a protease, OphP, that catalyzes the final cyclization step. While its precise molecular target remains to be elucidated, it is suggested to act on the nervous system of nematodes.

Section 2: In Vitro Anthelmintic Performance and Selectivity

This compound demonstrates remarkable potency and selectivity against the plant-parasitic root-knot nematode, Meloidogyne incognita. Studies have reported its toxicity to be higher than the commercial drug ivermectin against this species. Its activity extends to other nematodes, such as Caenorhabditis elegans, although typically requiring higher concentrations. A crucial attribute for a lead compound is its safety profile; this compound exhibits very low or no toxicity towards mammalian cells, plants, and insects, indicating a high degree of selectivity for its nematode target.

Table 1: Comparative In Vitro Efficacy of this compound and Standard Anthelmintics

CompoundTarget NematodePotency (LC50/LD50)Exposure TimeCitation
This compound Meloidogyne incognita0.38 - 3.8 µM-
This compound Meloidogyne incognitaLD90: 2 - 5 µg/mL-
Abamectin Meloidogyne incognitaLD50: 1.56 µg/mL2 hours[3]
Abamectin Meloidogyne incognitaLD50: 0.42 µg/mL24 hours[3]
Milbemectin Meloidogyne javanicaLC50: 7.4 µg/mL-[4]
Ivermectin Haemonchus contortus (Sheep Strongyles)LC50: 1.1 - 17.0 ng/mL-[5]

Note: Direct comparison is challenging due to variations in nematode species, assay conditions, and potency metrics (LC50 vs. LD90). Data for Ivermectin and Albendazole (B1665689) against M. incognita is limited in the reviewed literature, highlighting a gap in direct comparative studies.

Experimental Protocol: In Vitro Nematicidal Assay (Second-Stage Juveniles)

This protocol is adapted for determining the lethal concentration (LC50) of a test compound against second-stage juveniles (J2s) of nematodes like Meloidogyne incognita.[6][7]

  • Nematode Culture and Collection:

    • Maintain a pure culture of M. incognita on a susceptible host, such as tomato plants (Solanum lycopersicum), in a controlled greenhouse environment.

    • Excise egg masses from the roots of heavily infested plants under a stereomicroscope.

    • Incubate egg masses in sterile distilled water at approximately 27°C for 3-5 days to allow hatching.

    • Collect the freshly hatched J2s and adjust the concentration to approximately 100 J2s per 100 µL of sterile water.[6]

  • Assay Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in sterile distilled water or culture medium to achieve the desired final test concentrations.

    • In a 96-well microtiter plate, add 100 µL of each compound dilution to triplicate wells.[6]

    • Include a negative control (solvent only) and a positive control (a known nematicide like ivermectin).

  • Incubation and Observation:

    • Add 100 µL of the J2 suspension (containing ~100 juveniles) to each well.[6]

    • Incubate the plate at a controlled temperature (e.g., 27°C).

    • Assess nematode mortality at 24, 48, and 72-hour intervals using an inverted microscope. Nematodes are considered dead if they are motionless and exhibit a straight body posture, even after probing with a fine needle.[7][8]

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration, correcting for any mortality in the negative control group using Abbott's formula.

    • Use probit analysis to determine the LC50 value (the concentration of the compound that causes 50% mortality of the nematodes).

Section 3: Validation Pathway and In Vivo Efficacy

While in vitro data for this compound is promising, validation as a lead compound for human or veterinary medicine requires robust in vivo efficacy data. The most relevant models for soil-transmitted helminths (STHs) involve rodents infected with parasites such as Trichuris muris (a model for human whipworm) and Heligmosomoides polygyrus.[9][10] Currently, there is a lack of published in vivo studies testing this compound in these standard models. This represents the most critical next step in its validation process.

Table 2: In Vivo Efficacy of Standard Anthelmintics in the H. polygyrus Mouse Model

CompoundModelDosageWorm Burden ReductionCitation
Albendazole H. polygyrusED50: 7.0 mg/kg50%[11]
Mebendazole (B1676124) H. polygyrusED50: 203 mg/kg50%[11]
Experimental Protocol: In Vivo Anthelmintic Efficacy in the Trichuris muris Mouse Model

This protocol outlines a standard procedure for assessing the in vivo efficacy of a test compound against T. muris in mice.[10][12]

  • Animal Model and Infection:

    • Use a susceptible mouse strain (e.g., C57BL/6).

    • Infect mice orally with approximately 200 embryonated T. muris eggs.

    • Confirm infection at day 42 post-infection by detecting eggs in the feces.

  • Drug Administration:

    • Randomly assign infected mice to several groups: a vehicle control group and multiple treatment groups receiving different doses of the test compound (e.g., this compound). A positive control group receiving a standard drug like albendazole or mebendazole should be included.

    • Administer the compound orally (by gavage) as a single dose or over multiple days, depending on the experimental design.

  • Efficacy Assessment:

    • Approximately 7-10 days after the final treatment, humanely euthanize the mice.

    • Dissect the cecum and colon, and carefully count the number of adult worms present.

    • Calculate the worm burden reduction for each treatment group relative to the vehicle control group using the formula: [(Mean worms in control - Mean worms in treated) / Mean worms in control] x 100%.

  • Data Analysis:

    • Use appropriate statistical tests (e.g., Mann-Whitney U test) to determine if the reduction in worm burden is statistically significant.

    • Calculate the ED50 (effective dose causing a 50% reduction in worm burden) if multiple dose levels are tested.

Section 4: Visualizing the Path to a Novel Anthelmintic

The development of a natural product like this compound into a therapeutic drug follows a structured pathway, from understanding its natural synthesis to a rigorous experimental validation workflow.

Omphalotin_A_Biosynthesis cluster_gene Biosynthetic Gene Cluster cluster_process Biosynthesis Pathway ophMA_gene ophMA Gene precursor Precursor Protein (OphMA) [MTD]-[Core Peptide] ophMA_gene->precursor Transcription & Translation ophP_gene ophP Gene ophP OphP Protease ophP_gene->ophP Transcription & Translation methylation Iterative N-methylation (SAM-dependent) precursor->methylation Autocatalysis by MTD domain methylated Fully N-methylated Precursor methylation->methylated sah SAH methylation->sah cleavage Cleavage & Macrocyclization methylated->cleavage omphalotin This compound (Cyclic Dodecapeptide) cleavage->omphalotin ophP->cleavage sam SAM sam->methylation

Caption: Biosynthesis of this compound from its precursor protein.

Anthelmintic_Validation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Identify Hit Compound (e.g., this compound) screen Primary Screen (e.g., M. incognita, C. elegans) start->screen potency Potency Determination (LC50 / IC50) screen->potency selectivity Selectivity Assay (e.g., Mammalian Cell Cytotoxicity) potency->selectivity lead_id Lead Compound Identified selectivity->lead_id Promising Selectivity Index model Efficacy in Disease Model (e.g., T. muris in mice) pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) model->pk_pd tox Preliminary Toxicology pk_pd->tox optimization Lead Optimization (SAR, Analogs) tox->optimization Favorable Profile lead_id->model

Caption: Experimental workflow for validating a new anthelmintic lead.

Section 5: Conclusion and Future Directions

This compound stands out as a compelling starting point for the development of a new class of anthelmintic drugs. Its high in vitro potency against a key plant-parasitic nematode and its excellent selectivity profile are significant strengths.

Comparison Summary:

FeatureThis compoundIvermectin (Avermectin)Albendazole (Benzimidazole)
Class Cyclic Peptide (RiPP)Macrocyclic LactoneBenzimidazole
Source Natural (Fungus)Natural (Bacteria)Synthetic
Potency High, especially vs. M. incognitaBroad-spectrum, highBroad-spectrum, moderate
Selectivity High (low mammalian toxicity)Generally safe, but neurotoxicity possible in some animalsGenerally safe, potential for liver effects
Mechanism Unknown (putative neurotoxin)Glutamate-gated chloride channel agonistBinds to β-tubulin, disrupts microtubule formation
In Vivo Data Lacking for STH modelsExtensiveExtensive

The critical next steps in the validation of this compound are clear:

  • Determine the Molecular Target: Identifying the specific receptor or pathway this compound interacts with will accelerate development and enable mechanism-based drug design.

  • Conduct In Vivo Efficacy Studies: Testing in established models, such as T. muris and H. polygyrus, is essential to prove its therapeutic potential for soil-transmitted helminths.

  • Lead Optimization: The development of biosynthetic platforms allows for the creation of novel this compound derivatives. These can be screened to identify analogs with improved pharmacokinetic properties, broader spectrum activity, and enhanced potency.

By systematically addressing these research gaps, the scientific community can fully evaluate and potentially unlock the therapeutic promise of the Omphalotin scaffold in the fight against parasitic worm infections.

References

Safety Operating Guide

Navigating the Safe Disposal of Omphalotin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Information

Proper handling is the first step in ensuring a safe disposal process. Researchers should be familiar with the basic safety precautions for working with peptides and adhere to the specific handling guidelines for Omphalotin A.[3]

ParameterGuidelineSource
Personal Protective Equipment (PPE) Splash goggles, full suit, dust respirator, boots, gloves. A self-contained breathing apparatus may be necessary to avoid inhalation.[2]
Handling Keep away from heat and sources of ignition. Do not breathe dust. Wash hands thoroughly after handling.[2]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture).[1]
In case of a small spill Use appropriate tools to place spilled material into a convenient waste disposal container.[2]
In case of a large spill Use a shovel to place the spilled material into a convenient waste disposal container.[2]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines a recommended, general workflow for the disposal of this compound. This protocol is based on standard practices for chemical waste management and should be adapted in consultation with your institution's EHS professionals.

1. Initial Assessment and Consultation:

  • Quantify Waste: Determine the amount of this compound waste to be disposed of.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department. Provide them with the Safety Data Sheet (SDS) for this compound and the quantity of waste. They will provide guidance on the appropriate disposal route based on local regulations.

2. Waste Segregation and Collection:

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, vials).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.

3. Potential Deactivation (Proceed ONLY with EHS Approval):

While no specific deactivation protocol for this compound is documented, a potential method for consideration with your EHS department could be adsorption onto activated carbon. This method has been shown to be effective for deactivating other psychoactive medications.[4] This is not a validated method for this compound and should not be attempted without EHS approval and a specific, approved protocol.

  • If approved by EHS for liquid waste:

    • Prepare a slurry of activated carbon in a suitable solvent (as advised by EHS).

    • Add the this compound solution to the slurry and stir for a designated period (e.g., 24 hours) to allow for adsorption.

    • Filter the mixture. Dispose of the activated carbon as solid hazardous waste. The remaining liquid should be tested for residual activity before being disposed of as directed by EHS.

  • For solid waste:

    • Mixing with an inert material like cat litter or sand can be a temporary measure for containment before collection by a certified hazardous waste handler, if approved by EHS.[5]

4. Final Disposal:

  • Arrangement for Pickup: Arrange for the collection of the hazardous waste container by your institution's hazardous waste management service.

  • Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution.

Below is a logical workflow for the disposal decision-making process for this compound.

A Start: this compound Waste Generated BB BB A->BB B Consult Institutional EHS Department with SDS C Is there a specific institutional protocol? D Follow Approved Institutional Protocol C->D Yes F Propose a Deactivation Method (e.g., Activated Carbon) to EHS C->F No E Package, Label, and Dispose via EHS D->E G EHS Approval Received? F->G H Perform EHS-Approved Deactivation Protocol G->H Yes I Segregate Waste into a Labeled Hazardous Waste Container G->I No H->I I->E BB->C

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Omphalotin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of potent compounds like Omphalotin A is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of personnel and the integrity of your research.

This compound, a cyclic peptide with notable nematicidal activity, requires stringent handling protocols due to its significant toxicity. Adherence to the following guidelines will minimize risk and promote a secure laboratory environment.

Key Safety and Physical Data

For quick reference, the following table summarizes the critical safety and physical information for this compound. It is imperative to consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.

PropertyData
Chemical Identity This compound
CAS Number 186511-50-2
Molecular Formula C₆₉H₁₁₅N₁₃O₁₂
Molecular Weight 1318.73 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (100 mg/mL)
GHS Hazard Statements Fatal if swallowed, in contact with skin, or if inhaled.
Acute Toxicity (Oral) Data not available. Classified as highly toxic.
Acute Toxicity (Dermal) Data not available. Classified as highly toxic.
Acute Toxicity (Inhalation) Data not available. Classified as highly toxic.
Storage Store lyophilized peptide at -20°C or -80°C for long-term storage. Keep in a tightly sealed container, protected from light and moisture.[1][2][3][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guide outlines the necessary steps for safely handling this compound from receipt to experimental use.

1. Pre-Handling Preparation:

  • Training: All personnel must be thoroughly trained on the hazards of this compound and the specific handling procedures outlined in this guide and the compound's SDS.

  • Designated Area: Designate a specific, well-ventilated area for handling this compound, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Before entering the designated handling area, all personnel must don the following PPE:

    • Nitrile gloves (double-gloving is recommended)

    • Chemical-resistant lab coat or gown

    • ANSI-approved safety goggles or a face shield

    • A properly fitted NIOSH-approved respirator is required for handling the solid compound or any procedure that may generate aerosols.

2. Receiving and Storage:

  • Upon receipt, immediately inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Store the compound in a secure, designated, and clearly marked location at the recommended temperature (-20°C or -80°C).[1][2][3][4]

3. Weighing and Solution Preparation:

  • All weighing of the solid compound must be conducted within a chemical fume hood.

  • Use a dedicated set of spatulas and weighing paper.

  • To prepare a stock solution, slowly add the solvent to the vial containing the solid this compound to avoid generating dust.

  • If sonication is required to dissolve the compound, ensure the vial is securely capped.

4. Experimental Use:

  • All procedures involving this compound, including dilutions and transfers, must be performed within a chemical fume hood.

  • Use dedicated labware (e.g., pipettes, tubes) for this compound to prevent cross-contamination.

  • Avoid the use of sharps whenever possible. If needles are necessary, use them with extreme caution and dispose of them immediately in a designated sharps container.

  • In case of a spill, immediately alert others in the area and follow your institution's spill response procedures.

5. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate disinfectant or cleaning agent as recommended by your institution's safety office.

  • Carefully remove and dispose of all contaminated PPE in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to federal, state, and local regulations.

  • Solid Waste: All contaminated solid waste, including gloves, weighing paper, and disposable labware, must be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound, including unused solutions and contaminated solvents, must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this compound down the drain.

  • Sharps: All contaminated sharps must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all this compound waste.

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Review SDS and SOPs prep2 Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) prep1->prep2 handling1 Weigh Solid Compound prep2->handling1 handling2 Prepare Stock Solution handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Decontaminate Surfaces and Equipment handling3->cleanup1 cleanup2 Dispose of Contaminated Waste (Solid, Liquid, Sharps) cleanup1->cleanup2 cleanup3 Remove and Dispose of PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Caption: This diagram outlines the critical steps for safely handling this compound, from preparation to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.